Product packaging for Anabasine hydrochloride(Cat. No.:CAS No. 352220-15-6)

Anabasine hydrochloride

Cat. No.: B3024200
CAS No.: 352220-15-6
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anabasine hydrochloride is the salt form of anabasine, a piperidine and pyridine alkaloid found in Nicotiana species. It functions as an agonist of nicotinic acetylcholine receptors (nAChRs), a mechanism of action it shares with nicotine . This compound is used in scientific research, with studies indicating potential application in several areas. Research suggests anabasine and related alkaloids may stimulate mitochondrial stress adaptation and modulate mitochondrial function, showing neuroprotective properties in cellular models relevant to Parkinson's disease . Its foundational role in medicinal chemistry is highlighted by its use as a precursor for synthesizing novel compounds with diverse biological activities . Recent studies have shown that synthetic derivatives of anabasine can exhibit significant antimicrobial, antifungal, and antiviral effects, making them promising candidates for further pharmacological development . Furthermore, anabasine has been investigated for its potential cognitive-enhancing effects due to its activity as a selective α7-nAChR agonist . Historically, this compound has also been employed in studies related to smoking cessation and as a biomarker for tobacco use . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClN2 B3024200 Anabasine hydrochloride CAS No. 352220-15-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Anabasine Hydrochloride's Interaction with Nicotinic Acetylcholine Receptors: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anabasine, a pyridine and piperidine alkaloid naturally present in plants of the Nicotiana genus, is a potent modulator of nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides an in-depth exploration of the mechanism of action of anabasine hydrochloride on nAChRs, designed for researchers, scientists, and professionals in drug development. We will delve into the molecular interactions, subtype selectivity, functional consequences, and the downstream signaling cascades initiated by anabasine's engagement with these crucial ligand-gated ion channels.

Nicotinic acetylcholine receptors are pentameric structures that form a central ion channel.[2] In the central and peripheral nervous systems, they are pivotal in a myriad of physiological functions, including cognitive processes, reward pathways, and neuromuscular transmission.[3] The diverse combination of α (alpha) and β (beta) subunits leads to a wide array of nAChR subtypes, each with distinct pharmacological and physiological profiles. Anabasine exhibits a nuanced interaction with these subtypes, acting as a differential agonist, which underscores its scientific and therapeutic interest.

This document will move beyond a simple recitation of facts to provide a causal understanding of experimental design and data interpretation, reflecting a field-proven perspective on nAChR pharmacology.

Molecular Mechanism of Action: Binding and Gating

This compound, as a structural analog of nicotine, primarily exerts its effects by binding to the orthosteric site of nAChRs, the same site recognized by the endogenous neurotransmitter, acetylcholine (ACh). This binding event initiates a conformational change in the receptor, leading to the opening, or "gating," of the ion channel.

The binding affinity of anabasine for nAChRs is subtype-dependent. Computational studies, using ab initio calculations on model binding pockets of the α4β2 nAChR, have highlighted the importance of interactions between the protonated nitrogen of anabasine and key aromatic residues, such as tryptophan (Trp) and tyrosine (Tyr), within the binding pocket.[4][5]

The functional consequence of anabasine binding is not uniform across all nAChR subtypes. It is characterized as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[6][7] This distinction is critical:

  • As a partial agonist at α4β2 receptors, anabasine produces a submaximal response compared to a full agonist like ACh or nicotine.[7][8] This means that even at saturating concentrations, it does not induce the full conformational change required for maximal channel opening.

  • Conversely, as a full agonist at α7 nAChRs, anabasine is capable of eliciting a maximal receptor response, comparable to that of the endogenous ligand.[6][7]

This differential activity is a key aspect of anabasine's pharmacological profile and is a primary focus of research into its potential therapeutic applications.

Subtype Selectivity and Functional Potency

The interaction of anabasine with various nAChR subtypes has been characterized through radioligand binding assays and functional electrophysiological studies. The following table summarizes key binding affinity (Ki and Kd) and functional potency (EC50) values for anabasine at several prominent nAChR subtypes.

nAChR SubtypeLigand TypeParameterValue (µM)SpeciesReference
α4β2Partial AgonistKd230Mouse (neuromuscular)[9]
α4β2Partial AgonistEC500.9Human[8]
α7Full AgonistKi0.058Rat[9][10]
α3β4Agonist---[11]
Fetal MuscleAgonistEC500.7Human (TE671 cells)[12]

Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency, with lower values indicating higher potency.

The data clearly illustrate that anabasine possesses a significantly higher affinity for the α7 nAChR subtype compared to the α4β2 subtype.[9][10] This preferential binding, coupled with its full agonist activity at α7 receptors, suggests that many of the physiological effects of anabasine may be mediated through this specific subtype.[6][7]

Downstream Signaling Pathways

The activation of nAChRs by anabasine initiates a cascade of intracellular signaling events, primarily driven by the influx of cations through the open channel. The high calcium permeability of certain nAChR subtypes, particularly α7, is a critical factor in its downstream signaling.[13][14][15]

The primary signaling events following anabasine binding can be summarized as:

  • Direct Cation Influx: The opening of the nAChR channel allows for the rapid influx of sodium (Na+) and calcium (Ca2+) ions, leading to depolarization of the cell membrane.[13][14]

  • Activation of Voltage-Gated Calcium Channels (VGCCs): The initial membrane depolarization can activate nearby VGCCs, leading to a secondary, more sustained influx of Ca2+.[13][15]

  • Calcium-Induced Calcium Release (CICR): The rise in intracellular Ca2+ from both direct influx and VGCC activation can trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, through ryanodine receptors and IP3 receptors.[13][15]

This elevation in intracellular calcium acts as a crucial second messenger, activating a variety of downstream signaling pathways, including:

  • Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways

  • Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway

These pathways are integral in regulating a wide range of cellular functions, from neurotransmitter release to gene expression and cell survival.

Anabasine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space Anabasine This compound nAChR nAChR (α7 subtype) Anabasine->nAChR Binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx Direct Depolarization Membrane Depolarization nAChR->Depolarization VGCC Voltage-Gated Calcium Channel VGCC->Ca_influx Indirect ER Endoplasmic Reticulum (ER) Ca_influx->ER Triggers Downstream Downstream Signaling (PKA, PKC, JAK2/STAT3, PI3K/Akt, MAPK/ERK) Ca_influx->Downstream Activates Depolarization->VGCC Activates CICR Ca²⁺ Induced Ca²⁺ Release ER->CICR CICR->Downstream Activates

Caption: Anabasine-mediated signaling at the α7 nAChR.

Experimental Methodologies for Characterization

The elucidation of anabasine's mechanism of action relies on a combination of robust experimental techniques. The following protocols provide a framework for the characterization of anabasine and other nAChR ligands.

Protocol 1: Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity of a test compound for a specific nAChR subtype.

Objective: To determine the inhibitor constant (Ki) of this compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).[6][11]

  • A high-affinity radioligand for the target subtype (e.g., [3H]-Epibatidine for α4β2, [125I]-α-Bungarotoxin for α7).[16]

  • This compound solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.[6][12]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.[6]

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6][16]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the anabasine concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (with nAChRs) Assay_Setup Assay Setup (Membranes + Radioligand + Anabasine) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for functionally characterizing the effects of ligands on ion channels expressed in Xenopus oocytes.[7][8][10][17]

Objective: To determine the functional potency (EC50) and efficacy (Imax) of this compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC amplifier and data acquisition system.

  • Microelectrodes filled with 3 M KCl.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • This compound solutions of varying concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.[10][18]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Perfuse the recording chamber with the recording solution containing increasing concentrations of this compound.

  • Current Recording: Record the inward current elicited by the application of anabasine at each concentration.

  • Data Analysis: Plot the peak current response against the logarithm of the anabasine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal current response (Imax).

Conclusion

This compound presents a complex and fascinating pharmacological profile at nicotinic acetylcholine receptors. Its differential agonism, with partial activity at α4β2 and full agonism at α7 subtypes, coupled with its distinct binding affinities, makes it a valuable tool for dissecting the roles of these receptor subtypes in physiological and pathological processes. The methodologies outlined in this guide provide a robust framework for the continued investigation of anabasine and the development of novel subtype-selective nAChR modulators. A thorough understanding of its mechanism of action is crucial for leveraging its therapeutic potential in areas such as cognitive enhancement and neurodegenerative diseases.

References

Anabasine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of anabasine hydrochloride, a piperidine alkaloid with significant pharmacological and toxicological properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and biological interactions.

Introduction: Unveiling the Significance of Anabasine

Anabasine, a structural isomer of nicotine, is a naturally occurring alkaloid found predominantly in plants of the Nicotiana genus, particularly Nicotiana glauca (tree tobacco).[1] Its hydrochloride salt is the common form utilized in research due to its increased stability and solubility. Historically recognized for its insecticidal properties, anabasine has garnered significant scientific interest for its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] This activity underlies its diverse physiological effects, ranging from potential therapeutic applications to significant toxicological concerns, most notably its teratogenicity.[1][4][5] Furthermore, anabasine serves as a crucial biomarker for distinguishing tobacco users from individuals using nicotine replacement therapy, a critical aspect in clinical and toxicological studies.[1] This guide will delve into the multifaceted nature of this compound, providing the technical details necessary for its study and potential application in various research fields.

Chemical Identity and Physicochemical Properties

This compound is the salt formed from the reaction of the basic anabasine alkaloid with hydrochloric acid. This conversion to the hydrochloride salt enhances its stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical Structure

The chemical structure of anabasine consists of a pyridine ring linked to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine. The hydrochloride salt exists as a protonated form of this structure.

  • IUPAC Name: 3-(piperidin-2-yl)pyridine;hydrochloride[1]

  • Chemical Formula: C₁₀H₁₅ClN₂[6]

  • Molecular Weight: 198.69 g/mol [6]

  • CAS Number: 15251-47-5 (for the hydrochloride)[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and experimental application.

PropertyValueReferences
Appearance White powder[1]
Solubility Soluble in water and alcohol.[1]
Melting Point 220-222 °C
Purity Typically ≥98% for research grade[1]
Storage Desiccate at room temperature.

Synthesis and Elucidation of this compound

The synthesis of anabasine and its analogues is a topic of significant interest in medicinal chemistry for structure-activity relationship studies. While various synthetic routes have been developed for anabasine and its derivatives, a general and efficient approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the piperidine ring.[7]

General Synthetic Approach

A common strategy for the synthesis of the anabasine scaffold involves the following key steps:

  • Formation of a suitable precursor: This often involves the preparation of a 1-(3-pyridinyl)-1,5-diol derivative.

  • Mesylation: The diol is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to convert the hydroxyl groups into good leaving groups (mesylates).

  • Azacyclization: The resulting dimesylate undergoes intramolecular cyclization with a primary amine to form the piperidine ring, yielding the anabasine analogue.

The enantioselective synthesis of specific isomers, such as (S)-(-)-anabasine, can be achieved through the use of chiral auxiliaries or catalysts.[8][9] One reported method involves the enantioselective C-alkylation of a chiral ketimine derived from 3-(aminomethyl)pyridine and a chiral pinanone derivative.[9][10]

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual protocol illustrating the key transformations in anabasine synthesis, based on literature principles. This is not a detailed, step-by-step protocol from a single source but a synthesized representation of the chemical logic.

  • Step 1: Preparation of 1-(3-pyridyl)-1,5-pentanediol. This can be achieved through various methods, such as the Grignard reaction of 3-bromopyridine with a suitable five-carbon electrophile followed by reduction.

  • Step 2: Dimesylation of the Diol. The diol is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred until completion, monitored by TLC.

  • Step 3: Azacyclization to form the Piperidine Ring. The crude dimesylate is reacted with a primary amine (e.g., ammonia or a protected amine) in a suitable solvent. The reaction mixture is heated to facilitate the intramolecular nucleophilic substitution, leading to the formation of the piperidine ring of the anabasine core.

  • Step 4: Deprotection and Salt Formation. If a protecting group was used on the nitrogen, it is removed. The resulting anabasine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate this compound. The product is then collected by filtration, washed, and dried.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of anabasine in various matrices, including biological fluids (urine, plasma), environmental samples, and tobacco products. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of anabasine due to its high sensitivity, specificity, and throughput.

This protocol is a representative example based on published methodologies for the analysis of anabasine in biological matrices.[11][12][13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., metoprolol).[11][12]

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm).[11][12]

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 10 µL.[12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[11][12]

    • MRM Transitions:

      • Anabasine: Q1 m/z 162.84 → Q3 m/z 134.68[11][12]

      • Internal Standard (Metoprolol): Q1 m/z 268.2 → Q3 m/z 116.2

  • Data Analysis:

    • Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of anabasine, often requiring derivatization of the secondary amine to improve chromatographic performance.

This protocol is a representative example based on published methodologies.[14][15][16]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of urine, add an internal standard (e.g., a structural analogue of anabasine).

    • Adjust the pH of the sample to >9 with a suitable base (e.g., NaOH).

    • Extract the alkaloids with an organic solvent (e.g., dichloromethane).

    • Evaporate the organic layer to dryness.

    • Derivatize the residue by adding a derivatizing agent (e.g., trifluoroacetic anhydride) to convert the secondary amine of anabasine to a more volatile derivative.[15]

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for alkaloid analysis (e.g., DB-1701).[16]

    • Injector Temperature: 250 °C.[16]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 35°C, hold for 0.75 min, then ramp to 170°C at 80°C/min, followed by a slower ramp to 178°C at 2°C/min, and a final ramp to 280°C at 120°C/min.[16]

    • Carrier Gas: Helium.[16]

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

    • Ionization Mode: Electron ionization (EI).

    • Monitored Ions: The molecular ion and characteristic fragment ions of the derivatized anabasine and internal standard are monitored.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of anabasine shows characteristic signals for the protons on the pyridine and piperidine rings. The chemical shifts and coupling constants can be used to confirm the structure of the molecule.[17][18][19]

  • Mass Spectrometry: The mass spectrum of anabasine exhibits a molecular ion peak at m/z 162. The fragmentation pattern is characterized by the loss of fragments from the piperidine ring, with a base peak typically observed at m/z 84.[20][21][22]

Pharmacology and Mechanism of Action

Anabasine's primary pharmacological effect is its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.

Nicotinic Acetylcholine Receptor Agonism

Anabasine acts as a full agonist at nAChRs, meaning it binds to and activates these receptors, mimicking the action of the endogenous neurotransmitter acetylcholine.[2][3] It exhibits a higher affinity for the α7 nAChR subtype and is a partial agonist at α4β2 nAChRs.[23] The α7 nAChR is of particular interest in neuroscience research as it is implicated in cognitive functions such as learning and memory.[23]

The interaction of anabasine with nAChRs leads to the opening of the ion channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent cellular responses. In the central nervous system, this can result in the release of various neurotransmitters, including dopamine and norepinephrine.

Signaling Pathway

The following diagram illustrates the mechanism of action of anabasine at a neuronal nicotinic acetylcholine receptor.

Anabasine_Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anabasine Anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds to α subunits IonChannel Ion Channel (Open) nAChR->IonChannel Conformational Change Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Na_Influx Na⁺ Influx IonChannel->Na_Influx Depolarization Membrane Depolarization CellularResponse Cellular Response (e.g., Neurotransmitter Release) Depolarization->CellularResponse Triggers Ca_Influx->Depolarization Na_Influx->Depolarization

Caption: Anabasine binds to and activates nAChRs, leading to ion influx, membrane depolarization, and subsequent cellular responses.

Toxicology and Safety Considerations

Despite its potential research applications, anabasine is a toxic substance with significant health risks. Its toxicity is primarily attributed to its potent activation of nAChRs, which can lead to overstimulation of the nervous system.

Acute Toxicity

Symptoms of acute anabasine poisoning are similar to those of nicotine poisoning and can include nausea, vomiting, salivation, dizziness, confusion, and in severe cases, respiratory paralysis and death.

Teratogenicity

A major toxicological concern with anabasine is its teratogenic effects. Studies in livestock, particularly swine, have shown that maternal ingestion of anabasine during specific gestational periods can lead to congenital defects in offspring, including cleft palate and arthrogryposis (multiple joint contractures).[5] The proposed mechanism for these developmental abnormalities is the persistent activation of fetal nAChRs by anabasine, which can lead to reduced fetal movement and subsequent malformations. While studies in rats have shown less pronounced teratogenic effects, the potential for developmental toxicity in humans remains a significant concern.[4][24]

Applications and Future Perspectives

This compound's unique pharmacological profile lends itself to several areas of research and potential application.

  • Neuroscience Research: As a selective agonist for certain nAChR subtypes, anabasine is a valuable tool for studying the role of these receptors in cognitive processes, neurodegenerative diseases, and psychiatric disorders.[23]

  • Toxicology and Biomarking: Anabasine is a well-established biomarker for exposure to tobacco smoke, allowing researchers to differentiate between individuals who smoke and those using nicotine replacement therapies.[25]

  • Drug Development: The anabasine scaffold serves as a template for the design and synthesis of novel nAChR ligands with improved selectivity and therapeutic potential.

  • Insecticide: Historically, anabasine has been used as a botanical insecticide, and research into its derivatives for pest control continues.[1]

Future research will likely focus on further elucidating the specific interactions of anabasine with different nAChR subtypes and exploring the therapeutic potential of its analogues with improved safety profiles. A deeper understanding of its toxicological mechanisms, particularly its teratogenicity, is also crucial for assessing the risks associated with environmental and occupational exposure.

Conclusion

This compound is a compound of significant scientific interest, possessing a dual nature as a valuable research tool and a potent toxin. Its well-characterized interaction with nicotinic acetylcholine receptors provides a foundation for its use in neuroscience and drug discovery. However, its toxicological properties, especially its teratogenicity, necessitate careful handling and consideration in all experimental designs. This guide has provided a comprehensive overview of the chemical, analytical, pharmacological, and toxicological aspects of this compound, intended to equip researchers with the knowledge required for its safe and effective use in their scientific endeavors.

References

Anabasine Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of anabasine hydrochloride, a pivotal alkaloid in toxicological and pharmacological research. We will delve into its fundamental chemical properties, dissect its dual mechanisms of action, and explore its applications as a critical biomarker and a lead compound in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Chemical and Physical Properties

Anabasine is a pyridine and piperidine alkaloid, structurally isomeric to nicotine, and is found in tobacco species such as Nicotiana glauca.[1] Its hydrochloride salt is the common form utilized in laboratory settings. A point of frequent confusion is the assignment of its CAS (Chemical Abstracts Service) number. The CAS number varies depending on the specific stereoisomer and whether it is the free base or a salt. The table below clarifies these distinctions.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound (unspecified stereochemistry)15251-47-5C₁₀H₁₄N₂ · HCl198.73[2]
(S)-(-)-Anabasine Hydrochloride53912-89-3C₁₀H₁₅ClN₂198.69[3]
(±)-Anabasine (racemic free base)13078-04-1C₁₀H₁₄N₂162.23[4]
(S)-(-)-Anabasine (free base)494-52-0C₁₀H₁₄N₂162.236[1]

Key Physical Properties:

  • Appearance: White to off-white solid powder.[2][5]

  • Solubility: Soluble in water and alcohol.[2]

  • Melting Point: Approximately 220-222 °C.[5]

  • Synonyms: (S)-Anabasine hydrochloride, (+)-Anabasine hydrochloride, Anabasin chloride, Anabasine monohydrochloride, Gamibasin.

Pharmacology and Dual Mechanism of Action

This compound exhibits a fascinating pharmacological profile characterized by its interaction with two distinct molecular targets: nicotinic acetylcholine receptors and the aromatase enzyme.

Agonism at Nicotinic Acetylcholine Receptors (nAChRs)

Anabasine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[1][6] Its activity, however, is not uniform across all nAChR subtypes.

  • Subtype Selectivity: Research indicates that anabasine has a greater affinity for the α7 nAChR subtype, where it acts as a full agonist.[7] In contrast, it demonstrates lower affinity and partial agonism at α4β2 nAChRs.[7] This differential activity is a critical consideration in experimental design, as the specific nAChR subtype expressed in a given cell line or tissue will dictate the observed physiological response. For instance, anabasine induces depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs, with an EC50 of 0.7 µM.[3][8][9][10]

  • Signaling Pathway: Upon binding to nAChRs, anabasine triggers a conformational change in the receptor, opening its intrinsic ion channel. This allows for an influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and the initiation of downstream signaling cascades. The influx of calcium is particularly significant as it can activate a variety of intracellular pathways, including the PI3K-Akt and MAPK pathways, which are involved in processes such as cell survival and proliferation.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ion Channel Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Anabasine Anabasine Anabasine->nAChR:head Binds PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway Ca_Influx->MAPK Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Anabasine binding to nAChR and subsequent signaling cascade.

Inhibition of Aromatase

In addition to its effects on nAChRs, anabasine functions as an inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[2][11]

  • Mechanism of Inhibition: Kinetic analyses have demonstrated that anabasine competitively inhibits aromatase with respect to its substrate, androstenedione.[11][12] This means that anabasine binds to the active site of the enzyme, thereby preventing the substrate from binding and being converted to estrogen. This inhibitory effect is reversible, as removal of anabasine from cell cultures results in the restoration of normal aromatase activity.[11][12]

  • Implications for Research: The aromatase-inhibiting properties of anabasine are particularly relevant in endocrinology and cancer research. For example, studies have explored the potential of anabasine derivatives to suppress estrogen production in breast cancer cell lines.[13] This dual activity of anabasine necessitates careful consideration of potential off-target effects in studies focused solely on its nicotinic properties.

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in the scientific community.

Biomarker for Tobacco Exposure

Anabasine is present in tobacco but is not included in nicotine replacement therapies (NRT). This makes it an excellent biomarker to distinguish between active tobacco use and NRT.[14]

  • Analytical Methodology: The standard method for detecting anabasine in biological samples (typically urine) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This technique offers high sensitivity and specificity, allowing for the accurate quantification of anabasine and distinguishing it from isobaric interferents.[15] The half-life of anabasine is approximately 16 hours, enabling the detection of tobacco use for several days after cessation.[16]

Toxicological Research

Anabasine is a known teratogen, particularly in livestock, and has been used as an insecticide.[1][2] Its toxicity stems from its potent activation of nAChRs, which in high doses can lead to a depolarizing block of nerve transmission, nicotine-like poisoning symptoms, and potentially death.[1] The intravenous LD₅₀ in mice ranges from 11 to 16 mg/kg, depending on the enantiomer.[1]

Lead Compound in Drug Discovery

The unique pharmacological profile of anabasine makes it an attractive scaffold for the development of novel therapeutics.

  • Cognitive Enhancement: Given its agonist activity at α7 nAChRs, which are implicated in learning and memory, anabasine has been investigated for its potential cognitive-enhancing effects.[6][7]

  • Novel Compound Synthesis: Anabasine serves as a precursor for the synthesis of new chemical entities with a range of biological activities, including antimicrobial, antifungal, and antiviral properties.[6]

Experimental Protocol: Competitive Radioligand Binding Assay for nAChRs

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific nAChR subtype using a competitive radioligand binding assay.

Principle: An unlabeled ligand (this compound) competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to the nAChR. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Membrane preparation from cells expressing the desired nAChR subtype (e.g., SH-EP-hα4β2 cells).

  • Radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine).

  • This compound.

  • Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).[17]

  • Wash buffer (ice-cold).

  • Unlabeled ligand for non-specific binding (e.g., 10 µM nicotine).[17]

  • 96-well microtiter plates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and vials.

  • Scintillation cocktail.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Prep_Membrane Prepare Membrane Homogenates Incubate Incubate Membrane, Radioligand, and Anabasine HCl (or buffer) Prep_Membrane->Incubate Prep_Ligands Prepare Serial Dilutions of Anabasine HCl Prep_Ligands->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the binding buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., 10 µM nicotine).

    • Competition Binding: Membrane preparation, radioligand, and the corresponding dilution of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[17][18]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound and free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Toxicology and Safety

This compound is classified as a toxic compound and should be handled with appropriate safety precautions in a laboratory setting.[5] It is toxic if swallowed and can be absorbed through the skin.[5][19] Symptoms of acute toxicity include increased salivation, confusion, disturbed vision, nausea, vomiting, and diarrhea.[19] Due to its teratogenic potential, exposure should be avoided by pregnant individuals. Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a compound of significant interest due to its multifaceted pharmacological profile. Its identity as a selective nAChR agonist and an aromatase inhibitor provides a rich area for research in neuropharmacology and endocrinology. Furthermore, its established role as a specific biomarker for tobacco consumption is invaluable in clinical and epidemiological studies. A thorough understanding of its properties, mechanisms, and the appropriate analytical methods is essential for any researcher or drug development professional working with this important alkaloid.

References

Anabasine Hydrochloride: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Research and Development

In the realm of drug discovery, agrochemical development, and toxicological research, the precise characterization of a compound's physicochemical properties is not merely academic; it is the bedrock upon which successful experimental design is built. Among these properties, solubility stands paramount. It dictates a compound's behavior in biological systems, influences its bioavailability, and governs the practicalities of formulation and dose preparation. Anabasine hydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist found in tobacco species, is a compound of significant interest for its neurological and toxicological profiles.[1] Understanding its solubility in common laboratory solvents like water and dimethyl sulfoxide (DMSO) is a critical first step for any researcher intending to work with this alkaloid.

This guide provides an in-depth examination of the solubility characteristics of this compound. Moving beyond a simple recitation of data, we will explore the underlying chemical principles that govern its solubility, provide robust, field-proven protocols for its empirical determination, and present the available data in a clear, actionable format. The objective is to equip researchers, scientists, and drug development professionals with the expertise to handle this compound confidently and ensure the integrity and reproducibility of their results.

Physicochemical Profile of this compound

This compound is the salt form of the alkaloid anabasine.[2] The parent compound, anabasine, is a weak base. By reacting it with hydrochloric acid, the more chemically stable and often more water-soluble hydrochloride salt is formed. This conversion is a standard practice in pharmacology to improve the handling and bioavailability of alkaloidal compounds.[3]

This compound Structure IUPAC Name3-[(2S)-piperidin-2-yl]pyridine;hydrochloride[2] Molecular FormulaC₁₀H₁₅ClN₂[2] Molecular Weight198.69 g/mol [2]

>]; } } /dot

The "Why" of Solubility: A Mechanistic Perspective

The solubility of this compound is fundamentally dictated by its ionic nature and the polarity of the solvent.

  • In Water (Polar Protic Solvent): As a salt, this compound readily dissociates in water into a protonated anabasine cation and a chloride anion. Water, being a highly polar protic solvent, can effectively solvate these ions. The positively charged nitrogen atoms in the protonated anabasine molecule and the chloride anion form strong ion-dipole interactions with water molecules. Furthermore, the hydrogen atoms on the water molecules can act as hydrogen bond donors to the nitrogen atoms and the chloride ion, while the oxygen atom can act as a hydrogen bond acceptor, further stabilizing the dissolved ions in an aqueous solution.[1] This strong interaction with water is the primary reason for its significant aqueous solubility.

  • In DMSO (Polar Aprotic Solvent): Dimethyl sulfoxide is a highly polar aprotic solvent. While it lacks the hydrogen-bond-donating ability of water, its large dipole moment makes it an excellent solvent for polar compounds. The sulfoxide group's oxygen atom is a strong hydrogen bond acceptor, and the overall molecular polarity can effectively solvate the protonated anabasine cation. Although the solvation mechanism differs from that in water (primarily through dipole-dipole and ion-dipole interactions rather than extensive hydrogen bonding), DMSO's polarity is sufficient to overcome the crystal lattice energy of the salt, leading to dissolution.[4]

Quantitative Solubility Data

The empirical solubility of a compound is a finite, temperature-dependent value. The data below represents the currently available information for this compound. It is crucial to recognize that supplier-reported solubility can sometimes be qualitative or based on the preparation of specific stock concentrations rather than a full saturation study.

SolventChemical TypeReported SolubilityMolar Equivalent (approx.)Source
Water Polar Protic18 mg/mL~90.6 mMCayman Chemical[5]
DMSO Polar AproticSolubleNot QuantifiedMedKoo[6]

Note: The molar equivalent is calculated based on the molecular weight of 198.69 g/mol .

The lack of a precise, quantified solubility limit in DMSO in publicly available literature highlights a common gap for many research compounds. While it is known to be a suitable solvent for preparing stock solutions, its maximum saturation concentration has not been formally reported.[6] Therefore, empirical determination is highly recommended for applications requiring high concentrations.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

To ensure trustworthy and reproducible results, the gold-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.[7] This method establishes a true equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's thermodynamic solubility.

Principle of the Method

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and its concentration is measured using a precise analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add Excess Anabasine HCl to Solvent B Agitate at Constant Temperature (e.g., 24-72h) A->B Reach Equilibrium C Centrifuge to Pellet Solid B->C Establish Saturation D Filter Supernatant (0.22 µm PTFE filter) C->D Isolate Saturated Solution E Analyze Filtrate Concentration (e.g., HPLC) D->E Prepare for Analysis F Calculate Solubility (mg/mL or mM) E->F Determine Concentration

Step-by-Step Methodology

1. Preparation of Materials:

  • This compound: Use a high-purity, crystalline solid.

  • Solvents: HPLC-grade water and anhydrous DMSO.

  • Vials: 2 mL glass autosampler vials with screw caps and septa.

  • Agitation: Orbital shaker or vortex mixer capable of maintaining a constant temperature.

  • Separation: Benchtop microcentrifuge and 0.22 µm PTFE syringe filters.

  • Quantification: Calibrated HPLC system with a suitable detector (e.g., UV-Vis).

2. Experimental Procedure:

  • Step 2.1: Compound Dispensing: Add an excess amount of this compound to a vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment. A starting point of ~5-10 mg in 1 mL of solvent is typically sufficient.

    • Expert Insight: Adding too little compound will result in complete dissolution and an underestimation of solubility. Adding a gross excess can sometimes complicate phase separation. A visual check for remaining solid before analysis is a mandatory quality control step.

  • Step 2.2: Solvent Addition: Accurately pipette 1.0 mL of the chosen solvent (water or DMSO) into the vial.

  • Step 2.3: Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.[7]

    • Expert Insight: The goal is to ensure the rate of dissolution equals the rate of precipitation. A time-course study (measuring concentration at 24, 48, and 72 hours) can be performed to validate that equilibrium has been reached. The concentration should plateau when equilibrium is achieved.

  • Step 2.4: Phase Separation:

    • a. After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • b. Immediately and carefully withdraw the clear supernatant using a syringe. Avoid disturbing the solid pellet.

    • c. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial.[7]

    • Expert Insight: This two-step separation (centrifugation followed by filtration) is a self-validating system. It minimizes the risk of transferring microscopic solid particles, which would artificially inflate the measured concentration. PTFE is chosen for its broad chemical compatibility.

  • Step 2.5: Quantification by HPLC:

    • a. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • b. Dilute the filtered sample if necessary to fall within the linear range of the calibration curve.

    • c. Analyze the standards and the sample by HPLC.

    • d. Calculate the concentration of the saturated solution by comparing its response to the calibration curve, accounting for any dilutions. This concentration is the equilibrium solubility.[7]

Safety and Handling Precautions

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound exhibits significant solubility in water (18 mg/mL) due to its ionic salt structure, which readily interacts with the polar protic solvent.[5] While a precise quantitative value for its solubility in DMSO is not widely published, it is qualitatively known to be soluble and is commonly used for preparing concentrated stock solutions.[6] The shake-flask method coupled with HPLC analysis provides a robust and reliable framework for the precise, empirical determination of its equilibrium solubility in any solvent system. Adherence to this protocol will ensure high-quality, reproducible data, forming a solid foundation for subsequent research in pharmacology, toxicology, and other life sciences.

References

An In-Depth Technical Guide to the Origin, Extraction, and Analysis of Anabasine Hydrochloride from Nicotiana glauca

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Anabasine from Nicotiana glauca

Nicotiana glauca, commonly known as tree tobacco, stands as a significant botanical source of the pyridine alkaloid, anabasine. Unlike its well-known relative, Nicotiana tabacum (common tobacco), where nicotine is the predominant alkaloid, N. glauca distinguishes itself by primarily producing anabasine.[1][2] This distinction makes it a valuable resource for the isolation and study of this particular compound. Anabasine, a structural isomer of nicotine, is of considerable interest to researchers in pharmacology, toxicology, and drug development due to its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist.[3][4] Its historical use as an insecticide and its potential as a precursor for novel therapeutic agents underscore the importance of a comprehensive understanding of its origin, extraction, and analysis.[3][5] This guide provides an in-depth technical overview of the biosynthesis of anabasine in N. glauca, detailed protocols for its extraction and purification as anabasine hydrochloride, and robust analytical methods for its quantification.

Part 1: The Biosynthetic Origin of Anabasine in Nicotiana glauca

The biosynthesis of anabasine is a fascinating example of the intricate metabolic pathways within the Nicotiana genus. It shares a common heritage with nicotine biosynthesis, diverging in the formation of its piperidine ring. The biosynthesis can be conceptually divided into the formation of its two constituent rings: the pyridine ring and the piperidine ring.

The pyridine ring of anabasine originates from nicotinic acid , which itself is derived from the aspartate pathway.[6][7] Key enzymes such as aspartate oxidase and quinolinate phosphoribosyltransferase are involved in the conversion of aspartate to nicotinic acid.[6][8]

The piperidine ring is derived from the amino acid L-lysine .[3] Lysine undergoes decarboxylation to form cadaverine.[8] Cadaverine is then oxidatively deaminated to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[8] The final step in anabasine biosynthesis is the condensation of Δ¹-piperideine with nicotinic acid.[3] This biosynthetic pathway is primarily active in the roots of the plant, from where the anabasine is translocated to the leaves and other aerial parts.[3][9]

Figure 1: Simplified Biosynthetic Pathway of Anabasine.

Part 2: From Plant Material to Purified this compound: A Step-by-Step Experimental Guide

The following protocols are designed to provide a robust and reproducible workflow for the extraction of anabasine from N. glauca leaves and its conversion to the more stable hydrochloride salt.

Extraction of Anabasine from Nicotiana glauca Leaves

This protocol utilizes a classic acid-base extraction technique, which leverages the basicity of anabasine to separate it from other plant constituents.

Materials:

  • Dried and powdered Nicotiana glauca leaves

  • 0.5% Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • 0.05 M Hydrochloric acid (HCl)

  • Ammonia solution (NH₄OH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Protocol:

  • Alkalinization and Initial Extraction:

    • Macerate 10 g of dried, powdered N. glauca leaves in 200 mL of 0.5% NaOH solution.

    • Shake the mixture vigorously for 4 hours at room temperature using an orbital shaker.[10] The alkaline conditions convert the anabasine salts present in the plant tissue into the free base form, which is more soluble in organic solvents.

    • Filter the mixture to remove the solid plant material.

  • Liquid-Liquid Extraction:

    • Reduce the volume of the filtrate to approximately 70 mL using a rotary evaporator at a temperature not exceeding 40°C.[10]

    • Transfer the concentrated aqueous extract to a separatory funnel.

    • Extract the aqueous phase with 20 mL of chloroform. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the lower chloroform layer.

    • Repeat the chloroform extraction four more times, combining all the chloroform extracts.[10] This ensures a comprehensive extraction of the anabasine free base.

  • Back-Extraction into Acidic Aqueous Phase:

    • Combine the chloroform extracts and wash them with 20 mL of 0.05 M HCl in a clean separatory funnel. The acidic solution protonates the anabasine, making it water-soluble and transferring it to the aqueous phase.

    • Collect the upper aqueous layer.

    • Repeat the acid wash four more times, combining all the acidic aqueous extracts.[10]

  • Liberation and Final Extraction of Anabasine Free Base:

    • Neutralize the combined acidic aqueous extract with ammonia solution to a pH of approximately 7.[10] This converts the this compound back to the free base.

    • Extract the neutralized aqueous solution with 20 mL of chloroform five times, as described in step 2.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and concentrate the chloroform extract under reduced pressure to yield the crude anabasine free base.

Purification of Anabasine by Column Chromatography

For enhanced purity, the crude extract can be subjected to column chromatography.

Materials:

  • Crude anabasine extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

Protocol:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude anabasine extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% chloroform. Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5% methanol in chloroform).

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of anabasine using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent, which gives an orange-brown spot with alkaloids).

  • Pooling and Concentration: Combine the fractions containing pure anabasine and concentrate them using a rotary evaporator to obtain the purified anabasine free base.

Preparation of this compound

The free base of anabasine is an oily liquid that can be unstable. Converting it to the hydrochloride salt results in a more stable, crystalline solid that is easier to handle and weigh.

Materials:

  • Purified anabasine free base

  • Anhydrous diethyl ether

  • Hydrochloric acid in diethyl ether (ethereal HCl) solution (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)

  • Glass beaker

  • Magnetic stirrer

Protocol:

  • Dissolve the purified anabasine free base in a minimal amount of anhydrous diethyl ether in a clean, dry beaker.

  • While stirring, slowly add ethereal HCl dropwise to the anabasine solution.

  • A white precipitate of this compound will form immediately.

  • Continue adding the ethereal HCl until no further precipitation is observed.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.

  • Dry the this compound crystals under vacuum to remove any residual solvent.

extraction_purification_workflow Start Dried N. glauca Leaves Alkalinization Alkalinization with NaOH Start->Alkalinization Chloroform_Extraction1 Chloroform Extraction (Free Base) Alkalinization->Chloroform_Extraction1 Acid_Wash Acid Wash (HCl) Chloroform_Extraction1->Acid_Wash Neutralization Neutralization with NH4OH Acid_Wash->Neutralization Chloroform_Extraction2 Chloroform Extraction (Free Base) Neutralization->Chloroform_Extraction2 Crude_Anabasine Crude Anabasine Extract Chloroform_Extraction2->Crude_Anabasine Column_Chromatography Column Chromatography Crude_Anabasine->Column_Chromatography Purified_Anabasine Purified Anabasine Free Base Column_Chromatography->Purified_Anabasine HCl_Addition Addition of Ethereal HCl Purified_Anabasine->HCl_Addition Anabasine_HCl This compound (Crystalline Solid) HCl_Addition->Anabasine_HCl

Figure 2: Workflow for Extraction and Purification of this compound.

Part 3: Quantitative Analysis of Anabasine

Accurate quantification of anabasine is crucial for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and specificity.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Accurately weigh a known amount of dried, powdered N. glauca leaves (e.g., 100 mg).

  • Spike the sample with a known concentration of an internal standard (e.g., D₃-Nicotine or D₄-Nornicotine).[4]

  • Add 1 mL of 2N NaOH and allow to stand for 30 minutes.[4]

  • Add 10 mL of methyl tert-butyl ether (MTBE) and vortex for 15 minutes.[4]

  • Centrifuge to separate the layers and transfer the upper organic layer to a clean vial for GC-MS analysis.

GC-MS Parameters (Example):

  • Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Oven Temperature Program: Start at 70°C, ramp to 250°C.[11]

  • Injector Temperature: 280°C.[2]

  • MS Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Key mass fragments for anabasine can be monitored.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Prepare a methanolic extract of the N. glauca leaves.

  • For analysis of biological fluids (e.g., urine), a solid-phase extraction (SPE) cleanup step may be necessary.[12]

  • Dilute the extract to an appropriate concentration with the mobile phase.

  • Spike with a deuterated internal standard (e.g., d₄-anabasine).[12]

LC-MS/MS Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).[12]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium bicarbonate.[11][12]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for anabasine (e.g., m/z 163.2 → 118.2 and 163.2 → 144.2) and its internal standard.[12]

Table 1: Comparison of Analytical Techniques for Anabasine Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by highly specific mass-based detection.
Sample Volatility Requires analytes to be volatile or derivatized.Suitable for a wider range of polar and non-volatile compounds.
Sensitivity High, especially with MRM.Generally higher sensitivity and specificity.
Sample Preparation Often involves liquid-liquid extraction.May require SPE for complex matrices.
Instrumentation Widely available.More specialized instrumentation.
Typical Application Analysis of plant extracts and environmental samples.Analysis of biological fluids and trace-level quantification.

Part 4: Chemical Synthesis of Anabasine

While extraction from N. glauca is a primary source, chemical synthesis is essential for obtaining enantiomerically pure anabasine for pharmacological studies and as an analytical standard. A common synthetic route involves the enantioselective C-alkylation of a chiral ketimine derived from 3-(aminomethyl)pyridine.[13][14]

anabasine_synthesis Start 3-(Aminomethyl)pyridine + Chiral Auxiliary Ketimine Chiral Ketimine Formation Start->Ketimine Alkylation Enantioselective C-Alkylation Ketimine->Alkylation Deprotection N-Deprotection Alkylation->Deprotection Cyclization Base-Catalyzed Intramolecular Ring Closure Deprotection->Cyclization Enantiopure_Anabasine Enantiomerically Pure Anabasine Cyclization->Enantiopure_Anabasine

Figure 3: General Strategy for the Enantioselective Synthesis of Anabasine.

This approach allows for the synthesis of both the R-(+)- and S-(-)-enantiomers of anabasine in high yield and enantiomeric excess.[13][14]

Conclusion

Nicotiana glauca serves as a rich and specific source of the alkaloid anabasine. A thorough understanding of its biosynthetic origins, coupled with robust and validated protocols for its extraction, purification, and quantification, is paramount for advancing research in fields ranging from natural product chemistry to drug development. The methodologies outlined in this guide provide a comprehensive framework for the isolation and analysis of this compound, empowering scientists to explore its full potential.

References

Anabasine Hydrochloride: A Technical Guide to its Application as a Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

Anabasine hydrochloride, a principal alkaloid from the Nicotiana glauca plant, serves as a critical pharmacological tool for the investigation of nicotinic acetylcholine receptors (nAChRs).[1] Structurally similar to nicotine, this compound exhibits a distinct and complex profile as a nAChR agonist, with differential affinity and efficacy across various receptor subtypes. This guide provides an in-depth analysis of this compound's mechanism of action, downstream signaling consequences, and its application in experimental neuroscience. We will explore its chemical properties, pharmacological profile, and provide validated, step-by-step protocols for its characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this compound in their work.

Introduction: The Significance of Anabasine in nAChR Research

Nicotinic acetylcholine receptors are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[2] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a key target for therapeutic development.[3][4][5] Anabasine, a naturally occurring pyridine and piperidine alkaloid, provides a unique pharmacological profile for probing these receptors.[1] Unlike nicotine, which is a full agonist at most nAChRs, anabasine acts as a partial agonist at certain subtypes, such as the abundant α4β2 receptor, and a full agonist at others, like the α7 receptor.[6] This differential activity makes this compound an invaluable tool for dissecting the specific roles of nAChR subtypes in complex physiological and pathological processes. This guide serves to elucidate the technical nuances of working with anabasine, from understanding its fundamental molecular interactions to applying it in robust experimental models.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its effective application in research. This compound is the salt form of anabasine, which enhances its stability and solubility in aqueous solutions, a critical factor for preparing accurate stock solutions for in vitro and in vivo experiments.

PropertyValueSource
Chemical Name (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride--INVALID-LINK--
Molecular Formula C₁₀H₁₄N₂·HCl
Molecular Weight 198.69 g/mol [7]
CAS Number 53912-89-3
Appearance Colorless to yellow liquid/solid[8]
Purity ≥99% (HPLC)
Solubility Soluble to 100 mM in water
Storage Desiccate at Room Temperature

Molecular Mechanism of Action

The pharmacological activity of anabasine is defined by its interaction with the orthosteric binding site of nAChRs, the same site that binds the endogenous neurotransmitter acetylcholine. Research indicates that the monocationic cyclic iminium form of anabasine is the primary pharmacologically active species that avidly binds to and activates vertebrate nAChRs.[9]

Subtype-Specific Affinity and Efficacy

Anabasine's utility stems from its varied effects on different nAChR subtypes. It is a high-affinity partial agonist at neuronal α4β2 nAChRs and a full agonist at α7 nAChRs.[6] This dual character allows researchers to investigate the distinct contributions of these two major CNS receptor subtypes. For instance, the α7 subtype is heavily implicated in cognitive processes like learning and memory, while the α4β2 subtype is central to nicotine addiction and reward pathways.[3][6]

The table below summarizes the binding affinities (Ki) and potency (EC50) of anabasine at several key nAChR subtypes. The causality behind these differences lies in the subtle structural variations of the binding pocket among nAChR subtypes. The composition of α and β subunits creates a unique chemical environment that dictates ligand affinity and the conformational change required for channel gating.

nAChR SubtypeSpeciesParameterValue (µM)ClassificationSource
α7 RatKi0.058High-Affinity Agonist--INVALID-LINK--
α4β2 RatKi0.26High-Affinity Partial Agonist--INVALID-LINK--
Muscle-type (fetal) Human (TE671 cells)EC500.7Full Agonist--INVALID-LINK--[10][11]
Skeletal Muscle FishKi7.2Agonist--INVALID-LINK--

Downstream Signaling Pathways

Activation of nAChRs by anabasine initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations (Na⁺ and Ca²⁺) through the receptor's ion channel.[2][3] The α7 nAChR, with its high permeability to Ca²⁺, is a particularly important mediator of these downstream effects.[3] This calcium influx acts as a second messenger, activating multiple signaling pathways crucial for neuronal survival, synaptic plasticity, and gene expression.

Two of the most well-documented pathways activated by nAChR stimulation are:

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route involved in promoting cell survival and neuroprotection.[3][4] Activation of this pathway by nAChR agonists can protect neurons from excitotoxicity and other insults.[3][4]

  • MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in regulating synaptic plasticity, learning, and memory.[12][13]

The following diagram illustrates a simplified, generalized view of these nAChR-mediated signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7, α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx activates Anabasine Anabasine HCl Anabasine->nAChR binds PI3K PI3K Ca_Influx->PI3K MAPK_Pathway Ras/Raf/MEK/ERK (MAPK Pathway) Ca_Influx->MAPK_Pathway Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB phosphorylates MAPK_Pathway->CREB phosphorylates Gene_Expression Gene Expression (Neuroprotection, Plasticity) CREB->Gene_Expression

Caption: Generalized nAChR signaling pathways activated by anabasine.

Pharmacological and Toxicological Profile

Anabasine's effects extend from the cellular level to complex behaviors. It stimulates the Ca²⁺-dependent release of catecholamines from adrenomedullary cells. In vivo studies have demonstrated its potential to enhance cognitive functions; for example, in rats, anabasine can reduce memory impairment.[14] However, it is crucial to recognize its toxic potential. Anabasine is toxic if swallowed and can cause symptoms similar to nicotine poisoning at high doses, potentially leading to death by asystole.[1][7]

ParameterSpeciesValueSource
Intravenous LD₅₀ Mouse ((+)-R-anabasine)11 ± 1.0 mg/kg[15]
Intravenous LD₅₀ Mouse ((-)-S-anabasine)16 ± 1.0 mg/kg[15]
GHS Hazard HumanH301: Toxic if swallowed[7]
GHS Hazard HumanH315/H319: Causes skin/serious eye irritation[7]

Experimental Protocols for Studying this compound

The following protocols are designed as self-validating systems, incorporating controls and precise steps to ensure data integrity and reproducibility. The causality for this multi-step approach is to build a comprehensive pharmacological profile, moving from basic molecular interaction (binding) to cellular function (electrophysiology) and finally to complex organismal behavior (cognition).

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Protocol 1: Radioligand Binding Assay (Determine Ki) TEVC Protocol 2: Two-Electrode Voltage Clamp (Determine EC50 & Efficacy) Binding->TEVC Informs functional concentration range Behavior Protocol 3: Radial-Arm Maze (Assess Cognitive Effects) TEVC->Behavior Confirms functional activity before in vivo testing

Caption: Logical workflow for the characterization of this compound.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtypes

Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype (e.g., α7 or α4β2) expressed in a stable cell line or brain tissue homogenates.

Causality: This assay directly measures the interaction between anabasine and the receptor's binding site by quantifying its ability to displace a known high-affinity radioligand. This provides the fundamental Ki value, a cornerstone of pharmacological characterization.

Methodology:

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7).

    • Harvest cells and homogenize in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min). Resuspend the membrane pellet in fresh binding buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of radioligand (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7) at a concentration near its Kd, and 50 µL of binding buffer.

      • Non-Specific Binding (NSB): 50 µL of membranes, 50 µL of radioligand, and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM nicotine).

      • Competition: 50 µL of membranes, 50 µL of radioligand, and 50 µL of this compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation and Termination:

    • Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer. This step is critical to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of anabasine.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the potency (EC50) and efficacy (Imax) of this compound at a specific nAChR subtype.

Causality: While binding assays confirm interaction, they do not measure function. TEVC directly measures the ion flow through the receptor channel upon agonist binding, providing crucial functional data on whether the compound is an agonist or antagonist, and its relative strength. Xenopus oocytes are a robust and reliable system for expressing functional ion channels.[16][17]

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with cRNA encoding the desired nAChR subunits (e.g., human α7 or α4 and β2 subunits).

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current recording.

    • Apply this compound at increasing concentrations (e.g., 0.01 µM to 100 µM) via the perfusion system for a fixed duration (e.g., 10-20 seconds), with sufficient washout periods in between applications to allow for receptor recovery.

    • Record the peak inward current elicited by each concentration.

    • As a positive control and for normalization, apply a saturating concentration of acetylcholine (ACh) to determine the maximum current response (Imax).

  • Data Analysis:

    • Normalize the peak current response for each anabasine concentration to the maximum response elicited by ACh.

    • Plot the normalized current against the log concentration of anabasine.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy relative to ACh).

Protocol 3: In Vivo Assessment of Cognitive Enhancement (Radial-Arm Maze)

Objective: To evaluate the effect of this compound on spatial working and reference memory in rats.

Causality: This protocol translates in vitro findings to a complex behavioral output. The radial-arm maze is a well-validated task for assessing hippocampal-dependent spatial memory, a cognitive domain where α7 nAChRs are known to play a significant role.[6] This allows for testing the hypothesis that anabasine's agonist activity at these receptors can produce pro-cognitive effects.[14]

Methodology:

  • Animals and Habituation:

    • Use adult male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight to ensure motivation.

    • Habituate the rats to the 8- or 16-arm radial maze for several days until they freely explore and consume food rewards (e.g., sugar pellets) from the arms.

  • Training Phase (Win-Shift Task):

    • Bait a subset of the arms (e.g., 4 out of 8) with a food reward. The location of the baited arms remains the same for each rat across all trials (reference memory).

    • Place the rat in the center of the maze and allow it to explore until all baited arms have been visited.

    • Record the number of entries into arms that have already been visited (working memory errors) and entries into unbaited arms (reference memory errors).

    • Train daily until a stable baseline performance is achieved (e.g., <2 errors of each type per trial).

  • Drug Testing Phase:

    • This phase can be designed to test anabasine's ability to enhance baseline performance or to reverse a cognitive deficit. To test for reversal of a deficit, a cognitive impairing agent like the NMDA antagonist dizocilpine (MK-801) can be used.[14]

    • Protocol:

      • Administer vehicle or this compound (e.g., 0.01 - 2.0 mg/kg, intraperitoneally) 30 minutes before the trial.

      • If using a deficit model, administer dizocilpine (e.g., 0.1 mg/kg, subcutaneously) 15 minutes after the anabasine/vehicle injection.

      • Place the rat in the maze and record working and reference memory errors.

    • Use a within-subjects, counterbalanced design where each rat receives all treatment conditions across different days.

  • Data Analysis:

    • Analyze the number of working memory errors and reference memory errors using a repeated-measures ANOVA.

    • If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the effects of different anabasine doses to the vehicle control.

Conclusion

This compound is a potent and versatile nAChR agonist with a well-characterized, subtype-dependent pharmacological profile. Its partial agonism at α4β2 receptors and full agonism at α7 receptors make it an exceptional tool for differentiating the physiological roles of these key neuronal signaling hubs. By employing the structured experimental workflow detailed in this guide—progressing from in vitro binding and functional assays to in vivo behavioral paradigms—researchers can generate robust and reproducible data. This comprehensive approach ensures a thorough understanding of anabasine's effects, enabling its effective use in advancing our knowledge of nicotinic systems in health and disease.

References

Anabasine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine is a pyridine and piperidine alkaloid notable for its structural similarity to nicotine and its potent activity at nicotinic acetylcholine receptors (nAChRs).[1][2] First isolated from the Central Asian shrub Anabasis aphylla, its history is intertwined with the development of botanical insecticides and the scientific exploration of nicotinic pharmacology.[2] This technical guide provides an in-depth exploration of anabasine hydrochloride, from its initial discovery and historical applications to its chemical synthesis, mechanism of action, and the experimental protocols essential for its study. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for professionals in pharmacology, toxicology, and drug development.

Discovery and Historical Context

The discovery of anabasine is credited to the chemists A. P. Orekhov and G. P. Men'shikov in 1931, who isolated the alkaloid from the plant Anabasis aphylla, a shrub native to Central Asia.[2] The compound was also independently synthesized by C. R. Smith in 1930, who initially named it "neonicotine" due to its structural resemblance to nicotine.[3]

Historically, anabasine's primary application was as a potent botanical insecticide.[2][3] Anabasine sulfate was extensively used in the former Soviet Union for agricultural pest control up until the 1970s.[3][4] Its effectiveness stems from its action as a nicotinic acetylcholine receptor agonist, leading to neuromuscular blockade in insects.[3][5]

Anabasine is also found in various Nicotiana species, including tree tobacco (Nicotiana glauca), where it is the predominant alkaloid, and in trace amounts in common tobacco (Nicotiana tabacum).[1][3][6] This presence in tobacco smoke has made anabasine a valuable biomarker for distinguishing between tobacco use and nicotine intake from replacement therapies, as it is absent in the latter.[1][7][8][9]

Chemical Properties and Synthesis

Anabasine is a structural isomer of nicotine, consisting of a pyridine ring linked to a piperidine ring.[1][2] It is a colorless, viscous liquid that turns brown on exposure to air.[3] For laboratory and commercial use, it is typically prepared as the more stable hydrochloride salt.

PropertyValueSource
Chemical Formula C₁₀H₁₅ClN₂[10][11]
Molecular Weight 198.69 g/mol [10][11]
IUPAC Name 3-[(2S)-piperidin-2-yl]pyridine;hydrochloride[10]
Solubility Soluble in water and alcohol[5]
pKa 11.00[12]
Enantioselective Synthesis

The development of enantioselective synthesis methods has been crucial for pharmacological studies, allowing for the investigation of the differential activities of the (R)-(+) and (S)-(-) enantiomers.[13][14] A general and efficient two-step procedure involves the formation of a chiral ketimine intermediate, followed by enantioselective C-alkylation and intramolecular ring closure.[13][14]

Another established approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives to form the piperidino fragment, providing a straightforward route from commercially available starting materials.[15] These synthetic strategies are vital for producing optically pure anabasine enantiomers required for detailed structure-activity relationship (SAR) studies.[13][14]

G cluster_0 Enantioselective Synthesis of Anabasine cluster_1 Alternative Synthetic Route 3-Aminomethylpyridine 3-Aminomethylpyridine Chiral Ketimine Chiral Ketimine 3-Aminomethylpyridine->Chiral Ketimine Condensation with Chiral Pinanone Alkylated Intermediate Alkylated Intermediate Chiral Ketimine->Alkylated Intermediate Enantioselective C-Alkylation N-Deprotection N-Deprotection Alkylated Intermediate->N-Deprotection Acid Hydrolysis Anabasine Enantiomer Anabasine Enantiomer N-Deprotection->Anabasine Enantiomer Base-catalyzed Intramolecular Cyclization Commercial Sources Commercial Sources 1-(3-pyridinyl)-1,5-diol derivative 1-(3-pyridinyl)-1,5-diol derivative Commercial Sources->1-(3-pyridinyl)-1,5-diol derivative Synthesis Mesylated Diol Mesylated Diol 1-(3-pyridinyl)-1,5-diol derivative->Mesylated Diol Mesylation Racemic Anabasine Racemic Anabasine Mesylated Diol->Racemic Anabasine Cyclization

Synthetic approaches to anabasine.
Mechanism of Action

Anabasine exerts its physiological and toxicological effects primarily by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][5][16] These ligand-gated ion channels are critical for synaptic transmission in both the central and peripheral nervous systems.

Upon binding to nAChRs, anabasine mimics the action of the endogenous neurotransmitter acetylcholine, causing the channel to open and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postsynaptic membrane. In high doses, this persistent depolarization can lead to a depolarizing block of nerve transmission, resulting in paralysis and, in severe cases, death by respiratory failure.[1][5] Anabasine also functions as a cholinesterase inhibitor, which suppresses the action of acetylcholinesterase, further potentiating its neurotoxic effects.[12][17]

Anabasine exhibits differential activity across various nAChR subtypes:

  • Muscle-type nAChRs: It is a full agonist at human fetal muscle-type nAChRs, with an EC₅₀ of 0.7 µM.[11][18] This activity is responsible for the neuromuscular blockade and is linked to its teratogenic effects, such as cleft palate observed in animal models.[16]

  • Neuronal nAChRs: Anabasine is a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[19] The interaction with the α7 nAChR, which is highly expressed in the hippocampus, is thought to underlie some of its effects on memory and cognition.[19] Studies have shown that nicotine is a more potent agonist of α4β2 receptors, while anabasine produces a greater activation of α7 receptors.[20]

G Anabasine Anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Na+/Ca2+ Influx Effect Physiological / Toxic Effect (e.g., Neuromuscular Blockade) Depolarization->Effect Leads to

Mechanism of anabasine at the nAChR.
Pharmacology and Toxicology

The pharmacology of anabasine is complex, with its effects being dose-dependent and varying between its enantiomers.

Toxicity

Anabasine is significantly more toxic than nicotine.[16] The intravenous LD₅₀ in mice varies depending on the enantiomer, with the (+)-R-anabasine being more potent than the (-)-S-anabasine.[21]

CompoundIntravenous LD₅₀ (Mice)Source
(+)-R-Anabasine 11 ± 1.0 mg/kg[21]
(-)-S-Anabasine 16 ± 1.0 mg/kg[21]

Human poisoning from ingesting plants containing anabasine, such as Nicotiana glauca, can be fatal and presents with symptoms similar to severe nicotine poisoning, including nausea, weakness, respiratory depression, and asystole.[1]

Pharmacological Research

Despite its toxicity, anabasine has been investigated for potential therapeutic applications. Its ability to attenuate nicotine withdrawal and substitute for the subjective effects of nicotine suggests it could be a candidate for smoking cessation aids, though with a lower abuse liability than nicotine itself.[22] Furthermore, its agonist activity at α7 nAChRs has prompted research into its potential for cognitive enhancement, particularly in conditions where memory and attention are impaired.[19]

Experimental Protocols
Protocol 1: Extraction of Anabasine from Nicotiana glauca

This protocol outlines a standard method for the extraction and purification of anabasine from plant material.

1. Material Preparation:

  • Dry leaves of Nicotiana glauca at 60°C for 48 hours.
  • Grind the dried leaves into a fine powder.

2. Acid-Base Extraction:

  • Macerate 100 g of the powdered plant material in 500 mL of 5% acetic acid in methanol for 24 hours.
  • Filter the mixture and concentrate the filtrate under reduced pressure.
  • Adjust the pH of the aqueous residue to 11 with concentrated ammonium hydroxide.
  • Perform a liquid-liquid extraction with dichloromethane (3 x 200 mL).
  • Combine the organic layers and dry over anhydrous sodium sulfate.

3. Purification:

  • Evaporate the dichloromethane to yield the crude alkaloid extract.
  • Further purify the crude extract using column chromatography on silica gel with a gradient of chloroform-methanol as the eluent.
  • Monitor fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid detection.

4. Salt Formation:

  • Dissolve the purified anabasine free base in anhydrous ethanol.
  • Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring to precipitate this compound.
  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Start [label="Dried N. glauca Powder"]; Step1 [label="Macerate in Acidic Methanol"]; Step2 [label="Filter & Concentrate"]; Step3 [label="Basify with NH4OH (pH 11)"]; Step4 [label="Extract with Dichloromethane"]; Step5 [label="Dry & Evaporate Solvent"]; Step6 [label="Column Chromatography"]; Step7 [label="Precipitate as HCl Salt"]; End [label="Pure Anabasine HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> End; }

Workflow for anabasine extraction.
Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of anabasine in biological matrices like urine and saliva.[23][24][25][26]

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard (e.g., anabasine-d4).
  • For total anabasine (free + glucuronidated), perform enzymatic hydrolysis with β-glucuronidase.[25]
  • Precipitate proteins and salts with acetone or perform solid-phase extraction (SPE) for sample cleanup.[24][26]
  • Centrifuge and transfer the supernatant for analysis.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific Aquasil C18) is effective for separating anabasine from its isobaric isomer, nicotine.[25]
  • Mobile Phase: A gradient elution using ammonium acetate or formic acid in water and acetonitrile.
  • Flow Rate: 0.2-0.5 mL/min.

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Anabasine: e.g., Q1: 163.1 m/z -> Q3: 84.1 m/z
  • Anabasine-d4 (Internal Standard): e.g., Q1: 167.1 m/z -> Q3: 84.1 m/z

4. Quantification:

  • Generate a calibration curve using standards of known concentrations.
  • Quantify anabasine in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantitation (LOQ) can be as low as 0.2 ng/mL in urine.[25]

Conclusion and Future Directions

This compound remains a molecule of significant interest. Its history as an insecticide laid the groundwork for understanding its potent bioactivity. As a pharmacological tool, it has been instrumental in characterizing nAChR subtypes. Current research continues to explore its potential, from a biomarker of tobacco exposure to a lead compound for developing novel therapeutics for smoking cessation and cognitive disorders. Future work should focus on leveraging enantioselective synthesis to develop subtype-selective nAChR modulators with improved therapeutic indices, minimizing the toxicity associated with the parent compound while harnessing its beneficial pharmacological properties.

References

An In-Depth Technical Guide to the Safe Handling of Anabasine Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Anabasine hydrochloride is a piperidine and pyridine alkaloid, primarily recognized in research for its function as a potent full agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its utility as a research tool, particularly in neuroscience and toxicology, is paralleled by its significant toxicity.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety. The protocols and principles outlined herein are designed to be self-validating, emphasizing the causality behind each safety measure to foster a culture of informed caution and experimental integrity. This document is intended for research use in controlled laboratory environments only and is not for diagnostic, therapeutic, or human use.[2][3][6]

Section 1: Hazard Identification and Toxicological Profile

A foundational understanding of a compound's properties is the first line of defense in the laboratory. This compound's hazard profile necessitates stringent controls, as its toxicological effects are severe and can be life-threatening.

1.1: Chemical and Physical Properties

The basic properties of this compound are summarized below. It is a white to off-white solid that darkens upon exposure to air.[7][8]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅ClN₂[4][9][10]
Molecular Weight ~198.69 g/mol [7][9][10]
Appearance White to off-white solid[7]
Melting Point 220-222 °C[7]
Solubility Soluble in DMSO[4]
Synonyms (+)-Anabasine hydrochloride, Gamibasin, Anabasin chloride[4][9]
1.2: GHS Hazard Classification

This compound is classified as a highly hazardous substance. Its GHS classification underscores the critical need for meticulous handling. Note that some sources classify its oral toxicity as H301 (Toxic) while others use H300 (Fatal); therefore, it must be handled with the utmost caution, assuming the highest risk.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H300 / H301Fatal or Toxic if swallowed[9][11]
Acute Toxicity, Dermal H310Fatal in contact with skin[11]
Skin Corrosion/Irritation H315Causes skin irritation[6][9]
Eye Damage/Irritation H319Causes serious eye irritation[6][9]
STOT, Single Exposure H335May cause respiratory irritation[6][9]
Aquatic Hazard H411Toxic to aquatic life with long lasting effects[11]
1.3: Mechanism of Toxicity

Anabasine is an agonist of nicotinic acetylcholine receptors (nAChRs), similar to nicotine but with a high potency.[5] In high doses, it causes a depolarizing blockade of nerve transmission. This action can lead to symptoms akin to severe nicotine poisoning, culminating in convulsions, respiratory paralysis, and death by asystole.[5][8] The probable oral lethal dose for a 70 kg human is estimated to be less than 5 mg/kg.[12]

1.4: Primary Routes of Exposure and Symptoms
  • Ingestion: Can be fatal.[11] Symptoms include nausea, vomiting, salivation, and abdominal pain, progressing to confusion, convulsions, and cardiac arrest.

  • Dermal Contact: Can be fatal.[11] The substance can be absorbed through the skin, leading to systemic toxicity.

  • Inhalation: May cause severe respiratory tract irritation.[6][9] Systemic absorption is also a risk.

  • Eye Contact: Causes serious eye irritation.[6][9]

Section 2: Comprehensive Risk Assessment and Mitigation

A proactive approach to safety involves a thorough risk assessment before any experiment begins. The core principle is to minimize exposure through a multi-layered defense system of engineering controls, personal protective equipment, and stringent protocols.

2.1: The Principle of ALARA (As Low As Reasonably Achievable)

All procedures must be designed to keep exposure to this compound As Low As Reasonably Achievable. This means using the smallest quantities of the material necessary for the experiment and employing all available safety measures.

2.2: Engineering Controls

Engineering controls are the primary method for exposure mitigation as they isolate the hazard from the researcher.

  • Chemical Fume Hood: All work involving this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[13] This is non-negotiable and protects against inhalation of the powdered substance or aerosols.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[13] Their functionality must be verified regularly.

2.3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for tears or pinholes before use. The rationale for double-gloving is to provide protection during the doffing of the contaminated outer layer. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Eye and Face Protection: Tight-sealing safety goggles and a full-face shield are mandatory to protect against splashes and accidental contact with the eyes and face.[13]

  • Body Protection: A lab coat, fully buttoned, is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If there is any risk of the fume hood failing or for emergency spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[13]

2.4: Storage and Incompatibility
  • Secure Storage: this compound must be stored in a locked, designated, and clearly labeled cabinet or freezer to prevent unauthorized access.[13][14]

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, dark, and well-ventilated area.[4][13] For long-term stability, storage at -20°C is recommended.[4]

  • Incompatible Materials: Store away from strong oxidizing agents and acids to prevent violent reactions.[6][13]

Section 3: Standard Operating Procedure (SOP) for Laboratory Use

This section provides a step-by-step methodology for the safe handling of solid this compound. Adherence to this protocol is critical for mitigating exposure risks.

Experimental Workflow: Safe Handling of this compound

SOP_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Cleanup prep_area 1. Designate & Clear Work Area in Fume Hood verify_safety 2. Verify Eyewash/ Shower Functionality prep_area->verify_safety don_ppe 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) verify_safety->don_ppe weigh 4. Weigh Compound on Tared Weigh Paper don_ppe->weigh transfer 5. Carefully Transfer to Vessel weigh->transfer solubilize 6. Add Solvent Slowly to Dissolve transfer->solubilize decon_tools 7. Decontaminate Spatula & Work Surfaces solubilize->decon_tools dispose_consumables 8. Dispose of Weigh Paper & Outer Gloves as Hazardous Waste decon_tools->dispose_consumables doff_ppe 9. Doff Remaining PPE (Inner Gloves Last) dispose_consumables->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash Emergency_Response cluster_actions start Exposure or Spill Event skin Skin Contact eye Eye Contact inhale Inhalation ingest Ingestion spill_node Spill Occurs action_skin Immediately remove contaminated clothing. Wash area with soap & water for 15 min. skin->action_skin action_eye Immediately flush eyes with water for 15 min at eyewash station. eye->action_eye action_inhale Move to fresh air. Do not give mouth-to-mouth. inhale->action_inhale action_ingest DO NOT induce vomiting. Rinse mouth with water. ingest->action_ingest action_spill Evacuate area. Alert others. Follow spill cleanup protocol (if trained). spill_node->action_spill seek_medical SEEK IMMEDIATE MEDICAL ATTENTION Bring SDS. action_skin->seek_medical action_eye->seek_medical action_inhale->seek_medical action_ingest->seek_medical

References

Anabasine Hydrochloride: A Technical Guide to Teratogenic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anabasine hydrochloride, a nicotinic acetylcholine receptor (nAChR) agonist, has demonstrated significant teratogenic potential in select animal models. This technical guide provides an in-depth analysis of the existing research on the developmental toxicity of anabasine, with a focus on the varied responses across different species. The primary mechanism of teratogenicity is attributed to the persistent activation and subsequent desensitization of fetal nAChRs, leading to a reduction in fetal movement essential for normal musculoskeletal development. This guide will detail the observed teratogenic effects, explore the underlying molecular mechanisms, present available quantitative data from animal studies, and outline standardized protocols for evaluating the developmental toxicity of nAChR agonists.

Introduction: The Teratogenic Potential of Anabasine

Anabasine is a piperidine alkaloid found in various plant species, notably in the genus Nicotiana. As a potent agonist of nAChRs, its toxicological profile is of significant interest, particularly concerning its effects on prenatal development. The teratogenicity of anabasine is not uniform across all species, highlighting the critical importance of selecting appropriate animal models in toxicological research. The primary teratogenic effects observed are congenital musculoskeletal deformities, which are causally linked to the inhibition of fetal movement. This guide synthesizes the current understanding of anabasine's teratogenic effects to inform preclinical safety assessments and guide future research.

Mechanistic Insights: The Role of Nicotinic Acetylcholine Receptors in Fetal Development

The teratogenic action of anabasine is intrinsically linked to its interaction with fetal nAChRs. These receptors are ligand-gated ion channels crucial for neuromuscular signaling and are present from early embryonic development.

Fetal nAChR Activation and Desensitization: Anabasine acts as a potent agonist at fetal muscle nAChRs.[1] The sustained presence of an agonist like anabasine leads to a state of persistent receptor activation, followed by desensitization.[2] This desensitization renders the neuromuscular junction unresponsive to the endogenous neurotransmitter, acetylcholine, effectively causing a functional paralysis of the fetus.

Inhibition of Fetal Movement: Continuous fetal movement is a critical mechanical stimulus for the proper development of the skeletal system, including joints and the palate. The anabasine-induced paralysis inhibits these essential movements. This lack of movement during critical developmental windows is the direct cause of the observed skeletal malformations.[3]

Signaling Pathway of Anabasine-Induced Teratogenesis

cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space cluster_outcome Developmental Outcome Anabasine This compound nAChR Fetal Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds and Activates Desensitization Prolonged Agonist Binding => nAChR Desensitization Anabasine->Desensitization Sustained exposure leads to ACh Acetylcholine (Endogenous) ACh->nAChR Binds and Activates (physiological) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Ion Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Triggers Paralysis Reduced Responsiveness to ACh => Fetal Paralysis Desensitization->Paralysis Reduced_Movement Inhibition of Fetal Movement Paralysis->Reduced_Movement Malformations Skeletal Malformations (Arthrogryposis, Cleft Palate) Reduced_Movement->Malformations Causes

Caption: Anabasine's teratogenic mechanism via fetal nAChR.

Teratogenic Effects in Animal Models: A Comparative Analysis

The teratogenic response to this compound exhibits significant species-specificity. While livestock models have shown marked susceptibility, rodent models appear to be less sensitive.

Swine Model

Studies in swine have provided definitive evidence of anabasine's teratogenicity.[4]

  • Observed Malformations:

    • Arthrogryposis: Congenital joint contractures, particularly in the limbs.

    • Cleft Palate: Failure of the palatal shelves to fuse during embryonic development.

  • Causality: These defects are consistent with the inhibition of fetal movement during specific gestational periods.

Goat Model

Research in goats has been instrumental in elucidating the dose-dependent inhibition of fetal movement by anabasine.

  • Key Findings: Intravenous administration of anabasine demonstrated a clear dose-response relationship with the reduction of fetal movements.[3][5] A dose of 0.8 mg/kg was found to completely inhibit fetal movement for a duration of 1.5 hours.[6]

Rodent Models
  • Rat Model: A study involving the administration of anabasine-containing rodent chow to pregnant rats from gestational day 6 to 21 did not result in the significant malformations observed in livestock.[3] This suggests that the rat may not be a suitable model for assessing the teratogenicity of nAChR agonists that act via the inhibition of fetal movement, possibly due to differences in metabolism, placental transfer, or receptor sensitivity.[3][7]

  • Rabbit Model: Despite regulatory guidelines recommending the use of a non-rodent species for developmental toxicity testing, there is a lack of publicly available studies on the teratogenic effects of this compound in rabbits. This represents a significant data gap in the comprehensive toxicological assessment of anabasine.

Quantitative Data Summary

The following tables summarize the available quantitative data from teratogenicity studies of anabasine in animal models.

Animal Model Dose Administration Route Gestation Period of Exposure Observed Teratogenic Effects Incidence of Malformations Reference
Swine2.6 mg/kg (twice daily)OralDays 43-53Arthrogryposis21 out of 26 offspring[4]
Swine2.6 mg/kg (twice daily)OralDays 30-37Cleft PalateOver 75% of offspring[4]
Goat0.8 mg/kg (single dose)IntravenousDay 40Complete inhibition of fetal movement for 1.5 hoursNot applicable (study focused on mechanism)[3][6]
RatNot specified in abstractOral (in chow)Days 6-21No significant increase in bone malformationsNot significantly different from controls[3][7]
RabbitNo data available-----

Experimental Protocols for Teratogenicity Assessment

The evaluation of the teratogenic potential of a substance like this compound should follow established regulatory guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 414: Prenatal Developmental Toxicity Study.

General Study Design (Adapted from OECD 414)
  • Species Selection: It is recommended to use two mammalian species: one rodent (preferably the rat) and one non-rodent (preferably the rabbit).

  • Animal Numbers: A sufficient number of pregnant females should be used to yield approximately 20 litters with viable fetuses at term per dose group.

  • Dose Selection and Administration:

    • At least three dose levels and a concurrent control group (vehicle control) should be used.

    • The highest dose should induce some maternal toxicity but not mortality.

    • The lowest dose should not produce any observable maternal or developmental toxicity (No Observed Adverse Effect Level - NOAEL).

    • The route of administration should be relevant to potential human exposure. For anabasine, oral gavage is a common and relevant route.

  • Exposure Period: Dosing should occur daily from the time of implantation to the day before cesarean section.

    • Rats: Gestational days 6 through 15.

    • Rabbits: Gestational days 6 through 18.

  • Maternal Observations:

    • Daily clinical observations for signs of toxicity.

    • Body weight recorded at regular intervals.

    • Food consumption measured.

  • Fetal Evaluations:

    • At the end of the gestation period (day 20 for rats, day 29 for rabbits), pregnant females are euthanized, and a cesarean section is performed.

    • The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses from each litter is examined for visceral and skeletal abnormalities using standard techniques (e.g., Bouin's fixation for soft tissues, Alizarin Red S and Alcian Blue staining for skeletal examination).

Workflow for a Standard Teratogenicity Study

start Study Initiation acclimatization Animal Acclimatization (e.g., Rats, Rabbits) start->acclimatization mating Mating and Confirmation of Pregnancy acclimatization->mating grouping Randomization into Dose Groups (Control, Low, Mid, High) mating->grouping dosing Daily Dosing during Organogenesis (e.g., GD 6-15 for rats) grouping->dosing monitoring Maternal Clinical Observation, Body Weight, Food Intake dosing->monitoring c_section Cesarean Section (e.g., GD 20 for rats) dosing->c_section uterine_exam Uterine Examination (Implantations, Resorptions) c_section->uterine_exam fetal_exam Fetal Examination (Weight, External, Visceral, Skeletal) c_section->fetal_exam data_analysis Data Analysis and Statistical Evaluation uterine_exam->data_analysis fetal_exam->data_analysis report Final Report Generation data_analysis->report

Caption: Standard workflow for a prenatal developmental toxicity study.

Conclusion and Future Directions

This compound is a potent teratogen in some animal models, with its effects being most pronounced in species where it can effectively inhibit fetal movement. The swine model has proven to be highly sensitive, exhibiting classic signs of arthrogryposis and cleft palate, which are directly attributable to the compound's agonistic activity at fetal nAChRs. In contrast, the rat model appears to be resistant to these effects at comparable exposure levels, underscoring the importance of careful species selection in developmental toxicity testing.

A significant gap in the current knowledge is the lack of data on the teratogenic potential of anabasine in a non-rodent species like the rabbit. Future research should prioritize conducting a comprehensive developmental toxicity study in rabbits to provide a more complete risk assessment profile. Furthermore, more detailed investigations into the downstream intracellular signaling pathways following nAChR desensitization would provide a more complete understanding of the molecular cascade leading to the observed teratogenic outcomes. For drug development professionals, these findings emphasize the need for caution when dealing with compounds that are nAChR agonists and highlight the necessity of a multi-species approach to preclinical safety evaluation.

References

An In-depth Technical Guide to Investigating the Aromatase Inhibitory Potential of Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the systematic investigation of the potential aromatase inhibitory effects of anabasine hydrochloride. It is important to note that, as of the latest literature review, there is no established evidence of this compound acting as an aromatase inhibitor. Therefore, this document outlines a de novo research strategy, detailing the necessary experimental protocols and theoretical considerations to explore this hypothesis.

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed roadmap for a rigorous scientific investigation into a novel potential bioactivity of this compound.

Part 1: Introduction and Hypothesis Development

1.1. This compound: A Brief Overview

Anabasine is a pyridine and piperidine alkaloid found in the tree tobacco plant (Nicotiana glauca) and is also present in trace amounts in tobacco smoke. Its hydrochloride salt is a more stable form used in research. The primary established mechanism of action for anabasine is its agonist activity at nicotinic acetylcholine receptors (nAChRs), which contributes to its known toxicity.

1.2. Aromatase (CYP19A1): The Target Enzyme

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in steroidogenesis. It is responsible for the conversion of androgens (like testosterone) into estrogens (like estradiol). Aromatase is a well-established therapeutic target, and its inhibitors are used in the treatment of estrogen receptor-positive breast cancer.

1.3. The Research Question and Hypothesis

The central research question is: Does this compound inhibit the activity of human aromatase?

While there is no direct evidence for this interaction, the hypothesis that this compound may have an effect on aromatase is based on the principle that many small molecules can have off-target effects. Investigating such potential interactions is crucial for understanding the full pharmacological and toxicological profile of a compound. This guide provides the framework to test this hypothesis rigorously.

Part 2: Experimental Workflow for Aromatase Inhibition Screening

A multi-tiered approach, starting with in vitro assays and progressing to cell-based and in silico models, is recommended to comprehensively evaluate the potential aromatase inhibitory activity of this compound.

2.1. Tier 1: In Vitro Fluorometric Assay with Human Recombinant Aromatase

This initial screen provides a direct measure of the compound's effect on the isolated enzyme.

2.1.1. Experimental Principle

A commercially available human recombinant aromatase kit is a reliable and standardized method for this initial investigation. The assay typically uses a fluorogenic substrate that is converted by aromatase into a fluorescent product. A decrease in the rate of fluorescence generation in the presence of the test compound (this compound) would indicate inhibition.

2.1.2. Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ultrapure water or DMSO).

    • Prepare a dilution series of this compound to test a range of concentrations (e.g., from 1 nM to 1 mM).

    • Prepare the human recombinant aromatase enzyme, NADPH (a necessary cofactor), and the fluorogenic substrate according to the manufacturer's protocol.

    • Prepare a positive control (e.g., letrozole or anastrozole, known aromatase inhibitors) and a negative control (vehicle).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the this compound dilutions or controls to the appropriate wells.

    • Initiate the reaction by adding the enzyme and NADPH solution.

    • Finally, add the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

2.1.3. Data Analysis

  • Calculate the reaction rate (slope of the fluorescence versus time curve) for each concentration of this compound and the controls.

  • Normalize the rates to the vehicle control.

  • Plot the percentage of aromatase activity versus the logarithm of the this compound concentration.

  • If inhibition is observed, fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

2.1.4. Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - Anabasine HCl dilutions - Aromatase enzyme - NADPH & Substrate - Controls (Letrozole, Vehicle) add_buffer Add Buffer to 96-well plate prep_reagents->add_buffer add_compound Add Anabasine HCl / Controls add_buffer->add_compound add_enzyme Add Enzyme & NADPH add_compound->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: In Vitro Aromatase Inhibition Assay Workflow.

2.2. Tier 2: Cell-Based Aromatase Activity Assay

If inhibition is observed in the in vitro assay, the next step is to validate this finding in a more biologically relevant context.

2.2.1. Experimental Principle

This assay uses a human cell line that endogenously expresses aromatase (e.g., KGN human granulosa-like tumor cell line). The conversion of a substrate (e.g., testosterone) to a product (e.g., estradiol) is measured in the cell culture medium.

2.2.2. Step-by-Step Protocol

  • Cell Culture:

    • Culture KGN cells in appropriate media until they reach optimal confluency.

    • Seed the cells in a multi-well plate and allow them to adhere.

  • Treatment:

    • Treat the cells with various concentrations of this compound and controls for a predetermined time (e.g., 24 hours).

  • Aromatase Activity Measurement:

    • After the treatment period, replace the medium with fresh medium containing a known concentration of testosterone.

    • Incubate for a specific duration to allow for the conversion of testosterone to estradiol.

  • Quantification of Estradiol:

    • Collect the cell culture medium.

    • Quantify the concentration of estradiol in the medium using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

2.2.3. Data Analysis

  • Calculate the amount of estradiol produced in each treatment group.

  • Normalize the results to the vehicle control.

  • Plot the percentage of aromatase activity versus the this compound concentration to determine the cellular IC50.

2.3. Tier 3: In Silico Molecular Docking

Molecular docking simulations can provide insights into the potential binding mode of this compound to the aromatase active site.

2.3.1. Methodology

  • Preparation of Structures:

    • Obtain the 3D crystal structure of human aromatase (CYP19A1) from the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of anabasine.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of anabasine within the active site of aromatase.

    • The active site can be defined based on the co-crystallized ligand in the PDB structure.

  • Analysis of Results:

    • Analyze the predicted binding poses, including the interactions (e.g., hydrogen bonds, hydrophobic interactions) between anabasine and the amino acid residues of the active site.

    • Compare the binding energy of anabasine to that of known aromatase inhibitors.

2.3.2. Logical Relationship Diagram

G

Caption: Tiered approach for investigating aromatase inhibition.

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Results of Aromatase Inhibition Assays

CompoundIn Vitro IC50 (µM)Cell-Based IC50 (µM)Predicted Binding Energy (kcal/mol)
This compoundTBDTBDTBD
Letrozole (Positive Control)0.010.05-9.5
Vehicle (Negative Control)No InhibitionNo InhibitionN/A

TBD: To be determined by the experiments outlined in this guide.

Part 4: Conclusion and Future Directions

This guide provides a robust framework for a novel research project investigating the potential aromatase inhibitory effects of this compound. The tiered approach, combining in vitro, cell-based, and in silico methods, ensures a thorough and reliable evaluation.

If this compound is found to be an aromatase inhibitor, future studies could explore:

  • Mechanism of Inhibition: Determining whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Structure-Activity Relationship (SAR): Testing analogs of anabasine to identify the chemical moieties responsible for aromatase inhibition.

  • In Vivo Studies: Evaluating the effect of this compound on estrogen levels in animal models.

The findings from this proposed investigation would provide valuable new information on the bioactivity of this compound, contributing to a more complete understanding of its pharmacological and toxicological profile.

Methodological & Application

anabasine hydrochloride synthesis protocol for research

Author: BenchChem Technical Support Team. Date: January 2026

Anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, is a structural isomer of nicotine and a potent agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In its hydrochloride salt form, it serves as a valuable research tool in neuroscience and pharmacology for studying nAChR function and as a precursor for the synthesis of novel bioactive compounds.[4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of (±)-anabasine hydrochloride, designed for researchers in chemical synthesis and drug development. The outlined methodology is based on established chemical principles for the construction of the piperidine ring onto a pyridine scaffold.[6]

This section details the chemical synthesis of racemic anabasine, followed by its conversion to the hydrochloride salt for improved stability and handling.

Principle and Strategy

The synthetic approach is a practical and straightforward method for constructing the 2-(3-pyridyl)piperidine core of anabasine.[6] The strategy involves aza-annulation via the cyclization of a dimesylated 1-(3-pyridinyl)-1,5-diol derivative. This multi-step process begins with commercially available starting materials and proceeds through key intermediates to yield the target compound. This method avoids some of the complexities of earlier synthetic routes and provides a reliable pathway to anabasine analogues.[6][7]

Experimental Workflow: Synthesis

The overall workflow for the synthesis of anabasine hydrochloride is depicted below.

G cluster_0 Step 1: Diol Synthesis cluster_1 Step 2: Mesylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Salt Formation A 1-(3-pyridinyl)-1,5-pentanediol Synthesis B Dimesylation of Diol A->B Methanesulfonyl chloride, Et3N C Aza-annulation to (±)-Anabasine B->C Primary amine (e.g., NH3 source) D Conversion to (±)-Anabasine HCl C->D HCl in Ether G cluster_0 Purification cluster_1 Analysis & Characterization Crude Crude (±)-Anabasine Column Silica Gel Column Chromatography Crude->Column Pure Purified (±)-Anabasine Column->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR FT-IR Spectroscopy Pure->IR Final Confirmed Structure & Purity

References

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Anabasine, a piperidine alkaloid found in the tree tobacco (Nicotiana glauca) and as a minor component in conventional tobacco products, is a compound of significant interest in toxicology, clinical diagnostics, and pharmaceutical research.[1][2][3][4] Its primary utility in a clinical context is as a specific biomarker to distinguish between users of combustible tobacco and those using nicotine replacement therapy (NRT), as anabasine is present in tobacco but not in pharmaceutical nicotine products.[5][6] Furthermore, its inherent toxicity and use as a botanical insecticide necessitate robust and reliable analytical methods for its detection and quantification in various matrices, from biological fluids to environmental samples.[2][7]

The analytical challenge in anabasine detection often lies in its presence at low concentrations within complex matrices. Moreover, the potential for isobaric interference, particularly from the far more abundant nicotine, requires methods with high specificity.[6][8][9] This application note provides detailed protocols and scientific rationale for two primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—representing the gold standard for trace-level quantification. A supplementary overview of UV-Vis Spectrophotometry is also included for applications involving simpler matrices or higher concentrations.

LC-MS/MS is the preferred method for quantifying anabasine in biological matrices due to its exceptional sensitivity and specificity. The chromatographic separation physically resolves anabasine from matrix components and isomers, while the tandem mass spectrometer provides unambiguous identification and quantification based on mass-to-charge ratio and fragmentation patterns.

Principle of the Method

The core of this method is the coupling of two powerful techniques. High-Performance Liquid Chromatography (HPLC) first separates the components of a complex mixture in time.[10] For polar analytes like anabasine, techniques like Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are employed. HILIC can offer superior retention and resolution for highly polar alkaloids that are poorly retained on traditional C18 columns.[9] Following separation, the column eluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is typically used to generate charged parent ions of the analyte in the gas phase. These parent ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides extraordinary specificity, as it requires a compound to have both the correct parent mass and produce a specific fragment mass to be detected.[11]

Experimental Workflow: LC-MS/MS

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Urine, Plasma, Saliva) Spike Spike with Internal Standard (Anabasine-d4) Sample->Spike Extract Extraction (SPE, LLE, or Dilution) Spike->Extract Concentrate Evaporate & Reconstitute Extract->Concentrate HPLC HPLC Separation (e.g., HILIC or C18 Column) Concentrate->HPLC Inject Sample ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Chromatogram Generate Chromatogram (Analyte & IS Peaks) MSMS->Chromatogram Detect Ions CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify Anabasine Concentration CalCurve->Quantify

Caption: Workflow for Anabasine Analysis by LC-MS/MS.

Detailed Protocol: Anabasine in Human Urine

1. Materials and Reagents

  • Anabasine Hydrochloride standard (≥97% purity)[12]

  • Anabasine-d4 (internal standard, ISTD)

  • Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate, Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or MCX)[13]

  • Human Urine Pool (drug-free) for calibration standards and quality controls (QCs)

2. Preparation of Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and anabasine-d4 in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1 to 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the anabasine-d4 primary stock in 50:50 methanol:water.[14]

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

3. Sample Preparation (Solid Phase Extraction)

  • Rationale: SPE is used to remove salts, urea, and other endogenous interferences from the urine matrix, which can cause ion suppression in the ESI source, and to concentrate the analyte.[15]

  • Procedure:

    • Thaw urine samples, standards, and QCs. Vortex to mix.

    • To 0.5 mL of each sample in a polypropylene tube, add 50 µL of the internal standard spiking solution (100 ng/mL). Vortex.

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial.

4. LC-MS/MS Instrumentation and Conditions

  • HPLC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: Phenomenex Kinetex Phenyl Hexyl (2.6 µm, 3 x 150 mm) or equivalent.[14] Column temperature maintained at 50°C.

  • Injection Volume: 10 µL.

  • Flow Rate: 0.6 mL/min.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    5.0 10 90
    6.0 10 90
    6.1 90 10

    | 8.0 | 90 | 10 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Heated Electrospray Ionization (H-ESI), positive mode.

  • Key Parameters:

    • Spray Voltage: +3000 V

    • Vaporizer Temperature: 450°C

    • Capillary Temperature: 350°C

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    Anabasine (Quantifier) 163.2 134.7 15
    Anabasine (Qualifier) 163.2 84.1 25

    | Anabasine-d4 (ISTD) | 167.2 | 138.7 | 15 |

5. Method Validation The method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[16][17][18]

ParameterSpecificationPurpose
Linearity r² ≥ 0.99 for a calibration curve of at least 6 non-zero points.Demonstrates a proportional response to concentration.
Accuracy Mean recovery of 85-115% (80-120% at LLOQ) for QC samples.Closeness of measured value to the true value.
Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Measures the repeatability and reproducibility of the method.
Specificity No significant interfering peaks at the retention time of anabasine in blank matrix.Ensures the signal is solely from the analyte.
Limit of Quantitation (LOQ) Lowest concentration on the calibration curve meeting accuracy/precision criteria. (e.g., 0.2 ng/mL).[6]The lowest amount that can be reliably quantified.
Recovery >75% for analyte and ISTD from the extraction process.Measures the efficiency of the sample preparation step.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reliable technique for the analysis of volatile and semi-volatile compounds. It provides excellent chromatographic resolution and definitive mass spectral identification based on electron ionization (EI) fragmentation patterns, which are highly reproducible and can be compared against spectral libraries.

Principle of the Method

In GC-MS, the sample is first vaporized in a heated injector port and carried by an inert gas (e.g., helium) through a capillary column. The column, coated with a stationary phase, separates compounds based on their boiling points and affinity for the phase.[19] As compounds elute from the column, they enter the mass spectrometer, where they are bombarded with high-energy electrons (Electron Ionization). This causes the molecules to fragment in a characteristic and reproducible way. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical "fingerprint" for identification.[2][20] For quantification, Selected Ion Monitoring (SIM) is used, where the instrument is set to detect only a few specific, characteristic ions of the target analyte, enhancing sensitivity.[21]

Experimental Workflow: GC-MS

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Matrix (Urine, Saliva) AdjustpH Adjust to Alkaline pH (e.g., NaOH) Sample->AdjustpH LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) AdjustpH->LLE Concentrate Evaporate Solvent LLE->Concentrate GC GC Separation (e.g., DB-5ms Column) Concentrate->GC Inject Sample EI Electron Ionization (70 eV) GC->EI MS Mass Spectrometry (SIM Mode) EI->MS Chromatogram Generate Ion Chromatogram MS->Chromatogram Detect Ions Integration Integrate Peak Area Chromatogram->Integration Quantify Quantify vs. Calibration Curve Integration->Quantify

Caption: Workflow for Anabasine Analysis by GC-MS.

Detailed Protocol: Anabasine in Saliva

1. Materials and Reagents

  • This compound standard

  • 2,3'-Bipyridyl (internal standard)

  • Dichloromethane, Ethyl Acetate (GC grade)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Saliva collection devices and drug-free saliva pool

2. Preparation of Solutions

  • Stock and Working Standards: Prepare as described in the LC-MS/MS method, using methanol as the solvent.

  • Internal Standard Solution (1 µg/mL): Prepare a working solution of 2,3'-bipyridyl in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Rationale: Anabasine is a basic compound. By making the aqueous sample alkaline (pH > 10), anabasine is converted to its free-base form, which is much more soluble in organic solvents. This allows for efficient extraction into an immiscible organic solvent like dichloromethane, separating it from salts and other polar matrix components.[22]

  • Procedure:

    • To 1 mL of saliva in a glass tube, add 50 µL of the internal standard solution.

    • Add 100 µL of 5 M NaOH to basify the sample. Vortex for 30 seconds.

    • Add 4 mL of dichloromethane. Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the bottom organic layer to a clean tube.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to approximately 50 µL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial with an insert.

4. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenylmethylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
    Anabasine 84 133 162

    | 2,3'-Bipyridyl (ISTD) | 156 | 129 | 104 |

Rationale for Ion Selection: The base peak (most abundant ion) at m/z 84 is chosen for quantification due to its high signal-to-noise ratio. The molecular ion (m/z 162) and another significant fragment (m/z 133) are used as qualifiers to confirm identity.[1][20]

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective technique suitable for the quantification of a pure substance or for use as a screening tool in simple matrices.

  • Principle: The method relies on the principle that molecules with chromophores, such as the pyridine ring in anabasine, absorb light in the ultraviolet-visible range. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. Anabasine exhibits a characteristic absorbance maximum (λmax) around 261-262 nm.[1][23][24]

  • Protocol Outline:

    • Solvent Selection: Use a UV-transparent solvent like methanol or 0.1 M HCl. Acidic conditions ensure the pyridine nitrogen is protonated, leading to consistent spectra.[24]

    • Determine λmax: Scan a dilute solution of anabasine (e.g., 10 µg/mL) from 200-400 nm to confirm the wavelength of maximum absorbance.[25]

    • Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2-12 µg/mL). Measure the absorbance of each at the λmax. Plot absorbance vs. concentration to create a calibration curve.[23]

    • Sample Analysis: Dilute the unknown sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the regression equation from the calibration curve.

  • Limitations: This technique suffers from a significant lack of specificity. Any compound in the sample that absorbs at or near the same wavelength will interfere with the measurement, leading to an overestimation of the anabasine concentration. Therefore, it is not suitable for complex biological matrices without extensive and highly effective sample cleanup procedures.

Method Comparison

FeatureHPLC-MS/MSGC-MSUV-Vis Spectrophotometry
Specificity Very HighHighLow
Sensitivity Very High (pg/mL to low ng/mL)High (low ng/mL)Low (µg/mL)
Matrix Tolerance Good (with appropriate sample prep)Moderate (requires clean extracts)Poor (highly susceptible to interference)
Throughput High (with automation)ModerateHigh
Cost High (instrumentation & maintenance)Moderate to HighLow
Best Application Trace quantification in complex matrices (urine, blood, wastewater).[15][26]Confirmation analysis, analysis in less complex matrices (saliva, plant extracts).[3][21]Purity assessment of raw material, quantification in simple formulations.[23]

References

Application Notes & Protocols: Utilizing Anabasine Hydrochloride in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anabasine hydrochloride, a naturally occurring alkaloid and a potent ligand for nicotinic acetylcholine receptors (nAChRs), presents a significant opportunity for investigating the cholinergic system's role in the pathophysiology of neurological disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in relevant preclinical models. We delve into its mechanism of action, offer detailed, field-tested protocols for in vitro and in vivo studies, and provide insights into data interpretation, thereby equipping researchers with the necessary tools to explore its therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Introduction: The Rationale for Targeting nAChRs with Anabasine

The cholinergic system, particularly the function of nicotinic acetylcholine receptors (nAChRs), is critically implicated in a wide array of neurological functions, including learning, memory, and attention.[1][2][3] Dysfunction in this system is a hallmark of several devastating neurological and psychiatric disorders. Anabasine, a structural analog of nicotine found in the tobacco plant and other Solanaceae species, acts as a potent agonist at various nAChR subtypes.[1][4][5] Its ability to modulate neuronal activity, neurotransmitter release, and neuroinflammation makes it an invaluable pharmacological tool for probing disease mechanisms and evaluating novel therapeutic strategies.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring that the protocols described are robust and self-validating.

Core Mechanism of Action

This compound exerts its biological effects primarily by binding to and activating nAChRs, which are ligand-gated ion channels located on neuronal and non-neuronal cells. Its functional impact is dictated by its affinity and efficacy at specific nAChR subtypes.

  • Receptor Subtype Selectivity: Anabasine is a high-affinity partial agonist at neuronal nAChRs, with notable activity at the α7 and α4β2 subtypes, which are abundant in the central nervous system.[6] It has been shown to have a greater affinity for the α7 subtype compared to nicotine.[7] The differential activation of these subtypes is key to its diverse pharmacological profile.

  • Downstream Signaling: Activation of nAChRs by anabasine leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing membrane depolarization. This initial event triggers a cascade of downstream effects:

    • Neurotransmitter Release: It modulates the release of several key neurotransmitters, including dopamine, glutamate, and GABA, thereby influencing synaptic plasticity and circuit function.[1]

    • Calcium-Dependent Pathways: The influx of Ca²⁺ activates numerous intracellular signaling cascades, including those involved in gene expression, synaptic plasticity, and cell survival.

    • Neuroinflammation and Neuroprotection: Anabasine and its analogs have demonstrated anti-inflammatory properties. For instance, the related compound anatabine has been shown to reduce the activation of pro-inflammatory signaling pathways like NF-κB and STAT3, which are implicated in the pathology of Alzheimer's and Parkinson's disease.[8][9]

The following diagram illustrates the principal mechanism of anabasine at a neuronal synapse.

Anabasine_Mechanism substance substance receptor receptor ion_channel effect effect pathway pathway Anabasine Anabasine HCl nAChR α7 / α4β2 nAChR Anabasine->nAChR Binds & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization nAChR->Depolarization Neurotransmitter Neurotransmitter Release (Dopamine, Glutamate) Ca_Influx->Neurotransmitter AntiInflammatory Anti-inflammatory Pathways (↓ NF-κB, ↓ STAT3) Ca_Influx->AntiInflammatory Depolarization->Neurotransmitter Neuroprotection Neuroprotection & Cognitive Enhancement Neurotransmitter->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Anabasine binds to nAChRs, leading to ion influx and downstream effects.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the binding affinities and effective in vivo dosages of anabasine.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor SubtypeSpeciesKi (μM)Reference
α7 nAChRRat0.058[6]
α4β2 nAChRRat0.26[6]
Skeletal Muscle nAChRFish7.2[6]

Table 2: Exemplary In Vivo Dosages and Effects in Rodent Models

Neurological Disorder ModelSpeciesAnabasine DoseKey FindingReference
Schizophrenia (MK-801 induced)MouseNot specifiedAttenuated MK-801-elicited popping behavior[10]
Schizophrenia (Dizocilpine induced)Rat0.2 - 2 mg/kgReversed memory impairment[2][3]
Parkinson's Disease (Rotenone induced)SH-SY5Y Cells1 μMImproved cell morphology and reduced ROS[11]
Alzheimer's Disease (Tg PS1/APPswe)Mouse0.5 - 2 mg/kg (Anatabine)Reduced Aβ burden and neuroinflammation[8][9]

Experimental Protocols & Methodologies

The following protocols are designed to be comprehensive, providing not only the steps but also the scientific rationale to ensure robust and interpretable results.

Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model

Objective: To determine if this compound protects human neuroblastoma cells (SH-SY5Y) from toxicity induced by rotenone, a complex I inhibitor used to model Parkinson's disease.[11]

Causality: SH-SY5Y cells are a widely used model for dopaminergic neurons, which are primarily affected in Parkinson's disease. Rotenone induces mitochondrial dysfunction and oxidative stress, key pathological features of PD. This assay tests the hypothesis that anabasine's activation of nAChRs can trigger pro-survival and anti-oxidative pathways.

In_Vitro_Workflow step_prep step_prep step_treat step_treat step_assay step_assay step_analysis step_analysis start Start: Culture SH-SY5Y Cells pre_treat Pre-treat with Anabasine HCl (e.g., 1 µM for 2 hours) start->pre_treat co_treat Co-treat with Rotenone (e.g., 1 µM for 24 hours) pre_treat->co_treat viability Assay 1: Cell Viability (MTT or LDH Assay) co_treat->viability ros Assay 2: ROS Production (DCFDA Staining) co_treat->ros mito Assay 3: Mitochondrial Health (JC-1 Staining) co_treat->mito analysis Data Analysis & Interpretation viability->analysis ros->analysis mito->analysis

Caption: Experimental workflow for the in vitro neuroprotection assay.

Materials and Reagents:

  • This compound (Purity ≥97%)[12]

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Rotenone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide)

  • 96-well plates, DMSO, PBS

Step-by-Step Methodology:

  • Cell Culture:

    • Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment Groups (Minimum of 4):

    • Control: Vehicle (culture medium) only.

    • Anabasine Only: Anabasine HCl at the desired concentration (e.g., 1 µM).

    • Rotenone Only: Rotenone at a pre-determined toxic concentration (e.g., 1 µM).

    • Anabasine + Rotenone: Pre-treatment with Anabasine HCl followed by co-treatment with Rotenone.

  • Drug Application:

    • Pre-treatment: Remove old media and add fresh media containing Anabasine HCl (or vehicle) to the appropriate wells. Incubate for 2 hours. Rationale: This allows anabasine to activate protective pathways before the toxic insult.

    • Co-treatment: Add Rotenone (or vehicle) directly to the wells containing the pre-treatment media. Incubate for 24 hours.

  • Endpoint Assays:

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO.

      • Read absorbance at 570 nm. A higher absorbance indicates greater cell viability.

    • Reactive Oxygen Species (ROS) Production (DCFDA Assay):

      • Wash cells with PBS and incubate with DCFDA solution.

      • Measure fluorescence (excitation ~485 nm, emission ~535 nm). Higher fluorescence indicates increased ROS.[13]

    • Mitochondrial Membrane Potential (JC-1 Assay):

      • Incubate cells with JC-1 dye.

      • Measure fluorescence at two wavelengths to detect JC-1 aggregates (healthy mitochondria, red fluorescence) and monomers (depolarized mitochondria, green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction.

  • Data Analysis:

    • Normalize all data to the control group (set to 100%).

    • Use one-way ANOVA with post-hoc tests to determine statistical significance between groups. A significant increase in viability and a decrease in ROS in the (Anabasine + Rotenone) group compared to the (Rotenone Only) group indicates a neuroprotective effect.

Protocol 2: In Vivo Cognitive Enhancement in a Schizophrenia Model

Objective: To assess the ability of this compound to reverse working memory deficits induced by the NMDA receptor antagonist dizocilpine (MK-801), a well-established pharmacological model for cognitive impairment in schizophrenia.[2][3][10]

Causality: Schizophrenia is associated with NMDA receptor hypofunction and deficits in α7-nAChR expression.[10] This model tests the hypothesis that by activating the remaining α7-nAChRs, anabasine can compensate for the NMDA-related deficit and improve cognitive performance, specifically working memory, which is often impaired in patients.

In_Vivo_Workflow step_prep step_prep step_treat step_treat step_test step_test step_analysis step_analysis acclimate Acclimate & Handle Rats habituate Habituate to Radial Arm Maze (Food Reward Training) acclimate->habituate inject_anabasine Administer Anabasine HCl (e.g., 2 mg/kg, s.c.) 30 min before test habituate->inject_anabasine On Test Day inject_mk801 Administer Dizocilpine (MK-801) (e.g., 0.1 mg/kg, i.p.) 15 min before test inject_anabasine->inject_mk801 ram_test Test in 16-Arm Radial Arm Maze inject_mk801->ram_test analysis Analyze Errors & Latency ram_test->analysis

Caption: Workflow for the in vivo cognitive assessment using the radial arm maze.

Materials and Reagents:

  • This compound

  • Dizocilpine (MK-801)

  • Adult female Sprague-Dawley rats (as used in cited studies)[2][3]

  • 16-arm radial arm maze

  • Food rewards (e.g., sugar pellets)

  • Sterile saline for injections

Step-by-Step Methodology:

  • Acclimation and Habituation:

    • Acclimate rats to the housing facility for at least one week. Handle them daily to reduce stress.

    • Food restrict rats to 85-90% of their free-feeding body weight to motivate performance.

    • Habituate rats to the radial arm maze daily until they readily explore and consume food rewards from all arms.

  • Treatment Groups (Minimum of 4):

    • Control: Saline + Saline

    • Anabasine Only: Anabasine HCl (e.g., 2 mg/kg, s.c.) + Saline

    • MK-801 Only: Saline + MK-801 (e.g., 0.1 mg/kg, i.p.)

    • Anabasine + MK-801: Anabasine HCl + MK-801

  • Drug Administration (On Test Day):

    • Administer Anabasine HCl (or saline) via subcutaneous (s.c.) injection 30 minutes before placing the rat in the maze.

    • Administer MK-801 (or saline) via intraperitoneal (i.p.) injection 15 minutes before the test.

    • Rationale: The staggered timing ensures that both drugs are at their peak effect during the behavioral test.

  • Behavioral Testing (Win-Shift Task):

    • Bait a specific subset of arms (e.g., 8 out of 16) with a food reward. The set of baited arms remains the same for each rat across all trials.

    • Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed (e.g., 10 minutes).

    • Record the sequence of arm entries using an automated tracking system or a trained observer.

  • Data Collection and Analysis:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that was never baited.

    • Latency: Time to complete the task.

    • Use two-way ANOVA to analyze the data, looking for a significant interaction between the anabasine and MK-801 treatments. A significant reduction in working memory errors in the (Anabasine + MK-801) group compared to the (MK-801 Only) group indicates cognitive enhancement.[2][3]

Conclusion and Future Directions

This compound is a versatile and potent tool for investigating the role of the nicotinic cholinergic system in neurological disorders. The protocols detailed herein provide a validated framework for assessing its neuroprotective and pro-cognitive effects in preclinical models of Parkinson's disease and schizophrenia. Researchers can adapt these methodologies to explore other disease models, such as Alzheimer's, or to investigate downstream molecular targets. Future studies should aim to further delineate the specific contributions of the α7 and α4β2 receptor subtypes to anabasine's effects and explore the therapeutic window of its analogs in more complex behavioral paradigms.

References

Anabasine Hydrochloride as a Biomarker for Tobacco Smoke Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of anabasine hydrochloride as a specific biomarker for tobacco smoke exposure. This document delves into the scientific rationale, analytical methodologies, and practical applications of anabasine detection in biological matrices.

Introduction: The Need for a Specific Tobacco Biomarker

Accurately assessing tobacco use is critical in clinical trials, smoking cessation programs, and public health research. While nicotine and its primary metabolite, cotinine, are widely used as biomarkers, their presence can also indicate the use of nicotine replacement therapies (NRTs) such as patches, gum, or lozenges. This ambiguity presents a significant challenge when trying to distinguish between active tobacco use and adherence to NRT.[1][2][3]

Anabasine, a minor tobacco alkaloid, offers a solution to this problem.[4] Structurally similar to nicotine, anabasine is present in tobacco products but is absent from NRT formulations.[1][2] Its detection in biological samples, therefore, serves as a highly specific indicator of recent tobacco consumption.[4][5][6] this compound is the salt form of anabasine and is often used as a reference standard in analytical testing.[7][8][9][10][11]

Key Advantages of Anabasine as a Biomarker:

  • Specificity: Present in tobacco but not in NRT products, allowing for the differentiation between tobacco use and NRT use.[1][2]

  • Smoking Cessation Monitoring: Enables accurate monitoring of abstinence and compliance in smoking cessation programs.[4][6]

  • Clinical Research: Provides a reliable tool to verify self-reported tobacco use in clinical trials.[5]

Scientific Principles and Rationale

Pharmacokinetics and Metabolism

Anabasine is readily absorbed through the skin and mucous membranes.[12] Unlike nicotine, which undergoes extensive metabolism, a significant portion of anabasine is excreted unchanged in the urine.[13] One study indicated that approximately 70% of an orally administered dose of anabasine was excreted unmetabolized.[13] This characteristic simplifies its detection and quantification. While some metabolism does occur, with glucuronidation being a potential pathway, the parent compound remains a robust biomarker.[13] The half-life of anabasine is approximately 16 hours, allowing for the detection of tobacco use for several days after cessation.[14]

Causality Behind Experimental Choices

The selection of a biological matrix and analytical method is guided by the pharmacokinetic properties of anabasine and the specific research question.

  • Urine: As the primary route of excretion for unchanged anabasine, urine is the most common and reliable matrix for its detection.[5][6][13] It provides a non-invasive method for sample collection and typically contains higher concentrations of the analyte compared to other matrices.

  • Blood (Plasma/Serum): While less common, blood samples can also be used. They may reflect more recent exposure but generally have lower anabasine concentrations, requiring more sensitive analytical methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of anabasine.[13][14][15][16] Its high sensitivity and specificity allow for the accurate measurement of low concentrations of anabasine, even in the presence of structurally similar compounds like nicotine.[13]

Experimental Protocols

The following protocols are designed to provide a robust framework for the analysis of anabasine in urine. Laboratories should perform their own validation to ensure the method meets their specific requirements.

Materials and Reagents
  • This compound (reference standard)

  • Anabasine-d4 (internal standard)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Ammonium acetate

  • β-Glucuronidase (for hydrolysis of potential glucuronide conjugates)

  • Urine samples

  • Centrifuge tubes and autosampler vials

Sample Preparation: Urine

This protocol outlines a common "dilute-and-shoot" method with an optional hydrolysis step. For methods requiring higher sensitivity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[17]

Step-by-Step Protocol:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • (Optional) Enzymatic Hydrolysis: To measure total anabasine (free and glucuronidated), transfer 100 µL of the supernatant to a clean tube. Add 50 µL of β-glucuronidase solution and incubate at 37°C for 2 hours. This step cleaves the glucuronide moiety from any conjugated anabasine.[15][16]

  • Internal Standard Spiking: To 100 µL of urine supernatant (or the hydrolyzed sample), add 10 µL of the anabasine-d4 internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

  • Dilution: Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the sample.

  • Vortex and Transfer: Vortex the sample for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Chromatographic Conditions (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Example):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Anabasine Transition Q1: 163.2 m/z -> Q3: 134.1 m/z
Anabasine-d4 Transition Q1: 167.2 m/z -> Q3: 138.1 m/z

Note: These are example conditions and should be optimized for the specific instrumentation used.

Data Analysis and Interpretation

A calibration curve should be constructed using known concentrations of this compound. The concentration of anabasine in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Establishing a Cut-off Value:

A critical step in interpreting the results is the establishment of a cut-off concentration to differentiate between tobacco users and non-users. This value should be determined based on studies of known smokers and non-smokers. A commonly used cut-off for urinary anabasine is 2 ng/mL.[5][6] However, some studies suggest a lower cut-off may be more appropriate to capture light or non-daily smokers.[18] It is important to note that trace amounts of anabasine may be present in some foods, so a cut-off helps to avoid false positives.[1][3]

Quantitative Data Summary:

AnalyteBiological MatrixMethodLimit of Quantification (LOQ)Reference
AnabasineUrineLC-MS/MS0.2 ng/mL[13]
AnabasineUrineLC-MS/MS2 ng/mL[5][6]
AnabasineUrineLC-MS/MS3 ng/mL[1][2]

Visualization of Workflows and Pathways

Experimental Workflow for Anabasine Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation sample Urine Sample Collection centrifuge Centrifugation sample->centrifuge hydrolysis Optional: Enzymatic Hydrolysis centrifuge->hydrolysis spike Internal Standard Spiking centrifuge->spike Without Hydrolysis hydrolysis->spike dilute Dilution spike->dilute transfer Transfer to Autosampler Vial dilute->transfer lcms LC-MS/MS Analysis transfer->lcms data Data Acquisition lcms->data quant Quantification using Calibration Curve data->quant report Reporting of Results quant->report

Caption: Experimental workflow for the quantification of anabasine in urine.

Anabasine as a Differentiating Biomarker

biomarker_logic cluster_sources Nicotine/Alkaloid Sources tobacco Tobacco Products (Cigarettes, Smokeless Tobacco) cotinine Cotinine tobacco->cotinine anabasine Anabasine tobacco->anabasine nrt Nicotine Replacement Therapy (Patch, Gum, Lozenge) nrt->cotinine tobacco_user Tobacco User cotinine->tobacco_user nrt_user NRT User Only cotinine->nrt_user anabasine->tobacco_user

Caption: Logical relationship of anabasine and cotinine in differentiating tobacco and NRT use.

Conclusion

This compound serves as an invaluable and specific biomarker for distinguishing active tobacco use from the use of nicotine replacement therapies. The analytical methods, primarily LC-MS/MS, are robust, sensitive, and well-established. By incorporating anabasine testing into research and clinical protocols, scientists and drug development professionals can achieve a more accurate assessment of tobacco exposure, leading to more reliable and interpretable study outcomes.

References

Anabasine Hydrochloride: A Botanical Insecticide for Modern Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Re-evaluating a Natural Alkaloid for Sustainable Agriculture

Anabasine, a pyridine alkaloid found in plants of the Nicotiana genus, has long been recognized for its insecticidal properties.[1][2] As the hydrochloride salt, its stability and solubility are enhanced, making it a viable candidate for development as a botanical insecticide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of anabasine hydrochloride in pest management. It moves beyond a simple recitation of facts to provide a deeper understanding of its mechanism of action, practical guidance on formulation and application, and robust protocols for efficacy and safety evaluation. The resurgence of interest in botanical insecticides is driven by the need for more sustainable agricultural practices and the growing challenge of insecticide resistance to synthetic compounds. This compound, with its potent bioactivity, presents a compelling option in the integrated pest management (IPM) toolbox.

Mechanism of Action: A Potent Agonist of Nicotinic Acetylcholine Receptors

This compound's insecticidal activity stems from its action as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2][3] This mode of action is shared with nicotine, another well-known botanical insecticide.[1][2]

At the molecular level, anabasine binds to nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by acetylcholinesterase (AChE), anabasine is not readily metabolized. This leads to the persistent stimulation of nAChRs, causing uncontrolled nerve firing. At lower concentrations, this results in hyperexcitation, tremors, and convulsions in the target insect. At higher concentrations, the continuous depolarization of the postsynaptic membrane leads to a depolarizing block of nerve transmission, resulting in paralysis and eventual death.[3]

Anabasine_Mechanism_of_Action cluster_synapse Insect Synapse cluster_outcome Physiological Effect Anabasine Anabasine Hydrochloride nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds to Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Hyperexcitation Hyperexcitation Postsynaptic_Neuron->Hyperexcitation Leads to Na_ions Na+ Influx Ion_Channel->Na_ions Allows Na_ions->Postsynaptic_Neuron Depolarizes Paralysis Paralysis Hyperexcitation->Paralysis Followed by Death Insect Death Paralysis->Death Results in

Figure 1: Mechanism of action of this compound at the insect synapse.

Formulation of this compound Insecticide

For practical application in an agricultural setting, this compound must be formulated to ensure stability, efficacy, and ease of use. Liquid formulations are generally preferred for their convenience in mixing and application.

Stock Solution Preparation

A concentrated stock solution of this compound should be prepared for subsequent dilution.

Materials:

  • This compound (purity ≥98%)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Analytical balance

Protocol:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed powder to a volumetric flask.

  • Add a portion of distilled water to the flask and dissolve the powder using a magnetic stirrer.

  • Once fully dissolved, bring the solution to the final volume with distilled water.

  • Store the stock solution in a labeled, airtight container in a cool, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.

Field-Ready Spray Formulation

To prepare a sprayable solution for field or greenhouse application, the stock solution is diluted and often mixed with adjuvants to improve performance.

Materials:

  • This compound stock solution

  • Water (suitable for agricultural spraying)

  • Adjuvant (e.g., non-ionic surfactant, wetting agent)

  • Spray tank

Protocol:

  • Fill the spray tank with half the required volume of water.

  • With agitation, add the calculated volume of the this compound stock solution to the tank.

  • Add the recommended amount of adjuvant to the tank. Adjuvants can improve the wetting and spreading of the spray on plant surfaces, enhancing contact with the target pests.

  • Add the remaining volume of water to the spray tank and continue to agitate until the solution is thoroughly mixed.

  • The final concentration of the spray solution will depend on the target pest and crop, and should be determined through efficacy trials (see Section 3).

Efficacy Evaluation: Determining Insecticidal Potency

The efficacy of an this compound formulation must be rigorously evaluated to determine the optimal application rates for specific pests. This is typically achieved through laboratory bioassays to calculate lethal concentration (LC) or effective concentration (EC) values.

General Bioassay Workflow

Efficacy_Testing_Workflow Pest_Rearing 1. Pest Rearing (Uniform age and stage) Dose_Preparation 2. Preparation of Serial Dilutions (this compound) Pest_Rearing->Dose_Preparation Application 3. Application of Insecticide (e.g., Leaf-dip, Topical) Dose_Preparation->Application Incubation 4. Incubation (Controlled environment) Application->Incubation Mortality_Assessment 5. Mortality Assessment (e.g., 24, 48, 72 hours) Incubation->Mortality_Assessment Data_Analysis 6. Data Analysis (Probit or Logit analysis) Mortality_Assessment->Data_Analysis LC50_Determination 7. Determination of LC50/EC50 Data_Analysis->LC50_Determination

Figure 2: General workflow for determining the efficacy of this compound.

Leaf-Dip Bioassay Protocol (for chewing and sucking insects)

This method is suitable for assessing the toxicity of an insecticide to insects that feed on plant foliage.

Materials:

  • Healthy, untreated host plant leaves

  • Serial dilutions of this compound formulation

  • Control solution (water and adjuvant, if used in the formulation)

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

  • Target insects (uniform age and developmental stage)

Protocol:

  • Prepare a series of at least five concentrations of the this compound formulation.

  • Dip individual leaves into each test solution for a standardized time (e.g., 10-30 seconds).

  • Allow the leaves to air dry on a clean surface.

  • Place a piece of moistened filter paper in the bottom of each petri dish to maintain humidity.

  • Place one treated leaf in each petri dish.

  • Introduce a known number of test insects (e.g., 10-20) into each dish.

  • Seal the dishes (with ventilation) and place them in a controlled environment (temperature, humidity, and light).

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

  • Analyze the data using probit or logit analysis to determine the LC50 (the concentration that kills 50% of the test population).

Topical Application Bioassay Protocol (for direct contact toxicity)

This method is used to determine the direct contact toxicity of an insecticide.

Materials:

  • Serial dilutions of this compound in a suitable solvent (e.g., acetone)

  • Microsyringe or microapplicator

  • Target insects (uniform age and size)

  • Holding containers with food and water

  • CO2 for anesthetizing insects

Protocol:

  • Anesthetize the insects lightly with CO2.

  • Using a microapplicator, apply a precise volume (e.g., 1 µL) of a specific insecticide dilution to the dorsal thorax of each insect.

  • Treat a control group with the solvent only.

  • Place the treated insects in holding containers with access to food and water.

  • Incubate under controlled environmental conditions.

  • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Analyze the dose-response data to calculate the LD50 (the dose that is lethal to 50% of the test population).

Known Efficacy Data

While efficacy can vary based on insect species, developmental stage, and environmental conditions, some data is available to guide initial experiments.

Target PestBioassay TypeEfficacy MetricValueReference
Pieris rapae (Cabbage White Butterfly larvae)Topical ApplicationEC500.572 mg/larva[1][4][5]

Phytotoxicity Assessment: Ensuring Crop Safety

It is crucial to evaluate the potential for this compound formulations to cause damage to the target crop. Phytotoxicity can manifest as leaf burn, chlorosis, stunting, or other adverse effects on plant growth.

Phytotoxicity Testing Protocol

Materials:

  • Healthy, potted plants of the target crop

  • This compound spray formulation at various concentrations (including 1x, 2x, and 4x the proposed application rate)

  • Control spray (water and adjuvant)

  • Spray bottle or small plot sprayer

Protocol:

  • Grow a sufficient number of plants under uniform greenhouse or field conditions.

  • Randomly assign plants to different treatment groups.

  • Apply the different concentrations of the this compound formulation to the plants until runoff. Ensure complete coverage of the foliage.

  • Spray a control group of plants with the water and adjuvant mixture.

  • Observe the plants daily for a period of 7-14 days for any signs of phytotoxicity.

  • Record the type and severity of any observed damage using a rating scale (e.g., 0 = no damage, 1 = slight spotting, 2 = moderate chlorosis, 3 = severe necrosis).

  • Based on the results, determine the maximum safe application rate for the specific crop.

Potential Phytotoxicity Symptoms:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning or blackening of plant tissue (leaf spots, tip burn).

  • Leaf Distortion: Curling, cupping, or twisting of leaves.

  • Stunting: Reduced plant growth compared to the control group.

Safety and Handling

This compound is a toxic compound and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling the pure compound or concentrated solutions.

  • Ventilation: Work in a well-ventilated area or under a fume hood when preparing formulations.

  • Storage: Store this compound in a secure, locked location away from food and feed.

  • Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations.

Conclusion

This compound holds significant potential as a botanical insecticide in integrated pest management programs. Its potent mode of action against a range of insect pests, coupled with its natural origin, makes it an attractive alternative to synthetic pesticides. However, its successful implementation requires a thorough understanding of its properties and careful evaluation of its efficacy and crop safety. The protocols outlined in this document provide a framework for researchers and drug development professionals to systematically investigate and optimize the use of this compound for sustainable and effective pest control.

References

anabasine hydrochloride for studying nicotinic receptor subtypes

Author: BenchChem Technical Support Team. Date: January 2026

Anabasine Hydrochloride: A Versatile Agonist for the Functional and Pharmacological Dissection of Nicotinic Acetylcholine Receptor Subtypes

Authored by: A Senior Application Scientist

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their involvement in a wide array of physiological processes, including cognitive function, reward, and neuromuscular transmission, has made them a focal point for therapeutic drug development for conditions such as Alzheimer's disease, schizophrenia, and nicotine addiction.[1][2][3] The heterogeneity of nAChRs, arising from the combinatorial assembly of different subunits (e.g., α2-α10, β2-β4), presents a significant challenge in selectively targeting specific receptor subtypes. Anabasine, a naturally occurring alkaloid found in certain plants of the Nicotiana genus, and its hydrochloride salt, serve as a valuable pharmacological tool for researchers to probe the function and pharmacology of nAChR subtypes.[4][5] This guide provides a comprehensive overview of the application of this compound in studying nAChR subtypes, complete with detailed protocols and expert insights to ensure robust and reproducible experimental outcomes.

Physicochemical Properties and Handling

Anabasine is a structural isomer of nicotine, possessing a pyridine and a piperidine ring.[4] It is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous solutions.

PropertyValue
Chemical Formula C₁₀H₁₄N₂·HCl
Molecular Weight 198.69 g/mol
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Desiccate at room temperature. For long-term storage, it is advisable to store in a freezer to maintain product quality.[6]

Safety Precautions: this compound is a toxic compound and should be handled with appropriate safety measures.[7] It is classified as a toxic solid, organic, n.o.s. (UN2811).[7] Always wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[6][8] Work in a well-ventilated area or under a chemical fume hood.[6][8] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for appropriate first aid measures.[6][7][8][9]

Mechanism of Action and Receptor Subtype Selectivity

Anabasine acts as an agonist at nAChRs, meaning it binds to and activates the receptor, leading to the opening of the ion channel and subsequent cation influx (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization.[4] A key feature of anabasine for researchers is its differential affinity and efficacy at various nAChR subtypes.

Anabasine is a partial agonist at α4β2 nAChRs with a lower affinity than nicotine, but it demonstrates a greater affinity and acts as a full agonist at the α7 subtype.[2][10] This pharmacological profile allows for the selective activation and study of α7 nAChRs, which are implicated in cognitive processes and are a therapeutic target for schizophrenia.[1][2]

Table 1: Binding Affinities (Ki) of Anabasine at Different nAChR Subtypes

Receptor SubtypeSpeciesKi (μM)Reference
α7 Rat0.058
α4β2 Rat0.26
Skeletal Muscle Fish7.2

This differential binding affinity is the cornerstone of its utility in dissecting the contributions of various nAChR subtypes to physiological and pathological processes.

Applications in Nicotinic Receptor Subtype Research

The distinct pharmacological profile of this compound makes it a valuable tool in several areas of nAChR research:

  • Characterization of α7 nAChR Function: Due to its high affinity and full agonist activity at α7 nAChRs, anabasine is widely used to investigate the role of this subtype in cellular and systems-level processes, including neurotransmitter release, synaptic plasticity, and cognition.[1][2]

  • Differentiation from α4β2-mediated Effects: By comparing the effects of anabasine with those of α4β2-preferring agonists (like nicotine in certain contexts), researchers can delineate the specific contributions of α7 and α4β2 receptors to a given biological response.[2][10]

  • In Vivo Behavioral Studies: Anabasine can be administered to animal models to study the behavioral consequences of α7 nAChR activation. For example, it has been used to investigate its potential therapeutic effects in animal models of schizophrenia and cognitive dysfunction.[1][11]

  • Screening for Novel nAChR Ligands: Anabasine can be used as a reference compound in high-throughput screening assays to identify novel molecules that selectively target specific nAChR subtypes.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in key experimental paradigms. It is crucial to optimize these protocols for your specific experimental system.

Protocol 1: Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific nAChR subtype.[12]

Principle: this compound competes with a radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) for binding to nAChRs expressed in a membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing nAChRs incubate Incubate Membranes with Radioligand and Anabasine HCl prep_membranes->incubate prep_ligands Prepare Serial Dilutions of Anabasine HCl and Radioligand prep_ligands->incubate filter Rapid Vacuum Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Reduce Non-specific Binding filter->wash count Quantify Radioactivity using Scintillation Counting wash->count plot Plot % Inhibition vs. Anabasine HCl Concentration count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • This compound

  • Radiolabeled ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[12]

  • Wash buffer (cold binding buffer)[12]

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)[12]

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range is 10⁻¹⁰ M to 10⁻⁴ M.[12]

    • Prepare the radiolabeled ligand at a concentration close to its Kd value in binding buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add binding buffer, radiolabeled ligand, and membrane preparation.

    • Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine), radiolabeled ligand, and membrane preparation.[12]

    • Competition Binding: Add the corresponding dilution of this compound, radiolabeled ligand, and membrane preparation.

  • Incubation: Incubate the reactions at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage inhibition of specific binding for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol allows for the functional characterization of this compound's effect on nAChR ion channel activity.

Principle: nAChR subunits are expressed in Xenopus oocytes. A two-electrode voltage clamp is used to hold the oocyte membrane potential at a fixed value and measure the ionic currents elicited by the application of this compound. This allows for the determination of potency (EC₅₀) and efficacy.

Workflow Diagram:

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis harvest Harvest and Defolliculate Xenopus Oocytes inject Inject cRNA of nAChR Subunits harvest->inject incubate Incubate Oocytes for Receptor Expression (2-7 days) inject->incubate clamp Place Oocyte in Recording Chamber and Clamp at -70 mV incubate->clamp perfuse Perfuse with Increasing Concentrations of Anabasine HCl clamp->perfuse record Record Inward Currents perfuse->record normalize Normalize Currents to Maximal Response record->normalize plot Plot Normalized Current vs. Anabasine HCl Concentration normalize->plot calculate Calculate EC50 and Hill Slope plot->calculate

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the nAChR subunits of interest

  • This compound

  • Recording solution (e.g., ND96)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation:

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Inject oocytes with a known amount of cRNA encoding the desired nAChR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential of -70 mV.

    • Apply increasing concentrations of this compound via the perfusion system.

    • Record the inward current elicited by each concentration of this compound.

  • Data Analysis:

    • Measure the peak current amplitude for each this compound concentration.

    • Normalize the current responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized current against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and the Hill slope.

Protocol 3: In Vivo Behavioral Assessment in Rodents

This protocol provides a general framework for assessing the effects of this compound on behavior in rodents, which can be adapted for various behavioral paradigms (e.g., cognitive tasks, anxiety models).

Principle: this compound is administered to rodents, and changes in their behavior are quantified using standardized behavioral tests. This allows for the investigation of the physiological roles of the nAChR subtypes targeted by anabasine.

Materials:

  • Rodents (e.g., mice or rats)[13]

  • This compound

  • Vehicle (e.g., saline)[13]

  • Behavioral testing apparatus (e.g., radial arm maze, elevated plus maze)

Procedure:

  • Animal Habituation: Acclimate the animals to the housing facility and the behavioral testing apparatus to reduce stress-induced variability.

  • Drug Preparation and Administration:

    • Dissolve this compound in the appropriate vehicle. For in vivo studies, formulations may include DMSO, PEG300, Tween-80, and saline.[13]

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous). The dose and timing of administration should be determined based on pilot studies or literature data. Doses in the range of 0.02 to 2 mg/kg have been used in rats.[13]

  • Behavioral Testing:

    • At a predetermined time after drug administration, place the animals in the behavioral apparatus and record the relevant behavioral parameters.

    • For example, in a radial arm maze test for working memory, record the number of arm entries and re-entries.[11]

  • Data Analysis:

    • Compare the behavioral performance of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).

Data Interpretation and Self-Validation

  • Specificity Controls: In all experiments, it is crucial to include appropriate controls to ensure the observed effects are specific to the nAChR subtype of interest. This can include using nAChR antagonists or conducting experiments in knockout animals lacking the target receptor subtype.

  • Dose-Response Relationships: Establishing a clear dose-response relationship is essential for demonstrating a specific pharmacological effect.

  • Orthogonal Assays: Whenever possible, validate findings using multiple, independent experimental approaches. For example, correlate binding affinity data with functional potency from electrophysiological recordings.

Conclusion

This compound is a powerful and versatile pharmacological tool for the study of nicotinic acetylcholine receptors. Its distinct subtype selectivity profile, particularly its high affinity and efficacy at α7 nAChRs, allows researchers to dissect the complex roles of these receptors in health and disease. By employing the robust and well-controlled experimental protocols outlined in this guide, researchers can leverage the unique properties of this compound to advance our understanding of nAChR biology and facilitate the development of novel therapeutics.

References

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Anabasine in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anabasine, a minor tobacco alkaloid, serves as a specific biomarker for recent tobacco use, distinguishing it from nicotine replacement therapies.[1][2][3] This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of anabasine in human urine. The protocol outlines a straightforward sample preparation using solid-phase extraction (SPE), followed by a rapid and selective LC-MS/MS analysis. This method, validated according to international guidelines, provides the accuracy, precision, and sensitivity required for clinical research, smoking cessation programs, and epidemiological studies.

Introduction

Anabasine is a pyridine alkaloid found in tobacco (Nicotiana tabacum) and tree tobacco (Nicotiana glauca).[3][4] While structurally similar to nicotine, it is present in much lower concentrations in tobacco products.[1] Its significance as a biomarker lies in its absence from nicotine replacement therapy (NRT) products. Therefore, the detection of anabasine in a urine sample is a reliable indicator of recent tobacco exposure, helping to monitor compliance in smoking cessation trials.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and wide dynamic range.[5] This application note provides a comprehensive protocol for the quantification of anabasine in urine, from sample preparation to data analysis, adhering to the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11]

Scientific Principles

The accurate quantification of anabasine in a complex biological matrix like urine requires a multi-step approach that ensures the removal of interfering substances and the selective detection of the target analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

The primary challenge in analyzing urine samples is the presence of endogenous compounds such as salts, urea, and pigments that can interfere with the analysis and cause ion suppression in the mass spectrometer.[2][12] Solid-phase extraction is a highly effective technique for sample cleanup and concentration.[13][14] This method utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to be washed away. For anabasine, a weak cation exchange sorbent is ideal. Anabasine, being a basic compound, will be positively charged at a neutral pH and will bind to the negatively charged sorbent. A series of wash steps removes neutral and acidic interferences, followed by elution of the anabasine with a basic solvent.

Internal Standard Selection

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS. A SIL-IS, such as anabasine-d4, has the same physicochemical properties as the analyte and will behave identically during sample preparation and ionization, but is distinguishable by its mass.[15][16] This co-elution allows for the correction of any analyte loss during extraction and compensates for matrix effects, thereby improving the accuracy and precision of the method.[17]

Chromatographic Separation

Reverse-phase liquid chromatography is employed to separate anabasine from other components in the extracted sample before it enters the mass spectrometer. A C18 column is a common choice for this purpose. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, is used to ensure a sharp peak shape and a short run time.

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. In the first quadrupole (Q1), the precursor ion of anabasine (with a specific mass-to-charge ratio, m/z) is selected. This ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), a specific product ion is selected and detected. This two-stage mass filtering significantly reduces background noise and allows for the confident identification and quantification of the analyte, even at very low concentrations.[18][19]

Materials and Reagents

  • Anabasine standard (≥98% purity)

  • Anabasine-d4 (internal standard, ≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Phosphate buffer (pH 6.0, 0.1 M)

  • Solid-Phase Extraction (SPE) cartridges: Weak Cation Exchange, 200 mg, 6 mL

  • Human urine (drug-free)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500 °C.

  • Capillary Voltage: 3.5 kV.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve anabasine and anabasine-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the anabasine stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the anabasine-d4 stock solution with 50:50 methanol:water.

  • Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine sample, add 20 µL of the internal standard spiking solution (100 ng/mL anabasine-d4) and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.[20]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol. Dry the column under vacuum for 5 minutes.

  • Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis Protocol
  • Equilibration: Equilibrate the LC system with the initial mobile phase conditions for at least 10 minutes.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Data Acquisition: Acquire data using the MRM parameters specified in Table 2.

Data and Results

Chromatographic Performance

The described LC method provides excellent chromatographic separation for anabasine, with a typical retention time of approximately 2.5 minutes. The use of a stable isotope-labeled internal standard ensures that any minor shifts in retention time do not affect the accuracy of quantification.

Mass Spectrometry Parameters

The MRM transitions for anabasine and its internal standard are critical for the selectivity of the method. The optimal parameters are summarized in the table below.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Anabasine163.2134.120150
Anabasine (Qualifier)163.280.135150
Anabasine-d4167.3134.220150
Table 1: Optimized MRM parameters for the analysis of anabasine and its internal standard.[18][21]
Method Validation Summary

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[6][7][9][10][11][22] The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%0.5 ng/mL
Accuracy (Bias %) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (CV %) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 12%
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable
Table 2: Summary of the bioanalytical method validation results.

Visualizations

Sample_Preparation_Workflow cluster_urine_sample 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction (SPE) cluster_final_prep 3. Final Preparation Urine 1 mL Urine Sample IS Add 20 µL Anabasine-d4 (IS) Urine->IS Buffer Add 1 mL Phosphate Buffer (pH 6.0) IS->Buffer Vortex1 Vortex Buffer->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash (Water, Methanol) Load->Wash Elute Elute (5% NH4OH in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Figure 1: A schematic overview of the solid-phase extraction workflow for the purification of anabasine from urine samples.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injection Sample Injection Column C18 Column Separation Injection->Column ESI Electrospray Ionization (ESI+) Column->ESI Q1 Q1: Precursor Ion Selection (m/z 163.2) ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection (m/z 134.1) Q2->Q3 Detector Detection Q3->Detector Data Data Acquisition & Quantification Detector->Data

Figure 2: The analytical workflow illustrating the process from sample injection to data acquisition in the LC-MS/MS system.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of anabasine in human urine that is sensitive, specific, and reliable. The straightforward solid-phase extraction protocol effectively removes matrix interferences, and the rapid LC-MS/MS analysis allows for a high throughput of samples. This method is fit for purpose and can be readily implemented in clinical and research laboratories for monitoring tobacco use and supporting smoking cessation studies.

References

Application Note: Quantitative Analysis of Anabasine Hydrochloride by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated protocol for the quantitative determination of anabasine hydrochloride using Gas Chromatography with Flame Ionization Detection (GC-FID). Anabasine, a pyridine and piperidine alkaloid structurally similar to nicotine, is of significant interest in pharmaceutical research, toxicology, and as a biomarker for tobacco exposure.[1] The described method involves the conversion of the non-volatile this compound salt to its free base form, followed by liquid-liquid extraction and direct analysis by GC-FID. The protocol is designed for robustness, precision, and accuracy, making it suitable for researchers, scientists, and drug development professionals. All procedural choices are rationalized to provide a deep understanding of the analytical workflow, and a full method validation framework is included to ensure trustworthy and reproducible results.

Introduction and Scientific Principle

Anabasine (3-(piperidin-2-yl)pyridine) is a naturally occurring alkaloid found in plants of the Nicotiana genus, particularly Nicotiana glauca (tree tobacco).[1][2] It acts as a nicotinic acetylcholine receptor agonist and its presence, even in trace amounts in tobacco smoke, can serve as a reliable indicator of tobacco use.[1][3] In pharmaceutical and research settings, it is often supplied as a hydrochloride salt to improve stability and solubility.

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds. However, this compound is a salt and is not volatile. Therefore, the core of this analytical method rests on a crucial sample preparation step: the conversion of the hydrochloride salt into its volatile free base form. This is achieved by alkalinizing the aqueous sample, which deprotonates the piperidine nitrogen, rendering the molecule neutral and amenable to extraction into an organic solvent and subsequent vaporization in the GC injector.

Following separation on a mid-polarity capillary column, the analyte is detected by a Flame Ionization Detector (FID). The FID is a robust, universal detector for organic compounds that generates a signal proportional to the mass of carbon atoms entering the flame, providing excellent linearity and sensitivity for quantitative analysis.[4][5]

Materials, Reagents, and Instrumentation

Materials and Reagents

Proper sourcing and quality of materials are paramount for reproducible results. All reagents should be of analytical grade or higher.

Material/Reagent Grade/Purity Supplier Example Purpose
This compound≥98% (Reference Standard)Sigma-Aldrich, Cayman ChemicalAnalyte for standards and spiking
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificAlkalinizing agent for free base conversion
Dichloromethane (DCM)HPLC Grade, ≥99.8%VWR, MilliporeSigmaExtraction solvent
MethanolHPLC Grade, ≥99.9%Thermo Fisher ScientificSolvent for stock solutions
Sodium Sulfate (Anhydrous)ACS Reagent, GranularEMD MilliporeDrying agent for organic extract
Deionized WaterType 1, 18.2 MΩ·cmIn-house system (e.g., Milli-Q)Sample and standard diluent
Internal Standard (e.g., Quinoline)≥98%Sigma-AldrichImproves precision by correcting for injection volume variations
GC-FID Instrumentation and Conditions

The following table outlines the instrumental setup. These parameters may be adapted for other equivalent GC-FID systems. A mid-polarity column like a DB-1701 or equivalent is recommended for optimal separation of alkaloids.[6]

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Autosampler Agilent 7693A or equivalent
GC Column Agilent J&W DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% Phenyl-methylpolysiloxane column[6][7]
Carrier Gas Helium, >99.999% purity
Flow Rate 1.2 mL/min (Constant Flow mode)
Injector Type Split/Splitless
Injector Temperature 260°C
Split Ratio 20:1
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 30°C/min to 280°C, hold for 5 min
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Experimental Protocols

Analytical Workflow Overview

The entire process from sample receipt to final data analysis is depicted below. This workflow ensures a logical progression and minimizes potential errors.

GC_FID_Workflow Analytical Workflow for this compound by GC-FID cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing stock 1. Prepare Stock Solutions (Anabasine & IS) cal_std 2. Prepare Calibration Standards stock->cal_std inject 7. Inject into GC-FID cal_std->inject Inject Standards First sample_prep 3. Prepare Sample for Extraction alkalinize 4. Alkalinize Sample (Add NaOH to convert salt to free base) sample_prep->alkalinize extract 5. Liquid-Liquid Extraction (Add Dichloromethane, Vortex) alkalinize->extract dry 6. Dry Organic Layer (Pass through Na2SO4) extract->dry dry->inject integrate 8. Integrate Peak Areas inject->integrate quantify 9. Quantify Concentration (Using Calibration Curve) integrate->quantify

Caption: Analytical Workflow for this compound by GC-FID.

Preparation of Stock and Calibration Standards
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 25 mg of quinoline and dissolve it in a 25 mL volumetric flask with methanol.

  • Anabasine Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with deionized water. Causality Note: The stock is prepared in water because the hydrochloride salt is highly soluble in aqueous media, ensuring accurate initial concentrations.

  • Working Internal Standard (IS) Solution (50 µg/mL): Dilute the IS stock solution with methanol. This solution will be added to every standard and sample to ensure consistent IS concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the anabasine stock solution with deionized water to achieve a concentration range relevant to your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Extraction Protocol

This protocol is designed for an aqueous sample containing this compound.

  • Aliquoting: Pipette 1.0 mL of the sample (or calibration standard) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 50 µg/mL working IS solution to the tube. This results in a final IS concentration of 5 µg/mL in the extracted sample.

  • Alkalinization: Add 200 µL of 2 M Sodium Hydroxide (NaOH) solution. Vortex for 10 seconds. The pH should be >10. Causality Note: This step is the most critical part of the preparation. The excess hydroxide ions deprotonate the this compound, converting it to the neutral, volatile free base, which is essential for both extraction into an organic solvent and for GC analysis.[6]

  • Extraction: Add 2.0 mL of dichloromethane (DCM). Cap the tube tightly and vortex vigorously for 1 minute to facilitate the transfer of the anabasine free base from the aqueous layer to the organic layer.

  • Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation between the aqueous (upper) and organic (lower) layers.

  • Collection and Drying: Carefully transfer the lower organic (DCM) layer using a glass pipette to a clean vial containing a small amount of anhydrous sodium sulfate. This removes trace amounts of water that could interfere with the GC analysis or damage the column.

  • Final Sample: Transfer the dried extract to a 2 mL autosampler vial for GC-FID analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated.[8][9] The following parameters should be assessed according to standard guidelines.

Parameter Procedure Acceptance Criteria
Specificity Analyze a blank matrix (without anabasine) and a spiked matrix.No interfering peaks should be observed at the retention times of anabasine and the internal standard.
Linearity & Range Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the peak area ratio (Anabasine/IS) against concentration and perform a linear regression.Correlation coefficient (r²) ≥ 0.995.[4][10]
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 for each). Calculate the percent recovery.Mean recovery should be within 85-115%.
Precision - Intra-day (Repeatability): Analyze QC samples (n=6) on the same day.- Inter-day (Intermediate Precision): Analyze QC samples on three different days.Relative Standard Deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 20%).

Results and Discussion

A successful analysis will yield a chromatogram with well-resolved, symmetrical peaks for the internal standard (quinoline) and anabasine. Under the specified conditions, quinoline will elute earlier than anabasine. The concentration of anabasine in an unknown sample is determined by calculating its peak area ratio relative to the internal standard and interpolating this value from the linear regression equation generated from the calibration curve.

Potential Issues:

  • Poor Peak Shape (Tailing): This can indicate active sites in the GC liner or column. Using a deactivated liner and ensuring the sample is completely converted to the free base can mitigate this.

  • Low Recovery: Incomplete extraction may occur if the pH is not sufficiently high or if the vortexing is inadequate. Verify the pH of the aqueous layer after adding NaOH.

  • Carryover: Anabasine can be "sticky." A solvent wash step in the autosampler sequence may be necessary between high-concentration samples.

Conclusion

The GC-FID method detailed in this application note provides a reliable, robust, and validated solution for the quantitative analysis of this compound. The key to success lies in the meticulous execution of the sample preparation protocol, specifically the complete conversion of the analyte to its free base form. By incorporating an internal standard and adhering to the principles of method validation, this protocol enables laboratories to generate high-quality, defensible data for a wide range of applications in research and development.

References

anabasine hydrochloride dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Anabasine Hydrochloride for In Vivo Animal Research

Authored by Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in in vivo animal studies. It synthesizes data from peer-reviewed literature and supplier technical sheets to offer a scientifically grounded framework for experimental design, dosage selection, and protocol execution.

Introduction: The Pharmacology of Anabasine

Anabasine is a pyridine and piperidine alkaloid found in plants of the Nicotiana genus, structurally isomeric to nicotine.[1][2] Its primary mechanism of action is as an agonist of nicotinic acetylcholine receptors (nAChRs), the same family of receptors targeted by nicotine.[3][4] However, its pharmacological profile is distinct, showing different affinities and efficacies for various nAChR subtypes.[5] For instance, anabasine acts as a full agonist at human fetal muscle-type nAChRs and is noted for its activity at α7 nAChRs, which are implicated in cognitive processes.[3][5][6] This profile makes anabasine a valuable tool for investigating the role of the cholinergic system in models of addiction, cognitive dysfunction, and schizophrenia.[6][7][8]

The hydrochloride salt of anabasine is typically used in research due to its increased stability and solubility in aqueous solutions, making it suitable for preparing formulations for parenteral administration.[2]

Core Principles of Dosage Selection

Determining the appropriate dose of this compound is the most critical step in experimental design. The selection is not arbitrary but is dictated by the research question, the animal model, and the intended physiological or behavioral outcome.

The Dose-Response Relationship

Anabasine exhibits a classic dose-response relationship, which can be biphasic. Low-to-moderate doses may elicit specific therapeutic or behavioral effects, such as cognitive enhancement, while higher doses can lead to adverse effects, including seizures, neuromuscular blockade, and toxicity.[1][6][9] For example, in a study on nicotine self-administration in rats, a low dose of anabasine (0.02 mg/kg) increased nicotine intake, whereas a high dose (2.0 mg/kg) significantly reduced it.[9] It is therefore imperative to conduct pilot studies to establish a dose-response curve for the specific endpoint of interest in your chosen animal model and laboratory conditions.

Causality of Dose Choice: Linking Mechanism to Experimental Aims

The choice of dosage is intrinsically linked to the underlying mechanism being investigated.

  • Cognitive and Attentional Studies: To investigate pro-cognitive effects, researchers often use doses that are sub-threshold for locomotor or other overt behavioral changes. Studies in rats have successfully used doses of 0.2 mg/kg and 2 mg/kg to reverse memory impairments induced by the NMDA antagonist dizocilpine.[3][7] The rationale is to modulate nAChR activity within a physiological range to enhance cholinergic neurotransmission without causing overstimulation.

  • Addiction and Withdrawal Models: Research into addiction and withdrawal may require a broader range of doses. Studies examining nicotine substitution or withdrawal attenuation have utilized doses from 0.02 mg/kg to 2.0 mg/kg in rodents.[8][9][10][11] The goal is to determine if anabasine can mimic the subjective effects of nicotine or alleviate withdrawal symptoms, which often requires achieving a specific level of receptor occupancy.

  • Toxicity and Safety Assessment: Toxicological studies aim to determine safety margins and lethal doses (LD50). These studies use a wide, escalating dose range. The intravenous LD50 in mice has been reported to be between 11 mg/kg and 16 mg/kg, depending on the enantiomer.[1][12] Such high doses are generally not relevant for behavioral pharmacology.

The following diagram illustrates the logical workflow for selecting an appropriate dose for a new in vivo study.

G cluster_0 Phase 1: Literature Review & Design cluster_1 Phase 2: Pilot Study cluster_2 Phase 3: Definitive Experiment A Define Research Question (e.g., Cognition, Addiction) B Select Animal Model (e.g., Rat, Mouse) A->B C Review Published Dosages (See Table 1) B->C D Identify Target Dose Range (Low, Mid, High) C->D E Prepare Anabasine HCl Solutions D->E F Administer Escalating Doses to Small Cohorts E->F G Monitor for Overt Behavioral Changes & Adverse Events F->G H Assess Primary Endpoint (Dose-Response Curve) G->H I Select Optimal Dose(s) Based on Pilot Data H->I J Conduct Full-Scale Experiment I->J K Analyze & Interpret Results J->K

Caption: Workflow for In Vivo this compound Dose Selection.

Summary of Reported Dosages for In Vivo Studies

The following table summarizes dosages of anabasine used in various rodent studies. This serves as an authoritative starting point for experimental design.

Animal ModelRoute of Admin.Dose Range (mg/kg)Experimental Context & Key FindingsReference
Rat (Sprague-Dawley) Subcutaneous (SC)0.02, 0.2, 1, 2Memory: 0.2 and 2 mg/kg reversed dizocilpine-induced memory impairment.[3][7]
Rat (Sprague-Dawley) Subcutaneous (SC)0.02, 0.06, 0.2, 1, 2Attention: Did not attenuate dizocilpine-induced attentional impairment; 0.06 mg/kg worsened it.[7]
Rat (Alcohol-Preferring) Subcutaneous (SC)0.02, 0.2, 2Alcohol Intake: 2 mg/kg significantly reduced alcohol intake for up to 2 hours.[10][13]
Rat (Sprague-Dawley) Subcutaneous (SC)0.02, 2Nicotine Self-Admin: Biphasic effect; 0.02 mg/kg increased, while 2.0 mg/kg decreased nicotine self-administration.[9]
Mouse Intraperitoneal (IP)Not specified, but effectiveSchizophrenia Model: Attenuated MK-801-elicited popping behavior at a non-convulsive dose.[6]
Mouse Intravenous (IV)11 - 16Toxicity (LD50): Determined lethal dose. (+)-R-anabasine LD50 was 11 mg/kg; (-)-S-anabasine LD50 was 16 mg/kg.[1][12]

Protocols for Preparation and Administration

Scientific integrity demands reproducible and verifiable protocols. The following step-by-step methods are designed to be self-validating.

Preparation of this compound Solution for Injection

This compound is soluble in water and saline.[2] For most behavioral studies, sterile 0.9% saline is the recommended vehicle.

Materials:

  • This compound powder (CAS No. 15251-47-5 or 53912-89-3)[4][14]

  • Sterile 0.9% sodium chloride (saline) solution

  • Sterile vials

  • Calibrated analytical balance

  • Sterile syringe filters (0.22 µm)

Step-by-Step Protocol:

  • Calculate Required Mass: Determine the total amount of anabasine HCl needed based on the highest desired dose, the number of animals, and the injection volume.

    • Formula:Mass (mg) = [Target Dose (mg/kg) * Animal Weight (kg)] / Concentration (mg/mL)

    • Causality: Accurate calculation is fundamental to dose accuracy. Always prepare a slight overage (~10-15%) to account for solution loss in the filter and syringe hub.

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated mass of anabasine HCl powder.

    • Trustworthiness: Use of a calibrated balance is a critical control point for ensuring the final concentration is correct. Record the exact weight.

  • Dissolution: Add the weighed powder to a sterile vial. Using a sterile pipette, add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL).

    • Causality: Preparing solutions at a simple concentration like 1 mg/mL simplifies dose calculation, as the injection volume in mL will be equal to the animal's weight in kg multiplied by the dose in mg/kg.

  • Ensure Complete Solubilization: Vortex the vial until all powder is completely dissolved. The solution should be clear and colorless. Visually inspect against a dark and light background to confirm there are no particulates.

    • Trustworthiness: An incompletely dissolved compound leads to inaccurate dosing. If particulates remain, gentle warming or sonication can be attempted, but for anabasine HCl in saline, this is rarely necessary.[3]

  • Sterilization: Draw the solution into a sterile syringe and expel it through a 0.22 µm sterile syringe filter into a final sterile vial.

    • Causality: This step is crucial for parenteral routes of administration (IP, IV, SC) to prevent infection.

  • Labeling and Storage: Clearly label the final vial with the compound name, concentration, date, and preparer's initials. Store at 4°C for short-term use.[2] For long-term storage, consult the manufacturer's data sheet, though fresh preparation is always preferred.

Routes of Administration

The choice of administration route affects the pharmacokinetics (absorption rate, bioavailability, and peak concentration) of the compound.

  • Subcutaneous (SC): A common route for behavioral studies. It provides slower, more sustained absorption compared to IP or IV routes. In rats, injections are typically given in the loose skin over the back or flank.

  • Intraperitoneal (IP): Provides rapid absorption into the portal circulation. It is widely used in rodents for systemic drug delivery.

  • Intravenous (IV): Delivers the compound directly into the systemic circulation, resulting in 100% bioavailability and a very rapid onset of action. This route is often used in toxicity (LD50) studies or when precise and rapid control over blood concentration is required.[12]

  • Oral (PO): Can be administered via gavage or in drinking water/chow. This route subjects the compound to first-pass metabolism and may result in lower bioavailability. Studies have explored oral administration in rats to assess teratogenicity.[15]

Monitoring and Assessing In Vivo Effects

The effects of anabasine administration must be systematically monitored. The specific endpoints depend on the study's objectives.

Mechanism of Action and Expected Outcomes

As an nAChR agonist, anabasine stimulates the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. This mechanism underlies its observed effects on behavior and physiology.

G cluster_0 Cellular Mechanism cluster_1 Systemic & Behavioral Outcomes Anabasine Anabasine HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds & Activates IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization NT_Release Neurotransmitter Release (Dopamine, Glutamate, etc.) Depolarization->NT_Release Cognition Modulation of Cognition & Attention NT_Release->Cognition Addiction Reward Pathway Activation / Modulation NT_Release->Addiction Motor Motor Effects / Potential Toxicity NT_Release->Motor

Caption: Anabasine's Mechanism of Action and Downstream Effects.

Observational and Quantitative Assessment
  • Behavioral Assessment:

    • Cognition & Memory: Use validated tests like the radial arm maze or Morris water maze.[7]

    • Attention: Employ tasks such as the 5-choice serial reaction time task or operant visual signal detection tasks.[7]

    • Addiction/Reward: Monitor drug self-administration, conditioned place preference, and withdrawal symptoms.[8]

    • General Activity: Measure locomotor activity in an open field to assess for stimulatory or sedative effects.

  • Physiological Monitoring:

    • Record core body temperature, heart rate, and body weight.

    • Observe for signs of toxicity, such as tremors, convulsions, ptosis (drooping eyelids), or changes in posture, especially during dose-finding studies.[16]

  • Biomarkers: Anabasine itself can be used as a biomarker for exposure to tobacco products, distinct from nicotine replacement therapies.[17][18]

Safety and Ethical Considerations

Anabasine is a toxic substance.[12] Researchers must adhere to all institutional and national guidelines for animal welfare and laboratory safety.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.

  • Animal Welfare: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be closely monitored for any signs of pain or distress following administration. Humane endpoints must be established, particularly for dose-escalation and toxicity studies.

  • Teratogenicity: Anabasine is a known teratogen in some species.[1][15] Appropriate precautions should be taken by personnel of reproductive age, and its use in pregnant animals requires specific ethical justification and safety protocols.

References

Application Note & Protocol: Preparation of Anabasine Hydrochloride Solutions for In Vitro Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anabasine is a piperidine alkaloid found as a minor component in tobacco species such as Nicotiana glauca and Nicotiana tabacum[1][2]. As a structural isomer of nicotine, it is a potent agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for signal transmission in the nervous system and other tissues[1][3][4]. In cell culture, anabasine is a valuable pharmacological tool for investigating nAChR function, cholinergic signaling pathways, and the cellular basis of nicotine addiction and neurotoxicity. Anabasine hydrochloride, the salt form, is typically used for research due to its enhanced solubility in aqueous solutions[3].

This guide provides a comprehensive, field-proven protocol for the preparation, sterilization, and application of this compound solutions for in vitro cell culture experiments. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reproducibility, and validity of their experimental results.

Technical & Safety Data Summary

Properly characterizing the reagent is the first step in ensuring experimental reproducibility. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 3-(2-Piperidinyl)pyridine hydrochloride[3]
CAS Number 15251-47-5[3][5]
Molecular Formula C₁₀H₁₄N₂ · HCl[3]
Formula Weight 198.73 g/mol [3]
Appearance White to pale yellow powder/solid[3][6]
Solubility Soluble in water or alcohol.[3][6]
Mechanism of Action Full agonist of nicotinic acetylcholine receptors (nAChRs).[1][4][7]
Storage (Solid) Store at 4°C, protected from light and moisture.[3]
Storage (Stock Solution) -20°C for 1 month or -80°C for 6 months (protect from light).[7]

Safety Precautions: this compound is classified as a toxic solid[8]. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[5][9]. Always handle this compound inside a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory[9]. Consult the Safety Data Sheet (SDS) for complete handling and disposal information[5][6][8][9].

Core Protocol: Preparation of a 100 mM Sterile Stock Solution

This protocol details the preparation of a high-concentration, sterile stock solution, which can be subsequently diluted to various working concentrations. Preparing a concentrated stock minimizes the volume of solvent (e.g., DMSO or water) added to the cell culture medium, which can have off-target effects.

Materials & Equipment
  • This compound (≥98% purity)[3]

  • Cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Sterile disposable syringe filters (0.22 µm pore size, PVDF or other compatible membrane)

  • Sterile syringes (1 mL to 10 mL)

  • Biosafety Cabinet (BSC), Class II

  • Standard cell culture equipment (pipettes, incubator, etc.)

Step-by-Step Methodology

Causality & Rationale: This protocol is designed to ensure sterility and accurate concentration. All steps involving open containers of the sterile solvent or the final solution must be performed in a Class II Biosafety Cabinet to prevent microbial contamination[10][11]. Using a 0.22 µm filter is the standard method for sterilizing heat-labile solutions that cannot be autoclaved[12].

  • Aseptic Preparation: Before beginning, decontaminate the work surface of the biosafety cabinet with 70% ethanol[11][13]. Also, wipe down the exterior of all reagent bottles and equipment entering the BSC.

  • Calculating Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 198.73 g/mol × 1000 mg/g = 19.87 mg

  • Weighing: On a calibrated analytical balance, carefully weigh 19.87 mg of this compound powder into a sterile 1.5 mL microcentrifuge tube.

    • Expert Insight: Weighing directly into the final tube minimizes material loss during transfers.

  • Solubilization:

    • Inside the BSC, add 1 mL of sterile cell culture-grade DMSO or water to the tube containing the powder.

    • Vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates. If precipitation occurs, gentle warming or sonication can aid dissolution[7].

  • Sterile Filtration: This is a critical step to eliminate any potential microbial contaminants.

    • Attach a sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the entire this compound solution into the syringe.

    • Carefully dispense the solution through the filter into a new, sterile, and clearly labeled cryovial or microcentrifuge tube.

    • Trustworthiness Check: This filtration step ensures that the final stock solution is sterile and safe for addition to cell cultures[12][14].

  • Aliquoting & Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL).

    • Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[7]. Protect from light.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_solution Solubilization (in BSC) cluster_sterile Sterilization & Storage calc 1. Calculate Mass (19.87 mg for 1 mL of 100 mM) weigh 2. Weigh Powder Aseptically calc->weigh add_solvent 3. Add 1 mL Sterile Solvent (DMSO or Water) weigh->add_solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve filter 5. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C / -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing sterile this compound stock solution.

Application Protocol: Dosing Cells in Culture

This protocol describes how to dilute the high-concentration stock for use in a typical cell culture experiment.

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Directly adding a very small volume of concentrated stock to a large volume of media can lead to inaccurate dosing. Preparing a 1:100 intermediate dilution (to 1 mM) in sterile culture medium is recommended.

    • Example: Add 10 µL of 100 mM stock to 990 µL of pre-warmed, complete cell culture medium. Mix well. This creates a 1 mM intermediate solution.

  • Final Dosing: Add the appropriate volume of the intermediate or stock solution to your cell culture vessels to achieve the desired final concentration.

    • Example Calculation for a 10 µM final concentration in a 6-well plate (2 mL medium/well):

      • Using the 1 mM intermediate solution:

      • M₁V₁ = M₂V₂

      • (1000 µM)(V₁) = (10 µM)(2000 µL)

      • V₁ = 20 µL. Add 20 µL of the 1 mM intermediate solution to the 2 mL of medium in the well.

  • Incubation: Gently swirl the plate to ensure even distribution of the compound and return the cells to the incubator for the desired treatment period.

Technical Insights & Experimental Design

Mechanism of Action: nAChR Agonism

Anabasine functions as a full agonist at nAChRs[1][7]. These receptors are pentameric ion channels. Upon agonist binding, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and downstream cellular signaling. This mechanism is central to its effects in neuronal and non-neuronal cells.

G cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Depolarization Membrane Depolarization nAChR_open->Depolarization Anabasine Anabasine Hydrochloride Anabasine->nAChR_closed Binds Ions_out Na⁺, Ca²⁺ (Extracellular) Ions_out->nAChR_open Influx Ions_in Na⁺, Ca²⁺ Signaling Downstream Cellular Effects Depolarization->Signaling

Caption: Anabasine binds to nAChRs, causing ion influx and depolarization.

Working Concentrations

The optimal concentration of this compound will be cell-type and assay-dependent. A dose-response experiment is always recommended. Based on published data, a wide range of concentrations can be considered:

  • EC₅₀ Value: An EC₅₀ of 0.7 µM has been reported for inducing depolarization in TE671 cells, which express human fetal muscle-type nAChRs[1][7]. This serves as an excellent starting point for functional assays.

  • Typical Range: For most cell culture experiments, concentrations ranging from 100 nM to 100 µM are explored to characterize the full dose-response curve.

References

Application Notes and Protocols: Anabasine Hydrochloride for Investigating Dopamine Release

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Forward

The intricate dance of neurotransmitters in the brain governs everything from our movements to our moods. Among these, dopamine stands out for its critical role in reward, motivation, and motor control. Consequently, the dopaminergic system is a focal point for research into a spectrum of neurological and psychiatric disorders. To dissect the mechanisms of dopamine release with precision, pharmacologists rely on specific molecular tools. Anabasine hydrochloride, a potent agonist of nicotinic acetylcholine receptors (nAChRs), has proven to be an invaluable asset in this endeavor. This guide provides a comprehensive overview of the principles and practices for utilizing this compound to investigate dopamine release, tailored for the discerning scientific audience.

The Scientific Rationale: Why this compound?

Anabasine, a tobacco alkaloid, exerts its effects by activating nAChRs, which are ligand-gated ion channels widely expressed in the central nervous system.[1][2] The hydrochloride salt form enhances its stability and solubility for research applications. The strategic value of anabasine lies in its specific interactions with nAChR subtypes that are critically involved in modulating the activity of dopaminergic neurons.

Mechanism of Action: A Cascade to Dopamine Release

Anabasine functions as a potent agonist at various nAChR subtypes, with a notable affinity for α7 and α4β2 receptors.[3][4] These receptors are densely populated on the cell bodies of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra, as well as on their axon terminals in projection areas like the nucleus accumbens and striatum.

The binding of anabasine to these nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the neuronal membrane. In the presynaptic terminals of dopamine neurons, this depolarization and direct calcium entry are the critical triggers for the vesicular release of dopamine into the synapse.[3][5]

Anabasine_Mechanism cluster_terminal Dopaminergic Axon Terminal Anabasine Anabasine HCl nAChR Nicotinic ACh Receptor (α7, α4β2) Anabasine->nAChR Binds & Activates Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Vesicle_Fusion Vesicular Fusion (Exocytosis) Depolarization->Vesicle_Fusion Dopamine_Release Dopamine Release Vesicle_Fusion->Dopamine_Release Synapse Synaptic Cleft Dopamine_Release->Synapse Enters Synapse

Figure 1: Anabasine-Induced Dopamine Release Pathway. This diagram illustrates the sequential steps from anabasine binding to nAChRs to the subsequent release of dopamine from the presynaptic terminal.

Receptor Subtype Selectivity

Anabasine exhibits a distinct profile of activity across different nAChR subtypes. It acts as a full agonist at α7 nAChRs and a partial agonist at α4β2 nAChRs.[1] This differential agonism allows researchers to probe the specific contributions of these receptor subtypes to dopamine release.

Receptor SubtypeAnabasine Binding Affinity (Ki)Anabasine Functional ActivityReference
α7 nAChR 0.058 µM (rat)Full Agonist[3]
α4β2 nAChR 0.26 µM (rat)Partial Agonist[3]

Experimental Protocols: From Benchtop to Behavior

The application of this compound spans a range of experimental paradigms, from in vitro slice preparations to in vivo studies in freely moving animals.

In Vitro Investigation: Fast-Scan Cyclic Voltammetry in Brain Slices

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for measuring real-time changes in dopamine concentration with sub-second temporal resolution.[6][7][8]

Objective: To measure anabasine-evoked dopamine release from striatal slices.

Step-by-Step Protocol:

  • Slice Preparation: Prepare 300 µm coronal brain slices containing the striatum from a rodent model.

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (aCSF).

  • FSCV Setup: Place a slice in a recording chamber and position a carbon-fiber microelectrode in the dorsal striatum.[9]

  • Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) to the electrode to establish a stable baseline.[6]

  • Anabasine Application: Perfuse the slice with aCSF containing this compound at a desired concentration (e.g., 1-100 µM).

  • Data Acquisition: Record the current generated by the oxidation and reduction of dopamine at the electrode surface.[10]

  • Data Analysis: Quantify the peak oxidation current to determine the concentration of dopamine released.

In Vivo Monitoring: Microdialysis in Freely Moving Animals

In vivo microdialysis allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.[11][12][13]

Objective: To assess the effect of systemic anabasine administration on dopamine levels in the nucleus accumbens.

Step-by-Step Protocol:

  • Surgical Implantation: Stereotaxically implant a guide cannula targeting the nucleus accumbens of a rodent.

  • Recovery: Allow the animal to recover from surgery for 5-7 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.[14]

  • Anabasine Administration: Administer this compound via a systemic route (e.g., subcutaneous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Dopamine Quantification: Analyze the dopamine concentration in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis Slice_Prep Brain Slice Preparation FSCV_Recording FSCV Recording Slice_Prep->FSCV_Recording Data_Analysis Data Analysis & Quantification FSCV_Recording->Data_Analysis Surgery Stereotaxic Surgery Microdialysis Microdialysis Surgery->Microdialysis Microdialysis->Data_Analysis

Figure 2: Experimental Workflow. A simplified diagram showing the key stages of in vitro and in vivo experiments using anabasine to study dopamine release.

Data Interpretation and Validation

Dose-Response Relationships

Investigating a range of anabasine concentrations is crucial for establishing a dose-response relationship and determining the EC₅₀ (the concentration that elicits 50% of the maximal response). Studies have shown that anabasine increases dopamine release in a concentration-dependent manner.[15] For instance, in superfused rat striatal slices, the EC₅₀ for S(-)-anabasine to release [³H]dopamine was found to be 19.3 +/- 3.2 µM.[15]

Pharmacological Controls

To ensure that the observed effects are mediated by nAChRs, it is essential to include pharmacological controls.

  • Antagonist Blockade: Co-administration of a non-selective nAChR antagonist, such as mecamylamine, should block the effects of anabasine on dopamine release.

  • Subtype-Specific Antagonists: To dissect the involvement of specific nAChR subtypes, selective antagonists can be employed. For example, methyllycaconitine (MLA) can be used to block α7 nAChRs.

Conclusion: A Versatile Tool for Dopamine Research

This compound provides a reliable and specific means to activate nAChRs and investigate their role in modulating dopamine release. Its well-characterized pharmacology and applicability across a range of experimental techniques make it an indispensable tool for neuroscientists and drug development professionals. By leveraging the protocols and principles outlined in this guide, researchers can continue to unravel the complexities of the dopaminergic system and its implications for health and disease.

References

Troubleshooting & Optimization

troubleshooting inconsistent results in anabasine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anabasine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experiments with this nicotinic acetylcholine receptor agonist. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to ensure the integrity and reproducibility of your results.

Introduction to this compound

This compound is a salt form of the alkaloid anabasine, found in plants of the Nicotiana species.[1][2] It functions as an agonist of nicotinic acetylcholine receptors (nAChRs), sharing a mechanism of action with nicotine.[1][3][4] Its activity at various nAChR subtypes, including α7 and α4β2, makes it a valuable tool in neuroscience research, particularly in studies related to cognitive function, neuroprotection, and addiction.[1][5][6] However, the inherent properties of this alkaloid and the complexity of the biological systems it targets can lead to inconsistent experimental outcomes. This guide will address these challenges in a systematic, question-and-answer format.

I. Reagent Preparation and Handling

Inconsistent results often originate from the initial steps of an experiment. Proper handling and preparation of this compound are critical for obtaining reliable data.

Q1: My this compound solution appears discolored. Can I still use it?

A1: Anabasine as a free base is a colorless liquid that darkens upon exposure to air.[7] The hydrochloride salt is typically a white to off-white solid. Discoloration (e.g., yellowing or browning) of the solid or a prepared solution is often an indication of degradation. Anabasine is susceptible to light, heat, and moisture.[8] Using a degraded compound can lead to reduced potency and the introduction of unknown variables into your experiment.

Troubleshooting Protocol: Assessing Compound Integrity

  • Visual Inspection: Check the physical appearance of your dry compound and prepared solutions. Any significant deviation from the expected appearance should be a cause for concern.

  • Consult Certificate of Analysis (CoA): Always refer to the CoA provided by the supplier for the recommended storage conditions and appearance of the compound.[3]

  • Purity Check (if necessary): If you have access to analytical instrumentation, you can verify the purity of your compound using techniques like HPLC or LC-MS.

  • Best Practice: To avoid issues with degradation, always store this compound in a dry, dark place at the recommended temperature (typically -20°C for long-term storage).[9][10] Prepare fresh solutions for each experiment whenever possible.[4]

Q2: I'm having trouble dissolving this compound. What is the best solvent to use?

A2: this compound's solubility can vary depending on the desired concentration and the experimental system (in vitro vs. in vivo). While it is soluble in water, achieving high concentrations for stock solutions often requires the use of organic solvents or co-solvents.

Recommended Solvents and Preparation Protocols

Solvent SystemSuitabilityProtocol
Water Aqueous buffers for in vitro assaysDissolve directly in your experimental buffer. Gentle warming or vortexing can aid dissolution.
DMSO High-concentration stock solutions for in vitro usePrepare a stock solution (e.g., 10 mM) in DMSO.[4] For working solutions, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).
Saline with Co-solvents In vivo experimentsA common vehicle for in vivo administration is saline.[4] To enhance solubility, co-solvents may be necessary. One published protocol involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Workflow for Preparing this compound Solutions

Caption: Workflow for preparing this compound solutions.

Q3: How should I store my this compound stock solutions to maintain their stability?

A3: Proper storage is crucial to prevent degradation and ensure consistent activity.

Storage Recommendations

  • Dry Powder: Store in a tightly sealed container in a dry, dark place at 0 - 4°C for short-term storage or -20°C for long-term storage.[9]

  • Stock Solutions:

    • For solutions in DMSO or other organic solvents, aliquot into small, single-use vials to avoid repeated freeze-thaw cycles.[4]

    • Store at -20°C for up to 1 month or -80°C for up to 6 months.[4]

    • Always protect solutions from light.[4]

  • Working Solutions: It is highly recommended to prepare fresh working solutions from your stock on the day of the experiment.[4]

II. Experimental Design and Execution

Variability can also be introduced by the specifics of your experimental setup and the biological system under investigation.

Q4: I am seeing a high degree of variability in my cell-based assay results. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from several factors related to both the compound and the cells.

Troubleshooting Checklist for Cell-Based Assays

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Receptor Expression Levels: The expression of nAChRs can vary with cell passage and culture conditions.[11] If possible, periodically verify receptor expression using techniques like qPCR or western blotting.

  • Assay Conditions:

    • Incubation Time and Temperature: Optimize and standardize these parameters.

    • Assay Buffer Composition: Ensure the buffer composition is consistent between experiments.

    • Final Solvent Concentration: Keep the final concentration of solvents like DMSO constant across all wells, including controls.

  • Plate Edge Effects: Be mindful of potential edge effects in microplates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation and temperature gradients.

  • Positive and Negative Controls: Always include appropriate controls. For nAChR agonist experiments, a well-characterized agonist like nicotine can serve as a positive control. A vehicle-only control is essential for establishing a baseline.

Signaling Pathway of Anabasine at nAChRs

cluster_pathway Anabasine-nAChR Signaling Anabasine Anabasine HCl nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds as Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signaling Increased Intracellular Ca2+ Na_Ca_Influx->Ca_Signaling Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream Ca_Signaling->Downstream

Caption: Simplified signaling pathway of anabasine at nAChRs.

Q5: My in vivo results are not consistent. What factors should I consider?

A5: In vivo experiments introduce additional layers of complexity, including pharmacokinetics and animal-to-animal variability.

Key Considerations for In Vivo Studies

  • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) will significantly impact the bioavailability and time course of anabasine's effects. Ensure this is consistent.

  • Dose-Response Relationship: The effects of anabasine can be dose-dependent and may even show a biphasic response (i.e., having opposite effects at low and high doses).[4][12] It is crucial to perform a dose-response study to identify the optimal dose for your desired effect.

  • Metabolism: Anabasine is metabolized in the body.[7] Factors such as the species, sex, and age of the animals can influence metabolic rates and, consequently, the effective concentration and duration of action of the compound.

  • Animal Model: The choice of animal model is critical. Different species and strains can have different sensitivities to nAChR agonists.

  • Behavioral Paradigms: If you are conducting behavioral studies, ensure that the animals are properly habituated to the testing environment and that the experimental protocols are rigorously standardized.[13][14]

III. Data Interpretation

Even with well-executed experiments, interpreting the results can be challenging.

Q6: How do I account for the different nAChR subtype selectivities of anabasine in my interpretation?

A6: Anabasine is known to act on multiple nAChR subtypes, but with varying affinities. For example, it has been shown to have a greater affinity for α7 nAChRs compared to α4β2 subtypes in some studies.[6]

Strategies for Interpreting Subtype-Specific Effects

  • Use of Selective Antagonists: To dissect the contribution of specific nAChR subtypes to the observed effects, consider co-administering anabasine with selective antagonists for different subtypes (e.g., a selective α7 antagonist).

  • Cell Lines with Specific Receptor Expression: Utilize cell lines that are known to express specific nAChR subtypes to characterize the effects of anabasine on each subtype individually.[15]

  • Knockout Animal Models: If available, using knockout animal models that lack specific nAChR subunits can provide definitive evidence for the involvement of those subunits in the observed in vivo effects.

  • Compare with Subtype-Selective Agonists: Compare the effects of anabasine with those of more subtype-selective agonists to see which effects are recapitulated.

IV. Frequently Asked Questions (FAQs)

Q: What is a typical EC50 value for anabasine? A: The EC50 of anabasine can vary depending on the nAChR subtype and the assay system. One study reported an EC50 of 0.7 µM for inducing depolarization in TE671 cells, which endogenously express human fetal muscle-type nAChRs.[3][4] It is always best to determine the EC50 empirically in your specific experimental system.

Q: Can I use anabasine to study nicotine withdrawal? A: Yes, studies have shown that anabasine can attenuate nicotine withdrawal symptoms, suggesting it may substitute for the subjective effects of nicotine.[12][14]

Q: Is anabasine toxic? A: Yes, at high doses, anabasine can be toxic and produce symptoms similar to nicotine poisoning, which can be lethal.[2] It is essential to handle this compound with appropriate safety precautions and to use it at well-characterized, non-toxic doses in your experiments.

References

Technical Support Center: Optimizing Anabasine Hydrochloride Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing anabasine hydrochloride concentration in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound is the salt form of anabasine, a pyridine and piperidine alkaloid found in plants of the Nicotiana species.[1][2] Its primary mechanism of action is as a full agonist of nicotinic acetylcholine receptors (nAChRs).[3][4] These are ligand-gated ion channels that, upon activation, allow the influx of cations like Na⁺ and Ca²⁺, leading to depolarization of the cell membrane.[5] This activity is similar to that of nicotine.[1]

Q2: I'm starting a new experiment. What is a good initial concentration range to test for this compound?

For a new cell line or assay, it is advisable to start with a broad concentration range to determine the dose-response relationship. A common starting point is a 9-point dose-response assay with concentrations ranging from 1 nM to 10 µM, using half-log10 steps.[6] An EC₅₀ value of 0.7 µM has been reported for the depolarization of TE671 cells, which can serve as a useful reference point.[3][4] The optimal range will ultimately depend on the specific cell type, the nAChR subtypes expressed, and the endpoint of your assay.

Q3: How does this compound impact cell signaling pathways?

As an nAChR agonist, anabasine can activate several downstream signaling pathways. Activation of nAChRs can lead to an influx of calcium, which acts as a second messenger.[7] This can trigger cascades such as the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways.[7][8][9] These pathways are involved in regulating cell survival, proliferation, and other critical cellular functions.[7][8][10]

Q4: I'm observing high levels of cell death. Could this be due to this compound?

Yes, at high concentrations, this compound can be cytotoxic.[11] Like nicotine, it can induce a depolarizing block of nerve transmission in excitable cells, which can lead to cell death.[2] It is crucial to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cell line. The intravenous LD50 in mice ranges from 11 to 16 mg/kg, depending on the enantiomer, highlighting its potential toxicity at higher doses.[2][12]

Q5: My results are not consistent across experiments. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors.[13][14] With respect to this compound, consider the following:

  • Compound Stability: Ensure proper storage of your this compound stock solution to maintain its activity.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent passage number range.[15]

  • Assay Conditions: Minor variations in incubation time, cell seeding density, and reagent concentrations can lead to significant differences in results.[13][14]

Troubleshooting Guides

This section provides in-depth guidance for overcoming specific challenges you may encounter during your experiments.

Problem 1: High Background or Noisy Signal in the Assay

High background can obscure your signal and make data interpretation difficult.

Possible Causes & Solutions:

  • Autofluorescence: Components in the cell culture media, such as phenol red and fetal bovine serum, can contribute to background fluorescence.[16]

    • Solution: Perform measurements in a serum-free or phenol red-free medium, or in phosphate-buffered saline (PBS).[16][17]

  • Inadequate Blocking: For assays like in-cell westerns, insufficient blocking can lead to non-specific antibody binding.

    • Solution: Optimize your blocking buffer and incubation time. There are commercially available blocking solutions specifically formulated for cell-based assays.[18]

  • Incorrect Plate Choice: The type of microplate can significantly impact your signal-to-noise ratio.

    • Solution: Use white plates for luminescence assays to maximize signal and black plates for fluorescence assays to reduce crosstalk and background.[14]

Problem 2: No Observable Effect or a Very Weak Response to this compound

A lack of response can be disheartening, but it is often a solvable issue.

Possible Causes & Solutions:

  • Sub-optimal Concentration: The concentration range you are testing may be too low to elicit a response.

    • Solution: Expand your dose-response curve to include higher concentrations. Remember that in vitro assays may require concentrations significantly higher than in vivo plasma levels to see an effect.[19]

  • Low Receptor Expression: The cell line you are using may not express a sufficient number of nicotinic acetylcholine receptors.

    • Solution: Verify nAChR expression in your cell line using techniques like RT-qPCR, Western blotting, or immunofluorescence. If expression is low, consider using a different cell line known to express the target receptor subtype.

  • Assay Sensitivity: The assay itself may not be sensitive enough to detect subtle changes.

    • Solution: Consider using a more sensitive detection method. For example, luminescence-based assays are often more sensitive than colorimetric or fluorescent assays.[14]

Problem 3: Significant Cell Death at Expected "Active" Concentrations

Distinguishing between a specific pharmacological effect and general cytotoxicity is critical.

Solution: Establishing a Therapeutic Window with a Cytotoxicity Assay

It is essential to determine the concentration range where this compound elicits its pharmacological effect without causing significant cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.[17][20][21]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxicity of this compound.[22][23]

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing different concentrations of the compound. Include a vehicle control (media with the same solvent concentration used for the drug).

  • Incubation: Incubate the plate for a period that is relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][20][21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[17][22]

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1894.4
100.9576.0
1000.4536.0
10000.108.0

This is example data and should be generated from your own experiments.

Visualizing Key Concepts

Workflow for Optimizing this compound Concentration

This diagram illustrates a logical workflow for determining the optimal concentration of this compound for your cell-based assay.

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Data Analysis & Refinement cluster_2 Phase 3: Final Optimization A Broad Dose-Response (e.g., 1 nM - 10 µM) B Cytotoxicity Assay (MTT) (Parallel to Dose-Response) C Determine EC50/IC50 from Dose-Response Curve A->C D Determine Cytotoxic Concentration (IC50) B->D E Select Non-Toxic Concentration Range C->E D->E F Narrow Dose-Response Around EC50 E->F G Final Assay with Optimized Concentration F->G

Caption: A stepwise workflow for determining the optimal experimental concentration.

Anabasine-Induced nAChR Signaling Pathway

This diagram shows a simplified representation of the signaling cascade initiated by this compound binding to nicotinic acetylcholine receptors.

G Anabasine Anabasine Hydrochloride nAChR nAChR Anabasine->nAChR Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization PI3K_Akt PI3K/Akt Pathway Ion_Channel->PI3K_Akt MAPK MAPK Pathway Ion_Channel->MAPK Cellular_Response Cellular Responses (Survival, Proliferation) PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified nAChR signaling cascade initiated by anabasine.

References

Anabasine Hydrochloride in Solution: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anabasine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this compound in solution. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and success of your work.

Introduction to this compound Stability

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine and is of significant interest in various research fields.[1][2] As with many small molecules, its stability in solution is a critical parameter that can influence experimental outcomes, from pharmacological studies to analytical quantification. Anabasine is known to be an unstable yellow liquid susceptible to degradation from light, heat, and moisture.[2][3] This guide will provide a comprehensive overview of the factors affecting its stability and offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of this compound solutions.

Q1: What are the recommended storage conditions for this compound solutions?

For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[4] The solid form of this compound should be stored at 4°C.[1]

Q2: In which solvents is this compound soluble?

This compound is soluble in water and alcohol.[1] For creating stock solutions, solvents such as DMSO can also be used.[4] When preparing aqueous solutions, it's crucial to ensure the initial stock solution is clear before any further dilutions.[4]

Q3: How does pH impact the stability of this compound in solution?

The pH of a solution can significantly influence the stability of pharmaceutical compounds by altering their ionization state and catalyzing degradation reactions like hydrolysis and oxidation.[5] While specific studies on the pH stability of this compound are not extensively detailed in the provided search results, general principles suggest that extreme pH values (both acidic and basic) could promote degradation.[5] It is advisable to maintain the pH of anabasine solutions within a range that minimizes degradation, which often is near neutral, unless specific experimental conditions require otherwise.

Q4: Is this compound sensitive to light?

Yes, anabasine is susceptible to degradation upon exposure to light.[2][3] Therefore, it is crucial to store solutions in light-protected containers (e.g., amber vials) and to minimize exposure to ambient light during experimental procedures.[4][6]

Troubleshooting Guide: Common Issues in this compound Experiments

This section provides a problem-and-solution framework for common challenges encountered during the use of this compound in a laboratory setting.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Degradation of the this compound standard or sample. This can be caused by improper storage, exposure to light, extreme pH, or oxidative stress.1. Verify Storage Conditions: Confirm that your stock and working solutions have been stored at the correct temperature and protected from light. 2. Prepare Fresh Standards: Always use freshly prepared working standards for calibration to minimize the impact of degradation. 3. Control pH: Ensure the pH of your mobile phase and sample diluent is controlled and consistent. 4. Investigate Degradants: The unexpected peaks could be degradation products such as 1,2-Dehydroanabasine.[7] Further characterization using mass spectrometry may be necessary.
Loss of potency or inconsistent results in biological assays. Significant degradation of this compound in the assay medium. The compound is known to darken upon exposure to air, indicating potential oxidation.[8]1. Assess Solution Stability in Assay Buffer: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture or assay buffer over the time course of your experiment. 2. Minimize Exposure to Air: Prepare solutions immediately before use and consider de-gassing buffers to minimize dissolved oxygen. 3. Incorporate Controls: Include positive and negative controls in every experiment to monitor for inconsistencies.
Visible changes in the solution (e.g., color change from colorless to yellow/brown). This is a clear indicator of degradation, likely due to oxidation or exposure to light.[8]1. Discard the Solution: Do not use a solution that has changed color, as the concentration of the active compound is likely reduced and the presence of degradants could confound results. 2. Review Handling Procedures: Ensure that all handling steps, from weighing the solid to preparing the final dilution, are performed with minimal exposure to light and air. Use inert gas (e.g., nitrogen or argon) to blanket stock solutions for long-term storage if necessary.

Understanding Anabasine Degradation Pathways

The stability of this compound is intrinsically linked to its chemical structure. Degradation can occur through several pathways, primarily hydrolysis, oxidation, and photolysis.

Key Degradation Pathways:
  • Oxidation: The piperidine ring of anabasine is susceptible to oxidation. Exposure to air can lead to the formation of various oxidized products.[8] Known metabolites from in-vitro studies, which can be indicative of oxidative degradation pathways, include N-hydroxyanabasine and anabasine-1(2)-nitrone.[9]

  • Dehydrogenation: Studies have shown that a primary step in the degradation of secondary amine tobacco alkaloids like anabasine can be stereospecific dehydrogenation, leading to the formation of products like 1,2-Dehydroanabasine.[7]

To visualize the potential degradation pathways, a simplified diagram is presented below:

Anabasine_Degradation Anabasine Anabasine Oxidation Oxidation (Air, Peroxides) Anabasine->Oxidation Dehydrogenation Dehydrogenation Anabasine->Dehydrogenation Photolysis Photolysis (UV/Vis Light) Anabasine->Photolysis Oxidized_Products N-Hydroxyanabasine, Anabasine-1(2)-nitrone Oxidation->Oxidized_Products Dehydro_Product 1,2-Dehydroanabasine Dehydrogenation->Dehydro_Product Photo_Products Photodegradants Photolysis->Photo_Products

Caption: Potential degradation pathways of anabasine.

Experimental Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[10][11] This protocol outlines a systematic approach to investigating the stability of this compound in solution.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • HPLC or UPLC-MS/MS system

Workflow for Forced Degradation Study:

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC grade water.[12]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep one set of samples at room temperature and another at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same temperature and time point sampling as for acid hydrolysis.[12]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Heat the stock solution at 60°C. Collect samples at various time points.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. A C18 column is often suitable for the separation of tobacco alkaloids.[13] Mass spectrometry detection is highly recommended for the identification of unknown degradation products.

Data Analysis and Interpretation:

  • Calculate the percentage of degradation of this compound in each condition.

  • Identify and characterize the structure of the major degradation products using mass spectrometry data.

  • Perform a mass balance analysis to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.

  • Based on the identified degradants, propose the degradation pathways.

By following this comprehensive guide, researchers can ensure the quality and reliability of their experimental data when working with this compound. Understanding its stability profile is paramount for accurate and reproducible scientific investigations.

References

Anabasine Hydrochloride Technical Support Center: A Guide to Preventing Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Anabasine Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent nicotinic acetylcholine receptor (nAChR) agonist. Our goal is to provide you with the technical insights and practical guidance necessary to design robust experiments, minimize off-target effects, and confidently interpret your results. Anabasine, a structural isomer of nicotine, is a valuable tool for investigating cholinergic systems, but its utility is contingent on a thorough understanding of its pharmacological profile and potential for unintended interactions.

This guide is structured to provide direct answers to common challenges and questions, moving beyond simple protocols to explain the "why" behind experimental design choices. We will delve into troubleshooting common issues, provide detailed experimental workflows, and offer a framework for ensuring the scientific integrity of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the salt form of anabasine, an alkaloid that acts as a full agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane.[3] This mechanism is shared with the endogenous neurotransmitter acetylcholine and the well-known compound nicotine.

Q2: Which specific nAChR subtypes does this compound target?

Anabasine has been shown to be an agonist at several nAChR subtypes. It induces depolarization in cells expressing human fetal muscle-type nAChRs with an EC50 of 0.7 µM.[1][2] It also demonstrates activity at neuronal nAChRs, including α4β2 and α7 subtypes.[4][5] The relative potency of anabasine can vary between different nAChR subtypes, which is a critical consideration in experimental design.

Q3: What are the known physicochemical properties and stability of this compound?

This compound is a water-soluble salt.[6] The free base, anabasine, is a colorless liquid that darkens upon exposure to air and has a boiling point of 270-272 °C.[7] For experimental use, it is important to consider its stability. Stock solutions are typically stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks), protected from light.[2][8] The hydrochloride salt form offers improved stability and solubility in aqueous solutions compared to the free base.

Q4: Has a comprehensive off-target screening panel for anabasine been published?

To date, a comprehensive, publicly available off-target screening panel for anabasine against a broad range of receptors, ion channels, and enzymes (such as those offered by Eurofins SafetyScreen panels) has not been identified in the scientific literature.[9][10][11][12] While some studies have investigated specific potential off-target interactions, for instance, showing a lack of activity at GABA-A receptors, the full selectivity profile remains to be elucidated. This data gap underscores the importance of rigorous experimental controls to account for potential unknown off-target effects.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that researchers may encounter during their experiments with this compound. The solutions provided are grounded in established pharmacological principles and best practices for working with nAChR agonists.

Issue 1: High Variability and Inconsistent Results in Cell-Based Assays

Q: My dose-response curves for anabasine in my cell-based functional assay (e.g., calcium influx, membrane potential) are inconsistent between experiments. What could be the cause?

A: High variability in cell-based assays with anabasine can stem from several factors related to both the compound and the experimental system.

  • Causality and Recommended Actions:

    • Receptor Desensitization: nAChRs, particularly the α7 subtype, are known for rapid desensitization upon agonist binding.[3] If your assay involves pre-incubation or repeated application of anabasine, you may be observing receptor desensitization rather than a true measure of activation.

      • Troubleshooting Protocol:

        • Minimize pre-incubation times with anabasine.

        • In electrophysiology or imaging studies, ensure adequate washout periods between agonist applications to allow for receptor recovery.

        • Consider using a positive allosteric modulator (PAM) for α7 nAChRs if you are studying this subtype. PAMs can slow desensitization and enhance the signal window.

    • Cell Health and Receptor Expression: Inconsistent cell passage number, density, and overall health can lead to variable nAChR expression levels, directly impacting the magnitude of the response.

      • Troubleshooting Protocol:

        • Maintain a strict cell culture regimen, using cells within a defined passage number range.

        • Seed cells at a consistent density for all experiments.

        • Regularly assess cell viability (e.g., using Trypan Blue exclusion).

    • Compound Stability: Although the hydrochloride salt is relatively stable, prolonged storage in solution, especially at room temperature or in certain buffers, could lead to degradation.

      • Troubleshooting Protocol:

        • Prepare fresh dilutions of this compound for each experiment from a frozen stock.

        • Verify the pH of your final assay buffer, as extreme pH values can affect both the compound's stability and the function of the target receptor.

Issue 2: Unexpected Physiological or Behavioral Effects in In Vivo Studies

Q: I am observing unexpected physiological or behavioral effects in my animal model that are difficult to attribute solely to the intended nAChR subtype. How can I dissect the on-target versus potential off-target effects?

  • Causality and Recommended Actions:

    • Activation of Multiple nAChR Subtypes: Anabasine is not completely selective for a single nAChR subtype.[4] The observed effect could be a composite of actions at different nAChRs expressed in various tissues and brain regions.

      • Troubleshooting Protocol:

        • Pharmacological Blockade: Co-administer selective antagonists for different nAChR subtypes to determine which receptor population is mediating the effect. For example, use methyllycaconitine (MLA) to block α7 nAChRs or dihydro-β-erythroidine (DHβE) for α4β2* nAChRs.[13]

        • Dose-Response Analysis: Conduct a thorough dose-response study. On-target and off-target effects often have different potency ranges.

        • Control Compounds: Include nicotine as a positive control, as its pharmacology is more extensively characterized.

    • Potential Off-Target Interactions: Although not extensively documented, the possibility of anabasine interacting with other receptor systems cannot be ruled out.

      • Troubleshooting Protocol:

        • Consult Literature for Structurally Similar Compounds: Investigate the off-target profiles of other pyridinyl-piperidine alkaloids for potential leads on off-target interactions.

        • Use of Genetically Modified Models: If available, utilize knockout or knockdown animal models for the intended nAChR subtype to confirm its role in the observed phenotype.

        • Broad Spectrum Antagonist Cocktails: In exploratory studies, a cocktail of antagonists for major neurotransmitter systems (e.g., serotonergic, dopaminergic, adrenergic) could be used to identify potential off-target pathways, although this approach requires careful interpretation.

Issue 3: Difficulty Interpreting Competitive Binding Assay Data

Q: In my radioligand binding assay, the inhibition curve for anabasine is shallow, or the calculated Ki value is inconsistent with functional data. What could be wrong?

A: Discrepancies between binding affinity (Ki) and functional potency (EC50) are not uncommon for nAChR agonists and can provide valuable mechanistic insights.

  • Causality and Recommended Actions:

    • Agonist Competition with an Antagonist Radioligand: When an agonist competes for binding with an antagonist radioligand, the resulting inhibition curve can be complex and may not fit a simple one-site model. This is because the receptor can exist in different affinity states (resting, active, desensitized).

      • Troubleshooting Protocol:

        • Use an Agonist Radioligand: If available, use a radiolabeled nAChR agonist (e.g., [³H]-epibatidine) to obtain a more direct measure of agonist binding affinity.

        • Consider Receptor State: Be aware that the binding affinity of an agonist can be state-dependent. The Ki value obtained may reflect binding to a high-affinity desensitized state, which may not directly correlate with the potency for receptor activation (EC50).

        • Assay Conditions: Ensure your binding buffer conditions (pH, ionic strength) are optimal and consistent.

Experimental Protocols and Workflows

To ensure the rigor of your research, we provide the following detailed protocols.

Protocol 1: In Vitro Characterization of Anabasine Activity at a Specific nAChR Subtype using a Cell-Based Calcium Influx Assay

This protocol is designed to assess the potency and efficacy of anabasine at a specific nAChR subtype expressed in a recombinant cell line.

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the human nAChR subtype of interest (e.g., α7, α4β2) in the recommended medium.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Aspirate the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or an appropriate buffer.

    • Perform a serial dilution of the anabasine stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

    • Prepare solutions of a reference agonist (e.g., acetylcholine or nicotine) and a selective antagonist for the nAChR subtype being studied.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Add the anabasine dilutions, reference agonist, and controls to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Subtract the baseline fluorescence from the peak response to obtain the change in fluorescence (ΔF).

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Plot the normalized response versus the log of the anabasine concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

  • Essential Controls:

    • Positive Control: A full dose-response curve for a known agonist (e.g., acetylcholine).

    • Negative Control: Vehicle-only wells.

    • Antagonist Confirmation: Pre-incubate cells with a selective antagonist before adding a high concentration of anabasine to confirm that the observed response is mediated by the target receptor.

Workflow for Investigating Potential Off-Target Effects

The following workflow provides a systematic approach to identifying and characterizing potential off-target effects of this compound.

Caption: Workflow for Investigating Off-Target Effects.

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of nAChRs and a logical framework for troubleshooting.

nAChR Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anabasine Anabasine nAChR Nicotinic Acetylcholine Receptor (nAChR) Anabasine->nAChR Binds to Receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response Triggers

References

addressing high background in anabasine hydrochloride binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anabasine hydrochloride binding assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their binding experiments, with a specific focus on addressing the common issue of high background signal. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and advanced, field-proven insights to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound and other nicotinic acetylcholine receptor (nAChR) ligands.

Q1: What is considered "high background" or "high non-specific binding" in an this compound binding assay?

A: High non-specific binding (NSB) can obscure the true specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding, and for robust assays, specific binding should be greater than 80% at the Kd concentration of the radioligand.[2][3] If your NSB consistently exceeds these levels, it is crucial to troubleshoot your assay.

Q2: Why is my non-specific binding so high?

A: High non-specific binding can stem from several factors. The radioligand may be binding to components other than the receptor of interest, such as the filter membrane, lipids, or other proteins in your preparation.[1] Hydrophobic interactions are a common cause, especially with lipophilic radioligands.[4][5] Other potential causes include issues with the radioligand itself (e.g., impurities, high concentration), problems with the tissue or cell membrane preparation, suboptimal assay conditions (e.g., buffer composition, incubation time), and inadequate washing steps.[1]

Q3: Can the choice of unlabeled ligand for determining non-specific binding affect my results?

A: Absolutely. To determine non-specific binding, a high concentration of an unlabeled competitor is used to saturate the specific receptor sites.[6] While using unlabeled this compound is an option, it is often preferable to use a structurally distinct compound that binds to the same receptor.[6][7] This helps to ensure that you are truly measuring binding to non-receptor sites. The concentration of the unlabeled ligand should be high enough to displace all specific binding, typically 100 to 1000 times its Kd or Ki value.[3][6]

Q4: How does the specific activity of the radiolabeled this compound impact the assay?

A: High specific activity is a desirable characteristic for a radioligand in binding assays.[4][5] It allows you to use a lower concentration of the radioligand, which can help to reduce non-specific binding while still achieving a detectable signal.[1][5] For tritiated ligands, a specific activity above 20 Ci/mmol is generally recommended.[4][5]

In-Depth Troubleshooting Guide

A systematic approach is the key to identifying and resolving the root cause of high background in your this compound binding assay. The following sections break down the experimental workflow, highlighting potential issues and providing actionable solutions.

Workflow for a Typical this compound Filtration Binding Assay

Below is a generalized workflow for a filtration-based radioligand binding assay. Each step presents opportunities for optimization to reduce non-specific binding.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagents Reagent & Buffer Preparation Incubation Incubation: Radioligand + Membranes + Test Compounds Reagents->Incubation Membranes Membrane/Tissue Preparation Membranes->Incubation Filters Filter Plate Pre-treatment Filtration Rapid Filtration & Washing Filters->Filtration Incubation->Filtration Drying Filter Drying Filtration->Drying Scintillation Scintillation Counting Drying->Scintillation Analysis Data Analysis: Total, NSB, Specific Binding Scintillation->Analysis

Caption: A typical workflow for a filtration-based radioligand binding assay.

Radioligand and Reagents

The quality and handling of your radiolabeled this compound and other reagents are paramount.

  • Issue: Radioligand Purity and Concentration

    • Causality: Radiochemical impurities can contribute significantly to non-specific binding.[1] Using too high a concentration of the radioligand can saturate non-specific sites, increasing the background signal.[1]

    • Troubleshooting Protocol:

      • Verify Purity: Ensure the radiochemical purity of your ligand is high, typically >90%.[1][5]

      • Optimize Concentration: A common starting point is to use a radioligand concentration at or below its Kd value.[1][5] If the Kd is unknown, perform a saturation binding experiment to determine it.

      • Aliquot and Store Properly: Avoid repeated freeze-thaw cycles, which can degrade the radioligand. Store aliquots at -80°C as recommended.[8]

Membrane/Tissue Preparation

The quality of your receptor source is critical for a good signal-to-noise ratio.

  • Issue: Suboptimal Membrane Preparation

    • Causality: Insufficiently washed membranes can contain endogenous ligands or other substances that interfere with binding.[1][9] The amount of membrane protein used per well also needs to be optimized.

    • Troubleshooting Protocol:

      • Thorough Homogenization and Washing: Ensure your membrane preparation protocol includes multiple washes with ice-cold buffer to remove interfering substances.[1][9]

      • Protein Concentration Titration: Titrate the amount of membrane protein per well to find the optimal balance between a robust specific signal and low non-specific binding. A typical range is 50-120 µg for tissue preparations.[1][8]

      • Protein Quantification: Accurately determine the protein concentration of your membrane preparation using a reliable method like the BCA assay.[8]

Assay Conditions: Buffer and Incubation

The chemical environment and timing of the binding reaction can dramatically influence non-specific interactions.

  • Issue: Inappropriate Buffer Composition

    • Causality: The buffer composition can either promote or inhibit non-specific binding. Hydrophobic interactions are a major contributor to high background.[4]

    • Troubleshooting Protocol:

      • Incorporate a Carrier Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% to your assay buffer can help to block non-specific binding sites on the filter plate and in the membrane preparation.[1][4]

      • Optimize Salt Concentration: The ionic strength of the buffer can influence binding. Experiment with different salt concentrations to find the optimal conditions.[4]

      • Consider Detergents: For particularly "sticky" ligands, adding a small amount of a mild detergent (e.g., Tween-20) to the buffer can help to reduce non-specific binding.[4]

Buffer ComponentTypical ConcentrationRationale
Buffer Salt (e.g., Tris-HCl) 50 mM, pH 7.4Maintains a stable pH for optimal receptor binding.[8][9]
Divalent Cations (e.g., MgCl2) 5 mMOften required for receptor integrity and ligand binding.[8]
Carrier Protein (e.g., BSA) 0.1 - 0.5%Reduces non-specific binding to surfaces.[1][4]
Protease Inhibitors Manufacturer's recommendationPrevents degradation of receptors by proteases in the membrane preparation.[8]
  • Issue: Suboptimal Incubation Time and Temperature

    • Causality: The binding reaction must reach equilibrium for accurate results.[2][3] However, excessively long incubation times can sometimes increase non-specific binding.[1]

    • Troubleshooting Protocol:

      • Determine Time to Equilibrium: Perform a time-course experiment to determine the optimal incubation time at a given temperature.

      • Optimize Temperature: While many binding assays are performed at room temperature or 30°C, some systems benefit from incubation at 4°C to minimize non-specific binding.[8][9]

Filtration and Washing

The separation of bound from free radioligand is a critical step where high background can be introduced.

  • Issue: Inefficient Washing and High Filter Binding

    • Causality: Inadequate washing will not effectively remove unbound radioligand, leading to high background. The filter material itself can be a source of non-specific binding.

    • Troubleshooting Protocol:

      • Pre-treat Filters: Soaking glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.1-0.5% polyethyleneimine (PEI) for at least 30 minutes can significantly reduce non-specific binding of the radioligand to the filter.[4][10]

      • Optimize Wash Steps: Increase the number and/or volume of washes.[1] Using ice-cold wash buffer is crucial to minimize the dissociation of the specific ligand-receptor complex during the washing process.[1]

      • Ensure Rapid Filtration: The filtration and washing process should be as rapid as possible to prevent the dissociation of specifically bound ligand.[4]

G cluster_high_nsb Factors Leading to High Non-Specific Binding cluster_low_nsb Strategies for Low Non-Specific Binding High_Ligand High Radioligand Concentration Saturates non-specific sites Low_Ligand Optimal Radioligand Concentration (≤ Kd) Minimizes binding to low-affinity non-specific sites High_Ligand->Low_Ligand Optimize Hydrophobicity Hydrophobic Radioligand Binds to lipids and plasticware Buffer_Additives Buffer Additives (BSA, etc.) Block non-specific sites Hydrophobicity->Buffer_Additives Mitigate Poor_Washing Inadequate Washing Fails to remove unbound ligand Good_Washing Sufficient, Cold Washes Efficiently removes unbound ligand Poor_Washing->Good_Washing Improve Untreated_Filters Untreated Filters Radioligand binds to filter matrix Treated_Filters PEI-Treated Filters Reduces filter binding Untreated_Filters->Treated_Filters Implement

Caption: Factors influencing non-specific binding and corresponding mitigation strategies.

Concluding Remarks

A successful this compound binding assay with a low background and a clear specific signal is achievable through systematic optimization. By carefully considering each step of the experimental protocol, from reagent preparation to the final wash, researchers can generate high-quality, reproducible data. Remember that each component of the assay—the radioligand, the receptor source, and the assay conditions—interacts to produce the final result. A methodical, evidence-based approach to troubleshooting is the most effective path to resolving issues of high non-specific binding.

References

anabasine hydrochloride purity issues and potential impurities

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the . This resource is designed to assist you in navigating the complexities of anabasine hydrochloride purity, potential impurities, and the analytical challenges you may encounter during your research and development activities. As your dedicated Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding this compound.

Q1: What is this compound and what are its primary applications in research?

This compound is the salt form of anabasine, a pyridine alkaloid naturally found in plants of the Nicotiana genus.[1][2] It is a structural isomer of nicotine and acts as an agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In a research context, it is primarily used as:

  • A biomarker for tobacco smoke exposure.[1][4][5]

  • An insecticide.[1][5][6]

  • A pharmacological tool to study nAChRs.[1]

  • A starting material for the synthesis of novel bioactive molecules.[2]

Q2: What are the expected purity levels for research-grade this compound?

For research applications, this compound should ideally have a purity of ≥98%.[1] However, the acceptable purity level can be application-dependent. For sensitive pharmacological studies, higher purity may be required, while for other applications, a slightly lower purity might be acceptable. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which details the purity and the methods used for its determination.

Q3: What are the common impurities that can be found in this compound?

This compound, being a tobacco alkaloid, can contain several types of impurities, including:

  • Related Alkaloids: Other tobacco alkaloids with similar structures, such as nicotine, nornicotine, anatabine, and myosmine, can be present as impurities.[7][8][9]

  • Synthesis-Related Impurities: If the anabasine is synthetic, impurities from the manufacturing process, such as unreacted starting materials, by-products, and residual solvents, may be present.

  • Degradation Products: Anabasine can degrade over time, especially when exposed to light, air, or high temperatures. Common degradation products can include oxides (e.g., anabasine-N'-oxide) and products of ring-opening or other rearrangements.[7][10]

  • Enantiomeric Impurities: Anabasine has a chiral center, and therefore can exist as (S)- and (R)-enantiomers. Depending on the source (natural or synthetic), the enantiomeric ratio can vary, which can be a critical purity parameter for stereospecific applications.[8]

Troubleshooting Guide: Purity and Impurity Analysis

This section provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound purity.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)

Symptom: You observe extra peaks in your HPLC or GC chromatogram that are not attributable to anabasine or the solvent blank.

Potential Causes & Troubleshooting Steps:

  • Contamination:

    • Glassware/Vials: Ensure all glassware and vials are scrupulously clean. Run a blank injection with only your mobile phase or solvent to check for system contamination.

    • Solvents: Use high-purity, HPLC or GC-grade solvents. Filter all mobile phases.

    • Sample Handling: Avoid cross-contamination from other samples.

  • Degradation:

    • Workflow: Anabasine can be susceptible to degradation. The workflow below illustrates a systematic approach to investigate potential degradation.

    Caption: Troubleshooting workflow for unexpected chromatographic peaks.

  • Presence of Impurities:

    • Identification: If the peak is consistently present, it is likely an impurity. The table below lists potential impurities and their likely sources.

Impurity NameChemical StructureLikely Source
NicotineC10H14N2Co-extraction from natural sources
NornicotineC9H12N2Co-extraction, metabolite of nicotine
AnatabineC10H12N2Co-extraction from natural sources
MyosmineC9H10N2Degradation product of nicotine/nornicotine
Anabasine-N'-oxideC10H14N2OOxidation/degradation product
N-NitrosoanabasineC10H13N3ONitrosation of anabasine
  • Confirmation: Use a reference standard of the suspected impurity to confirm its identity by retention time matching. For unknown impurities, techniques like LC-MS/MS or GC-MS are invaluable for structural elucidation.[11][12][13]

Issue 2: Poor Peak Shape or Resolution in HPLC

Symptom: Your anabasine peak is broad, tailing, or not well-separated from other peaks.

Potential Causes & Troubleshooting Steps:

  • Sub-optimal Chromatographic Conditions:

    • Mobile Phase pH: Anabasine is a basic compound. The pH of the mobile phase can significantly impact peak shape. A mobile phase with a pH around 7 or slightly basic can improve peak shape.[12] Buffers like ammonium bicarbonate or ammonium formate are often used.[11][12]

    • Column Choice: A C18 column is commonly used.[12] However, if you are struggling with resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

    • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure adequate separation.

  • Column Overload:

    • Action: Reduce the injection volume or the concentration of your sample.

  • Column Degradation:

    • Action: If the column has been used extensively, its performance may have degraded. Try flushing the column or replacing it.

Experimental Protocol: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Bicarbonate in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • High-purity water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 260 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the anabasine peak relative to the total area of all peaks to determine the purity.

Issue 3: Inaccurate Quantification

Symptom: You are getting inconsistent or inaccurate quantitative results for this compound concentration.

Potential Causes & Troubleshooting Steps:

  • Standard Inaccuracy:

    • Source: Use a certified reference material (CRM) for this compound for the most accurate quantification.[4]

    • Preparation: Prepare calibration standards with high accuracy using calibrated pipettes and balances.

  • Matrix Effects (especially in complex samples):

    • Action: If analyzing anabasine in a complex matrix (e.g., biological fluids, formulated products), matrix effects can suppress or enhance the analyte signal. Use an internal standard, preferably a deuterated analog of anabasine (e.g., anabasine-d4), to compensate for these effects.[11][14]

  • Instrumental Variability:

    • Action: Ensure the analytical instrument is properly calibrated and maintained. Run system suitability tests before each batch of samples.

Experimental Protocol: LC-MS/MS for Trace Impurity Analysis

For the detection and quantification of trace-level impurities, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[11][12][15][16]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Procedure:

  • Sample Preparation: Prepare samples as for HPLC-UV analysis, but at a lower concentration (e.g., 1-10 µg/mL).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may require optimization for compatibility with the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      Analyte Q1 m/z Q3 m/z
      Anabasine 163.2 134.7
      Nornicotine 148.9 79.8

      *These are example transitions and should be optimized on your specific instrument.[17]

  • Quantification: Use a calibration curve prepared with certified reference standards of the impurities of interest.

Visualization of Key Relationships

The following diagram illustrates the relationship between anabasine and some of its common impurities.

G cluster_0 Anabasine and Related Impurities cluster_1 Source Anabasine Anabasine Anabasine_N_Oxide Anabasine-N'-oxide Anabasine->Anabasine_N_Oxide Oxidation N_Nitrosoanabasine N-Nitrosoanabasine Anabasine->N_Nitrosoanabasine Nitrosation Nicotine Nicotine Nornicotine Nornicotine Anatabine Anatabine Natural_Source Natural Source (e.g., Nicotiana sp.) Natural_Source->Anabasine Natural_Source->Nicotine Natural_Source->Nornicotine Natural_Source->Anatabine

Caption: Relationship between anabasine and its common impurities.

This technical support guide is intended to be a living document. As new analytical techniques and challenges emerge, we will continue to update and expand this resource. We are committed to supporting your research and ensuring the quality and integrity of your work with this compound.

References

improving the solubility of anabasine hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Anabasine Hydrochloride

A Senior Application Scientist's Guide to Achieving Optimal Solubility in Experimental Settings

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during experimental setup. As application scientists with extensive field experience, we understand that achieving a clear, stable solution is the critical first step to reliable and reproducible results.

This document moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this compound. Our aim is to empower you with the knowledge to not only solve immediate dissolution issues but also to proactively design robust experimental protocols.

Section 1: Frequently Asked Questions (FAQs) on this compound Solubility

This section addresses the most common initial queries we receive regarding the handling of this compound.

Q1: What is the best starting solvent for this compound?

As a hydrochloride salt, this compound is most readily soluble in polar, protic solvents. For most applications, the recommended starting solvent is water .[1] Many suppliers also report good solubility in alcohols , such as ethanol.[1] For cell-based assays or in vivo studies requiring organic solvents, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution that can then be diluted into aqueous media.

Q2: I'm trying to dissolve this compound in neutral PBS (pH 7.4) and it's not dissolving completely. Why is this happening?

This is a classic pH-related solubility issue. Anabasine is a weak base with a high pKa of approximately 11.0.[2] The hydrochloride salt form (Anabasine-HCl) is protonated, carrying a positive charge that makes it highly soluble in water.

However, when you introduce it to a neutral or alkaline buffer, the equilibrium shifts. The buffer can accept the proton from the this compound, converting it back to its neutral (free base) form. This free base is significantly less water-soluble and can precipitate out of solution. The higher the pH of your buffer, the more pronounced this effect will be.

G cluster_pH pH Scale cluster_Forms Anabasine Forms Low_pH Acidic pH (e.g., < 7) Protonated Anabasine-H+ (Salt Form) High Water Solubility Low_pH->Protonated Favors High_pH Neutral to Basic pH (e.g., > 7) Neutral Anabasine (Free Base) Low Water Solubility High_pH->Neutral Favors Protonated->Neutral + OH- (Deprotonation) G start Problem: Anabasine-HCl Not Dissolving solvent_choice Is the solvent appropriate? (Water, Saline, Ethanol, DMSO) start->solvent_choice check_ph Is the buffer pH > 7.0? solvent_choice->check_ph Yes switch_solvent Action: Switch to a recommended solvent (e.g., start with slightly acidic water) solvent_choice->switch_solvent No use_physical_aids Have physical aids been used? check_ph->use_physical_aids No acidify Action: Lower the pH. Prepare solution in saline (pH ~5.5-6.0) or add a drop of dilute HCl. check_ph->acidify Yes consider_cosolvent Is this for a complex biological medium? use_physical_aids->consider_cosolvent Yes apply_aids Action: Gently warm (37°C) and/or sonicate the solution. use_physical_aids->apply_aids No use_cosolvent_system Action: Prepare a high-concentration stock in DMSO. Use a validated co-solvent system for final dilution. consider_cosolvent->use_cosolvent_system Yes success Success: Clear, stable solution achieved. Proceed with experiment. consider_cosolvent->success No switch_solvent->use_physical_aids acidify->use_physical_aids apply_aids->consider_cosolvent use_cosolvent_system->success

References

Troubleshooting Guide: Addressing Common Experimental Issues

Author: BenchChem Technical Support Team. Date: January 2026

Anabasine Hydrochloride Powder: Technical Support Center

Welcome to the technical support guide for this compound powder. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to achieving reproducible and accurate experimental outcomes. This compound, like many alkaloid salts, has specific storage requirements that, if overlooked, can compromise its stability and performance. This guide provides practical, in-depth answers to common storage and handling issues, ensuring the long-term viability of your compound.

This section addresses specific problems you might encounter during your research, linking them back to potential storage-related causes and offering solutions.

Q1: My this compound powder has become clumpy and difficult to weigh accurately. What caused this, and is the compound still usable?

A: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily attracts and absorbs water vapor from the atmosphere[1][2].

  • Causality: When the powder absorbs moisture, the particles begin to stick together, leading to clumping or caking. This not only makes accurate weighing challenging but can also be the first step in chemical degradation, as the presence of water can accelerate hydrolysis or other reactions[2][3].

  • Troubleshooting Steps:

    • Assess the Extent: If clumping is minor, the bulk of the material may still be viable. However, its exact concentration is now uncertain due to the added water weight.

    • Drying (Use with Caution): While you could attempt to dry the powder under vacuum, this may not reverse any chemical degradation that has already occurred. It is generally not recommended as it can be difficult to remove all absorbed water without potentially degrading the compound with heat.

    • Recommendation: For quantitative experiments requiring high accuracy, it is strongly advised to use a fresh, properly stored vial of this compound. The clumped material should be considered compromised and disposed of according to your institution's guidelines[4]. To prevent this, always store the powder in a tightly sealed container, preferably within a desiccator or a controlled low-humidity environment[1][3][5].

Q2: I've noticed the color of my this compound powder has shifted from white to a yellowish or brownish tint. Is it degraded?

A: Yes, a color change is a strong indicator of chemical degradation. The free base form of anabasine is known to darken upon exposure to air and light, and similar oxidative or degradative processes can affect the hydrochloride salt over time, especially with improper storage[6].

  • Causality: This discoloration is typically due to oxidation. Exposure to atmospheric oxygen, potentially accelerated by light or moisture, can lead to the formation of colored degradation products.

  • Impact on Experiments: Using discolored, degraded powder will lead to inaccurate and unreliable results. The purity is compromised, and the concentration of the active compound is lower than stated. Furthermore, the degradation products could have unintended biological or chemical activity, confounding your experimental outcomes.

  • Recommendation: Do not use the discolored powder. It should be disposed of safely. Always store this compound protected from light and air to prevent oxidative degradation[1][7]. Storing under an inert gas like argon or nitrogen is a best practice for long-term stability[1].

Q3: My recent experimental results are inconsistent, showing variable potency or activity. I've checked my protocol, but could the storage of my this compound be the culprit?

A: Absolutely. Inconsistent results are a common consequence of using a reagent that is degrading.

  • Causality: If the powder is stored improperly, it can degrade non-uniformly. For example, the material at the top of the vial may be more exposed to air and humidity than the material at the bottom. When you sample from the vial over time, you are essentially using a compound of varying purity and potency. This "lot-to-lot" variability is now occurring within a single bottle.

  • Troubleshooting Workflow:

    • Inspect the Compound: Check for any physical signs of degradation like clumping or discoloration as mentioned above.

    • Review Storage History: Was the vial left out on the bench? Was the cap sealed tightly after each use? Was it stored at the correct temperature?

    • Qualify Your Aliquot: For critical experiments, it is best practice to use a new, unopened vial. If that is not possible, you could perform a qualification test (e.g., HPLC-MS) on a small sample to check its purity against a reference standard before proceeding.

  • Recommendation: To ensure consistency, purchase smaller quantities of the powder if you are an infrequent user. For regular use, consider preparing a concentrated stock solution in a suitable solvent and storing it in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and minimize exposure of the source powder[8].

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A: For long-term storage (months to years), the compound should be stored at -20°C in a tightly sealed, light-resistant container[7]. Storing under a dry, inert atmosphere (argon or nitrogen) is also recommended to minimize oxidation and moisture absorption[1].

Q2: How should I store the powder for short-term, daily use?

A: For short-term use (days to weeks), storing the powder at 2-8°C (in a refrigerator) is acceptable, provided it is in a desiccator to protect it from moisture[7][9]. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder[4].

Q3: What type of container is best?

A: Use the original manufacturer's vial when possible. These are typically made of amber glass or another opaque material to protect from light. Ensure the cap has a tight seal. If transferring to a new container, use one made of amber glass with a screw cap that has a chemically resistant liner.

Q4: Is this compound sensitive to light?

A: Yes. Like many alkaloids, it can be light-sensitive, which can contribute to degradation[1][6]. Always store it in a dark place or in a light-blocking container.

Q5: What are the primary signs of degradation to watch for?

A: The two most common visual cues are changes in the physical state and color. Be vigilant for:

  • Clumping or Caking: Indicates moisture absorption[2].

  • Discoloration: A change from a white or off-white powder to yellow or brown indicates chemical degradation, likely oxidation[6].

Summary of this compound Storage Conditions

ParameterRecommendationRationale & Key Considerations
Temperature Long-Term: -20°C[7][8]. Short-Term: 2°C to 8°C[7][9].Cold temperatures slow down the rate of chemical degradation. Avoid repeated freeze-thaw cycles.
Atmosphere Dry and Inert (Argon or Nitrogen recommended)[1].The compound is hygroscopic and sensitive to air[1][6]. A dry, inert atmosphere prevents moisture absorption and oxidation.
Light Protect from light; store in an amber vial or dark place[1][7].Light exposure can accelerate oxidative degradation, leading to discoloration and loss of purity[6].
Container Tightly sealed, airtight container[1][9][10].Prevents exposure to atmospheric moisture and oxygen. Ensure the cap liner is intact and provides a secure seal.
Incompatibilities Store away from strong oxidizing agents and strong acids[10].Contact with incompatible materials can cause vigorous and hazardous reactions.

Troubleshooting Experimental Inconsistency

This workflow diagram outlines the decision-making process when troubleshooting inconsistent results that may be linked to the storage of this compound.

G start Inconsistent Experimental Results Observed check_protocol Review Experimental Protocol & Calculations start->check_protocol protocol_ok Protocol is Correct check_protocol->protocol_ok No Errors protocol_error Error Found in Protocol check_protocol->protocol_error Error Found check_reagent Inspect Anabasine HCl Source Vial protocol_ok->check_reagent correct_protocol Correct Protocol & Repeat Experiment protocol_error->correct_protocol reagent_ok Powder Appears Normal (White, Free-Flowing) check_reagent->reagent_ok No reagent_bad Degradation Signs? (Clumped, Discolored) check_reagent->reagent_bad Yes review_storage Review Storage History (Temp, Handling) reagent_ok->review_storage dispose Dispose of Compromised Reagent Per Safety Guidelines reagent_bad->dispose storage_ok Storage Appears Correct review_storage->storage_ok No storage_bad Improper Storage Identified review_storage->storage_bad Yes qualify Consider Analytical Qualification (e.g., HPLC) if issue persists storage_ok->qualify storage_bad->dispose new_reagent Use a New, Unopened Vial of Anabasine HCl dispose->new_reagent new_reagent->correct_protocol Re-run experiment

References

Technical Support Center: Managing Anabasine Hydrochloride Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering autofluorescence associated with anabasine hydrochloride in their imaging experiments. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you acquire the highest quality data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What is this compound and why does it cause autofluorescence?

Anabasine is a pyridine alkaloid compound, structurally similar to nicotine, found in certain plants of the Nicotiana genus[1][2]. As this compound, it is the salt form used in experimental settings. Like many cyclic organic molecules, anabasine possesses intrinsic fluorescent properties. Its ring structures can absorb photons from an external light source (e.g., a microscope's laser or lamp) and re-emit them at a longer wavelength, a phenomenon known as autofluorescence. This becomes a significant issue when the emission spectrum of anabasine overlaps with that of the specific fluorescent probes (fluorophores) you are using to label your target of interest.

While specific, high-resolution spectral data for this compound is not prominently published, related compounds and general biological molecules containing pyridine and piperidine rings often exhibit broad fluorescence, typically in the blue-to-green region of the spectrum[3]. This inherent signal is not related to your specific antibody staining or probe labeling and can obscure or create false-positive signals, compromising data integrity.

Q2: How can I know if the background signal in my images is from this compound?

The most straightforward method to confirm that this compound is the source of your background is to include a crucial control in your experiment:

The "Anabasine-Only" Control: Prepare a sample (cells or tissue) that is treated with this compound under the exact same conditions as your experimental samples but without the addition of any fluorescent labels (e.g., fluorescently-conjugated antibodies or dyes). Image this control sample using the same acquisition settings (laser power, exposure time, gain) you intend to use for your fully stained samples. Any signal you detect in this control can be attributed to autofluorescence from the compound or the biological specimen itself.

Q3: My experiment requires a specific fluorophore that overlaps with the suspected autofluorescence spectrum. What are my options?

This is a common and challenging scenario. When you cannot simply switch to a fluorophore in a "safer" spectral region (like the far-red), you must employ strategies to either reduce, subtract, or computationally remove the unwanted signal. The following sections in the troubleshooting guide provide detailed protocols for these advanced approaches.

Section 2: Troubleshooting Guides & Mitigation Protocols

This section provides a tiered approach to managing anabasine-induced autofluorescence, from simple procedural changes to advanced computational methods.

Strategy 1: Avoidance and Reduction (The First Line of Defense)

The simplest way to deal with autofluorescence is to minimize its sources.

Q4: Can I reduce autofluorescence by changing my sample preparation?

Yes, several factors in your protocol can be optimized:

  • Minimize Fixation Time: Aldehyde-based fixatives like paraformaldehyde (PFA) can themselves induce autofluorescence, which compounds the problem[4]. Use the minimum fixation time necessary to preserve morphology.

  • Consider Alternative Fixatives: If compatible with your target antigen, chilled organic solvents like methanol or ethanol can sometimes produce less autofluorescence than aldehyde cross-linkers[5][6].

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound required to achieve the desired biological effect in your experiment.

  • Thorough Washing: After treatment, ensure rigorous washing steps with an appropriate buffer (e.g., PBS) to remove any unbound or excess this compound from the sample before imaging.

  • Use Autofluorescence-Free Media: For live-cell imaging, use specialized media like FluoroBrite™ that are formulated to have low intrinsic fluorescence. Avoid standard media containing phenol red and high serum concentrations, as these are major sources of background signal[7].

Strategy 2: Spectral Separation
Q5: Which fluorophores are least likely to be affected by anabasine autofluorescence?

Since the autofluorescence from biological molecules is typically strongest at shorter wavelengths (blue/green), the most effective strategy is to shift your detection to longer wavelengths[3][7].

  • Recommendation: Whenever possible, choose fluorophores that excite and emit in the red and far-red regions of the spectrum (e.g., excitation >600 nm). Fluorophores like Alexa Fluor 647, Cy5, and DyLight 650 are excellent choices as autofluorescence is rarely significant at these wavelengths[3][5].

Table 1: Fluorophore Selection Guide for Mitigating Autofluorescence

Spectral RangeCommon FluorophoresAutofluorescence Overlap RiskRecommended Alternatives
Blue/Cyan DAPI, Hoechst, Alexa Fluor 405High Consider for nuclear staining only if signal is very bright.
Green FITC, Alexa Fluor 488, GFPHigh Alexa Fluor 594, Texas Red, Alexa Fluor 647
Yellow/Orange TRITC, Alexa Fluor 555, RFPModerate Alexa Fluor 647, Cy5, Alexa Fluor 680
Red/Far-Red Alexa Fluor 647, Cy5, APCLow These are the preferred fluorophores.
Strategy 3: Chemical Quenching & Photobleaching

If spectral separation is not an option, you can attempt to actively eliminate the autofluorescent signal.

Q6: What is chemical quenching and when should I use it?

Chemical quenching involves applying a reagent that can absorb the autofluorescence signal. Sudan Black B is a lipophilic dye commonly used for this purpose, particularly to quench autofluorescence from lipofuscin, a pigment that accumulates in aging cells[8][9].

  • Mechanism: Sudan Black B is a dark, broad-spectrum absorbing dye. When it co-localizes with the source of autofluorescence (like lipofuscin granules), it effectively "masks" the unwanted signal[10][11].

  • Caveat: This method is not without drawbacks. Sudan Black B can sometimes introduce its own background fluorescence in the red and far-red channels and may, in some cases, quench the signal from your desired fluorophore[8]. Therefore, it requires careful validation.

Experimental Protocol: Sudan Black B Quenching
  • Complete your standard immunofluorescence staining protocol, including secondary antibody incubation and final washes.

  • Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Ensure it is well-dissolved and filter it through a 0.2 µm filter to remove any precipitate[10][12].

  • Incubate your slides/samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark[12]. Incubation time may need optimization.

  • Briefly wash the samples in 70% ethanol to remove excess dye.

  • Perform several extensive washes in PBS or TBS to remove residual ethanol and unbound dye.

  • Mount with coverslip using an appropriate mounting medium and proceed to imaging.

Q7: Can I use photobleaching to reduce the background?

Yes. Photobleaching involves deliberately exposing the sample to intense light to destroy the autofluorescent molecules before capturing the final image. This can be effective if the source of autofluorescence is more sensitive to photobleaching than your specific fluorophore[13][14].

  • Advantage: Unlike chemical quenchers, photobleaching does not add another reagent to your sample and has been shown to have no effect on the fluorescence intensity of robust probes like Alexa Fluors while effectively reducing background[13].

  • Disadvantage: It can be time-consuming, and there is a risk of photobleaching your actual signal or causing phototoxicity in live samples.

Experimental Protocol: Pre-Acquisition Photobleaching
  • Place your fully stained sample on the microscope stage.

  • Using the filter cube for your autofluorescence channel (e.g., a DAPI or FITC cube), open the shutter and expose the entire field of view to high-intensity light from the microscope's lamp or laser for a period ranging from several minutes to an hour[15]. The optimal time must be determined empirically.

  • Monitor the decrease in background fluorescence periodically.

  • Once the background has been sufficiently reduced, proceed with your normal image acquisition protocol, using minimal exposure times to prevent further photobleaching of your target signal.

Diagram 1: Decision Workflow for Autofluorescence Mitigation This diagram outlines a logical path for selecting the appropriate strategy to combat autofluorescence.

G start High Background Signal Observed in Experiment control Run 'Anabasine-Only' Control Sample start->control is_af Is Signal Present in Control? control->is_af no_af Background is Not Autofluorescence. Troubleshoot Staining Protocol (e.g., blocking, antibody concentration). is_af->no_af No strategy Select Mitigation Strategy is_af->strategy Yes avoid Strategy 1: Avoidance/Reduction (Optimize concentration, wash steps, fixation) strategy->avoid spectral Strategy 2: Spectral Separation (Switch to Far-Red Fluorophores) strategy->spectral active Strategy 3: Active Removal (Quenching, Photobleaching, or Spectral Unmixing) strategy->active

Caption: A decision tree for troubleshooting autofluorescence.

Strategy 4: Computational Correction (Advanced)

When other methods fail or are not feasible, computational approaches can separate the autofluorescence signal from your specific signal.

Q8: What is Spectral Imaging and Linear Unmixing?

This is the most powerful technique for separating fluorophores with overlapping spectra, including autofluorescence[16][17]. It requires a microscope equipped with a spectral detector that, instead of collecting light in broad channels (e.g., "green" or "red"), collects a full emission spectrum for every pixel in the image.

The process works by treating autofluorescence as just another "fluorophore" with its own unique spectral signature[16][18]. By providing the software with the pure spectrum of your target fluorophore(s) and the pure spectrum of the autofluorescence (obtained from your "anabasine-only" control), an algorithm can mathematically calculate the contribution of each component to every pixel and separate them into distinct images[17][18].

Experimental Protocol: Spectral Unmixing Workflow
  • Acquire Reference Spectra:

    • Prepare your "Anabasine-Only" control sample.

    • On the spectral confocal microscope, acquire a "lambda stack" (or "z-stack") of this sample.

    • Using the microscope software (e.g., Zeiss ZEN, Leica LAS X), select a region of interest (ROI) that contains only the autofluorescence signal and save this as the "Autofluorescence" reference spectrum.

    • Repeat this process for single-stained samples for each fluorophore in your experiment to generate their pure reference spectra.

  • Acquire Image of Experimental Sample:

    • Place your fully stained experimental sample on the microscope.

    • Acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Linear Unmixing:

    • Open the linear unmixing tool in the software.

    • Load the acquired lambda stack from your experimental sample.

    • Assign the previously saved reference spectra (e.g., "Alexa Fluor 488," "Alexa Fluor 594," and "Autofluorescence").

    • Run the algorithm. The software will generate a new set of images, where each channel represents the signal from only one component, with the autofluorescence signal either removed or placed in its own separate channel.

Diagram 2: The Spectral Unmixing Process This diagram illustrates how spectral unmixing separates overlapping signals.

G cluster_0 Step 1: Acquire Reference Spectra cluster_1 Step 2: Image Experimental Sample cluster_2 Step 3: Unmix using Algorithm cluster_3 Step 4: Output Separated Images ref_af Image 'Anabasine-Only' Control -> Extract AF Spectrum unmix Linear Unmixing Algorithm ref_af->unmix ref_gfp Image 'Fluorophore A' Control -> Extract Spectrum A ref_gfp->unmix ref_rfp Image 'Fluorophore B' Control -> Extract Spectrum B ref_rfp->unmix exp_img Acquire Lambda Stack of Multi-Stained Sample (Mixed Spectra) exp_img->unmix out_af Image of Autofluorescence unmix->out_af out_gfp Image of Fluorophore A unmix->out_gfp out_rfp Image of Fluorophore B unmix->out_rfp

Caption: Workflow for separating signals with spectral unmixing.

References

Navigating the Nuances of pH in Anabasine Hydrochloride Experimentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical guidance and troubleshooting advice for optimizing the pH of your buffer systems when working with anabasine hydrochloride. As a Senior Application Scientist, I will walk you through the critical considerations, from fundamental chemical principles to detailed experimental protocols, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs): The Foundation of Your pH Optimization Strategy

This section addresses the most common initial questions researchers face when working with this compound and pH.

Q1: What is the pKa of anabasine, and why is it critical for my experiments?

Anabasine has two basic nitrogen atoms, but the piperidine nitrogen is significantly more basic. The pKa of the conjugate acid of anabasine is 11.0.[1] This value is the cornerstone of pH optimization. The pKa is the pH at which 50% of the anabasine molecules are in their protonated (charged, BH+) form and 50% are in their unprotonated (neutral, B) form. The Henderson-Hasselbalch equation governs this equilibrium, and understanding it is key to controlling the ionization state of your compound.

Q2: Which form of anabasine is biologically active?

Research indicates that the monocationic (protonated) form of anabasine is the species that actively binds to and activates nicotinic acetylcholine receptors (nAChRs).[2] Therefore, maintaining a pH that favors the protonated form is crucial for assays investigating its activity at these receptors.

Q3: How does pH affect the solubility of this compound?

This compound is the salt form of anabasine and is generally soluble in water and alcohol.[3] The hydrochloride salt exists in a protonated state. In aqueous solutions, the pH of the buffer will determine the equilibrium between the charged and neutral forms. At a pH well below the pKa (e.g., pH 5-7), anabasine will exist predominantly in its protonated, more water-soluble form. As the pH approaches and surpasses the pKa of 11.0, the proportion of the neutral, less water-soluble form will increase, which could lead to precipitation, especially at higher concentrations.

Q4: What is the general stability of anabasine, and how does pH play a role?

Anabasine is an unstable yellow liquid that is susceptible to degradation from light, heat, and moisture.[4][5] It is also known to darken upon exposure to air.[1] Studies on its stability in wastewater have shown that it is less stable than other nicotine metabolites, with its degradation rate being influenced by the conditions in different types of sewer reactors, which can include varying pH levels.[6][7] For laboratory experiments, it is crucial to prepare fresh solutions and store them protected from light at a cool temperature. The pH of the buffer can also influence its stability, although specific data on this is limited. It is generally advisable to work at a pH where the compound is most soluble and stable, which for anabasine is in the acidic to neutral range.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Precipitation of Anabasine in Buffer The pH of the buffer is too high, causing the formation of the less soluble neutral form of anabasine.1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your buffer after the addition of this compound. 2. Lower the pH: Adjust the buffer to a lower pH (e.g., 6.0-7.4) where the protonated, more soluble form of anabasine is favored. 3. Consider a Different Buffer: If the experimental endpoint requires a high pH, you may need to use a buffer with a higher buffering capacity in that range or accept a lower concentration of anabasine.
Inconsistent or Low Anabasine Activity The pH of the assay buffer is not optimal for the activity of the target receptor or for maintaining the active form of anabasine.1. Optimize pH around Physiological Range: Since the protonated form is active at nAChRs, start with a buffer in the physiological pH range (7.2-7.4). 2. Perform a pH-Activity Profile: Test the activity of anabasine across a range of pH values (e.g., 6.0 to 8.5) to determine the optimal pH for your specific assay and receptor subtype. 3. Ensure pH Stability: Verify that the pH of your assay buffer does not drift during the experiment, especially in cell-based assays where cellular metabolism can alter the pH.
Degradation of Anabasine Stock Solution Anabasine is inherently unstable and can be degraded by light, heat, or air. The storage buffer pH may also contribute to instability.1. Prepare Fresh Solutions: Ideally, prepare this compound solutions fresh for each experiment. 2. Protect from Light and Heat: Store stock solutions in amber vials at 4°C for short-term storage or -20°C for longer-term storage. 3. Use an Appropriate Storage Buffer: Store stock solutions in a slightly acidic buffer (e.g., pH 5-6) to enhance the stability of the protonated form. Avoid storing in highly alkaline solutions.
Unexpected Assay Results or Artifacts Potential interaction between anabasine and the buffer components.1. Test Different Buffer Systems: If you suspect an interaction, try a different buffer system with a similar pKa. For example, if you are using a phosphate buffer, try a HEPES buffer. 2. Review the Literature: Search for any known interactions between alkaloids with similar structures and your chosen buffer. For example, some compounds can react with primary amines in TRIS buffer. 3. Run Buffer Controls: Include controls with the buffer alone to ensure it is not interfering with your assay readout.

Experimental Protocols & Methodologies

To ensure reproducible and reliable results, follow these detailed protocols for buffer preparation and for conducting a pH optimization study.

Preparation of Common Biological Buffers

Below are recipes for preparing 1 liter of 0.1 M stock solutions of common biological buffers. Always use high-purity water and analytical-grade reagents.

1. Phosphate Buffer (pH range 5.8–8.0)

  • Stock Solution A (0.1 M NaH₂PO₄): Dissolve 11.998 g of sodium phosphate monobasic (NaH₂PO₄) in 1 L of deionized water.

  • Stock Solution B (0.1 M Na₂HPO₄): Dissolve 14.196 g of sodium phosphate dibasic (Na₂HPO₄) in 1 L of deionized water.

  • Working Buffer: Mix the stock solutions in the desired ratio to achieve the target pH. For example, for a pH of 7.4, mix 19 ml of Stock A with 81 ml of Stock B and dilute to your final desired volume. Always verify the final pH with a calibrated pH meter and adjust with small additions of Stock A or B as needed.

2. Citrate Buffer (pH range 3.0–6.2)

  • Stock Solution A (0.1 M Citric Acid): Dissolve 21.014 g of citric acid monohydrate in 1 L of deionized water.

  • Stock Solution B (0.1 M Sodium Citrate): Dissolve 29.41 g of sodium citrate dihydrate in 1 L of deionized water.

  • Working Buffer: Mix the stock solutions in the appropriate ratio to achieve the desired pH. For example, to make a pH 5.0 buffer, mix 20.5 ml of Stock A with 29.5 ml of Stock B and bring the volume to 100 ml. Verify and adjust the final pH.

3. Borate Buffer (pH range 8.0–10.0)

  • Stock Solution (0.2 M Boric Acid and 0.2 M KCl): Dissolve 12.37 g of boric acid (H₃BO₃) and 14.91 g of potassium chloride (KCl) in 1 L of deionized water.

  • 0.2 M NaOH Solution: Dissolve 8.0 g of sodium hydroxide (NaOH) in 1 L of deionized water.

  • Working Buffer: To 50 ml of the boric acid/KCl stock solution, add the specified volume of 0.2 M NaOH to achieve the desired pH (e.g., for pH 9.0, add 21.30 ml of NaOH) and then dilute to a final volume of 200 ml. Always confirm the final pH.

Workflow for Optimizing pH in an Anabasine Activity Assay

This workflow outlines a systematic approach to determining the optimal pH for your this compound experiments. A radioligand binding assay for a nicotinic acetylcholine receptor is used as an example.

pH_Optimization_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare a series of buffers (e.g., Phosphate) at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5) B Prepare this compound stock solution in a slightly acidic, low-concentration buffer or water C Prepare cell membranes expressing the nAChR subtype of interest and the radioligand (e.g., [3H]epibatidine) D Set up competition binding assay in 96-well plates C->D E For each pH, incubate membranes, radioligand, and varying concentrations of this compound F Include controls for total binding (no anabasine) and non-specific binding (excess unlabeled ligand) at each pH G Terminate binding by rapid filtration and quantify bound radioactivity using scintillation counting F->G H Calculate specific binding for each anabasine concentration at each pH I Generate competition curves and determine the IC50 value for anabasine at each pH J Plot IC50 values against pH to identify the optimal pH for anabasine binding

Caption: Workflow for pH optimization in a radioligand binding assay.

Visualizing Key Concepts

Understanding the chemical equilibrium of anabasine in solution is fundamental to successful experimentation.

pH-Dependent Equilibrium of Anabasine

The following diagram illustrates the relationship between pH, pKa, and the ionization state of anabasine.

Anabasine_Equilibrium cluster_conditions B Anabasine (Neutral) [B] BH_plus Anabasine (Protonated) [BH+] BH_plus->B + H+ low_pH Low pH (pH << pKa) pKa_point pH = pKa (11.0) high_pH High pH (pH >> pKa) annotation At low pH, the equilibrium shifts to the left, favoring the protonated, water-soluble form. At high pH, the equilibrium shifts to the right, favoring the neutral, less soluble form.

Caption: Anabasine equilibrium as a function of pH.

Conclusion

Optimizing the pH for experiments with this compound is not a trivial step but a critical determinant of experimental success. By understanding the fundamental principles of its acid-base chemistry and systematically evaluating the influence of pH on its solubility and activity, you can ensure the reliability and reproducibility of your data. This guide provides a comprehensive framework to navigate these challenges. Should you require further assistance, please do not hesitate to reach out to our technical support team.

References

Technical Support Center: Anabasine Hydrochloride Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating analytical challenges posed by anabasine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter this compound as an interferent in their analytical assays. Anabasine, a minor tobacco alkaloid, is a structural isomer of nicotine and its presence can lead to inaccurate quantification of target analytes, particularly in studies related to tobacco use, nicotine metabolism, and environmental monitoring. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate anabasine-related interference in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is the salt form of anabasine, a pyridine and piperidine alkaloid. It is naturally present in the tree tobacco plant (Nicotiana glauca) and in smaller quantities in the common tobacco plant (Nicotiana tabacum)[1]. As a result, it can be found in tobacco products and is a biomarker for exposure to tobacco smoke[1][2]. It has also been used as a botanical insecticide[1][3].

Q2: Why does this compound interfere with my analytical assays?

Anabasine's interference primarily stems from its close structural similarity to nicotine. This can cause issues in several types of assays:

  • Chromatography (HPLC, LC-MS): Anabasine and nicotine are isobaric, meaning they have the same nominal mass, which can lead to co-elution and overlapping signals, especially in mass spectrometry[4].

  • Immunoassays (ELISA): Due to their structural resemblance, antibodies raised against nicotine or its metabolites may cross-react with anabasine, leading to falsely elevated results.

  • Spectrophotometry (UV-Vis): If the UV-Vis absorption spectrum of anabasine overlaps with that of your target analyte, it can cause inaccurate quantification.

Q3: My nicotine measurements seem unexpectedly high. Could anabasine be the cause?

Yes, this is a common scenario, particularly in samples from tobacco users. If your assay cannot differentiate between nicotine and anabasine, the presence of anabasine will contribute to the total signal, leading to an overestimation of nicotine levels. This is especially problematic in immunoassays where cross-reactivity is likely. In LC-MS, co-elution of these isobaric compounds can also lead to inflated nicotine quantification if the chromatographic separation is inadequate[1][4].

Q4: How can I confirm if anabasine is present in my samples?

The most definitive way to confirm the presence of anabasine is by using a high-resolution analytical technique that can separate and specifically identify it. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. By using appropriate chromatographic conditions and monitoring specific precursor and product ion transitions for anabasine, you can confirm its presence and quantify it accurately[5][6].

Troubleshooting Guides

Chromatographic Assays (HPLC, LC-MS/MS)

Issue: Poor peak resolution, co-elution, or inability to differentiate anabasine from nicotine.

Underlying Cause: Anabasine and nicotine are structural isomers and isobaric, making their separation challenging, especially with standard reversed-phase chromatography methods. Their similar fragmentation patterns in MS/MS can also lead to interference if chromatographic separation is not achieved[4][7].

Troubleshooting Workflow:

Caption: Troubleshooting workflow for anabasine and nicotine co-elution in chromatography.

Detailed Mitigation Strategies:

  • Method 1: Optimization of Reversed-Phase HPLC.

    • Column Selection: While challenging, separation on C18 columns can be achieved. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) stationary phase, which can offer different interactions with the analytes.

    • Mobile Phase Adjustment: Modifying the pH of the mobile phase can alter the ionization state of anabasine and nicotine, potentially improving their separation[8]. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives.

  • Method 2: Implementation of Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Principle: HILIC is particularly effective for separating polar compounds like tobacco alkaloids that have limited retention in reversed-phase chromatography. It provides an alternative separation mechanism that can resolve isobaric compounds[1].

    • Protocol:

      • Column: Use a HILIC-based column (e.g., Accucore HILIC)[1].

      • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a weak solvent (e.g., acetonitrile) and a small amount of a strong solvent (e.g., aqueous buffer like ammonium formate).

      • Gradient Elution: Start with a high concentration of the organic solvent and gradually increase the aqueous portion to elute the analytes.

Data Summary: Comparison of Chromatographic Approaches

ParameterReversed-Phase HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.
Common Issue Co-elution of polar, isobaric compounds like anabasine and nicotine[9].Requires careful method development for reproducible results.
Advantage Widely used and well-understood.Superior resolution of polar and isobaric compounds like anabasine and nicotine[1].
Immunoassays (ELISA)

Issue: Falsely elevated or inaccurate results in nicotine or cotinine immunoassays.

Underlying Cause: The structural similarity between anabasine and nicotine/cotinine can lead to cross-reactivity with the antibodies used in the assay. This means the antibody may bind to anabasine, generating a signal that is incorrectly attributed to the target analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected anabasine interference in immunoassays.

Detailed Mitigation Strategies:

  • Protocol: Serial Dilution.

    • Prepare a series of dilutions of the sample in the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

    • Analyze the diluted samples in the immunoassay.

    • Calculate the concentration of the analyte in the original sample from each dilution.

    • Interpretation: If a cross-reacting substance like anabasine is present, the calculated concentrations will likely decrease with increasing dilution, as the interferent's effect is diminished. In an ideal assay, the calculated concentration should remain constant across all dilutions.

  • Alternative Method Confirmation: The most reliable way to confirm immunoassay results is to re-analyze the samples using a more specific method, such as LC-MS/MS, which can definitively separate and quantify anabasine and the target analyte[5].

  • Sample Pre-treatment: While not specific for anabasine, sample preparation techniques like solid-phase extraction (SPE) can be used to clean up samples and potentially remove some interfering substances before immunoassay analysis[10].

Spectrophotometric Assays (UV-Vis)

Issue: Inaccurate quantification due to overlapping absorbance spectra.

Underlying Cause: If anabasine is present in the sample and its UV-Vis absorbance spectrum overlaps with that of the target analyte, it will contribute to the total absorbance reading, leading to quantification errors. Nicotine is known to have a lambda max around 260 nm[1][11]. Due to their similar pyridine ring structures, it is highly probable that anabasine has a similar absorbance profile.

Troubleshooting and Mitigation:

  • Spectral Analysis: If possible, run a UV-Vis spectrum of a pure this compound standard to determine its absorbance maxima. Compare this to the spectrum of your target analyte to assess the degree of overlap.

  • Wavelength Selection: If there is a wavelength where your analyte absorbs but anabasine does not (or absorbs minimally), use this wavelength for quantification.

  • Chromatographic Separation: The most effective solution is to use HPLC with UV detection to separate anabasine from your analyte of interest before quantification. This ensures that the absorbance reading for your analyte's peak is not inflated by the presence of anabasine.

  • Sample Blank: If the concentration of anabasine is known (from another method like LC-MS), you can potentially correct the absorbance reading by subtracting the contribution from anabasine. However, this is often impractical.

Sample Preparation and Handling

Key Consideration: Proper sample handling is crucial to ensure the stability and integrity of anabasine and your target analytes.

  • Storage: Anabasine solutions should be stored at -20°C for short-term (months) and -80°C for long-term (up to 6 months), protected from light[12]. Repeated freeze-thaw cycles should be avoided.

  • Stability: Anabasine darkens on exposure to air, indicating potential degradation[3]. It is advisable to prepare fresh solutions and handle them in a way that minimizes exposure to air and light. Forced degradation studies can be performed under various stress conditions (acid, base, oxidation, heat, light) to understand the stability of anabasine and potential degradation products that might also interfere with assays[6].

  • Sample Cleanup: For complex matrices like urine or plasma, sample preparation can help reduce interference.

    • Solid-Phase Extraction (SPE): Can be used to isolate and concentrate analytes of interest while removing interfering compounds[10].

    • Acetone Precipitation: This technique is effective for removing proteins and phospholipids from biological samples prior to LC-MS/MS analysis[10].

References

Validation & Comparative

A Comparative Guide to the Effects of Anabasine and Anabaseine on Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of ligands with nicotinic acetylcholine receptors (nAChRs) is paramount. This guide provides an in-depth, objective comparison of two structurally similar but functionally distinct alkaloids: anabasine and anabaseine. By synthesizing experimental data, this document will elucidate their differential effects on nAChR subtypes, offering insights into their potential applications and liabilities.

Introduction: Two Alkaloids, A Shared Scaffold, and Divergent Pharmacology

Anabasine and anabaseine are pyridine alkaloids that share a core structural motif with nicotine, positioning them as significant compounds in the study of nAChRs. Anabasine is predominantly found in the tree tobacco plant (Nicotiana glauca) and is also a minor alkaloid in common tobacco (Nicotiana tabacum)[1][2][3]. Anabaseine, conversely, is a toxin produced by Nemertine marine worms and certain species of ants[4].

The key structural difference between these two molecules is the presence of an imine double bond in the tetrahydropyridine ring of anabaseine, which is absent in the piperidine ring of anabasine[5]. This seemingly minor variation profoundly influences their pharmacological profiles, dictating their potency, efficacy, and selectivity across the diverse family of nAChR subtypes.

Comparative Analysis of nAChR Interactions

The functional consequences of anabasine and anabaseine binding to nAChRs are best understood by examining their effects on specific, well-characterized receptor subtypes, primarily the heteromeric α4β2 and homomeric α7 neuronal nAChRs, as well as muscle-type nAChRs.

Potency and Efficacy: A Tale of Two Agonists

Experimental data consistently demonstrates that anabaseine is a more potent agonist at several nAChR subtypes compared to anabasine. This is particularly evident at the neuromuscular junction and at α7 neuronal nAChRs.

Key Findings:

  • α4β2 nAChRs: Anabasine acts as a partial agonist at the α4β2 subtype with an EC50 of approximately 0.9 µM [2][6]. Importantly, its efficacy is significantly lower than that of nicotine, eliciting only about 7% of the maximal response [6]. In contrast, anabaseine is a weak partial agonist at α4β2 nAChRs, with both its affinity and efficacy being considerably lower than nicotine's[4].

  • α7 nAChRs: At the α7 subtype, anabasine is a full agonist and exhibits a higher affinity for this receptor than nicotine[2][7]. Anabaseine is also a potent, full agonist at α7 nAChRs, with the rank order of potency for stimulating these receptors being anabaseine > anabasine > nicotine [4]. The maximal currents generated by both anabaseine and anabasine at α7 receptors are equivalent to that of the endogenous ligand, acetylcholine[4].

  • Muscle nAChRs: Anabasine is a full agonist at human fetal muscle-type nAChRs, inducing depolarization with an EC50 of 0.7 µM [2]. Anabaseine is an even more potent agonist at vertebrate skeletal muscle nAChRs[4]. The relative agonistic potencies at human fetal nicotinic neuromuscular receptors follow the order: anabaseine >> R-anabasine > S-anabasine [3][5].

Toxicity Profile

The difference in potency between the two compounds is also reflected in their acute toxicity.

  • Lethal Dose (LD50): In a mouse bioassay, the intravenous LD50 of anabaseine was 0.58 ± 0.05 mg/kg . In stark contrast, the LD50 for the enantiomers of anabasine were significantly higher, with (+)-R-anabasine at 11 ± 1.0 mg/kg and (-)-S-anabasine at 16 ± 1.0 mg/kg [3][5]. This makes anabaseine approximately 18 to 27 times more toxic than anabasine in this model[3][5].

Data Presentation: Quantitative Comparison of Anabasine and Anabaseine

The following table summarizes the key quantitative data on the interaction of anabasine and anabaseine with major nAChR subtypes.

CompoundReceptor SubtypeParameterValueEfficacyReference(s)
Anabasine α4β2EC500.9 µMPartial Agonist (7% of max nicotine activation)[2][6]
α4β2Ki1100 nM-
α7-Higher affinity than nicotineFull Agonist[2][7]
Human Fetal MuscleEC500.7 µMFull Agonist[2]
Anabaseine α4β2-Much lower affinity and efficacy than nicotineWeak Partial Agonist[4]
α7-More potent than anabasine and nicotineFull Agonist[4]
Vertebrate Skeletal Muscle-Most potent agonistFull Agonist[4]

Signaling Pathways and Molecular Interactions

The activation of nAChRs by agonists like anabasine and anabaseine initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathways for the α7 and α4β2 nAChR subtypes and the differential engagement by the two compounds.

nAChR_Signaling cluster_alpha7 α7 nAChR Signaling cluster_alpha4beta2 α4β2 nAChR Signaling Anabaseine_a7 Anabaseine (Potent Full Agonist) alpha7 α7 nAChR Anabaseine_a7->alpha7 High Potency Anabasine_a7 Anabasine (Full Agonist) Anabasine_a7->alpha7 Ca_influx_a7 Ca²⁺ Influx alpha7->Ca_influx_a7 CaMKII CaMKII Activation Ca_influx_a7->CaMKII ERK ERK Pathway CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_expression_a7 Gene Expression (e.g., for synaptic plasticity) CREB->Gene_expression_a7 Anabaseine_a4b2 Anabaseine (Weak Partial Agonist) alpha4beta2 α4β2 nAChR Anabaseine_a4b2->alpha4beta2 Low Efficacy Anabasine_a4b2 Anabasine (Partial Agonist) Anabasine_a4b2->alpha4beta2 Low Efficacy Na_K_influx Na⁺/K⁺ Influx alpha4beta2->Na_K_influx Depolarization Membrane Depolarization Na_K_influx->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Ca_influx_a4b2 Ca²⁺ Influx VGCC->Ca_influx_a4b2 NT_release Neurotransmitter Release (e.g., Dopamine) Ca_influx_a4b2->NT_release

Caption: Differential activation of α7 and α4β2 nAChR signaling pathways by anabasine and anabaseine.

Experimental Protocols

The characterization of anabasine and anabaseine's effects on nAChRs relies on robust and validated experimental methodologies. Below are detailed protocols for two key assays.

Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of anabasine and anabaseine for specific nAChR subtypes using a competitive binding assay.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Unlabeled anabasine and anabaseine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in polyethyleneimine for reduced non-specific binding).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well. Then, add varying concentrations of the unlabeled competitor (anabasine or anabaseine) in triplicate. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand, e.g., nicotine).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare nAChR-expressing cell membranes start->prep setup Set up 96-well plate: - Radioligand - Competitor (Anabasine/Anabaseine) - Controls (Total & Non-specific binding) prep->setup incubate Add membranes and incubate to reach equilibrium setup->incubate filtrate Rapid vacuum filtration and washing incubate->filtrate quantify Scintillation counting of bound radioligand filtrate->quantify analyze Data analysis: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to measure the functional effects (potency, EC50, and efficacy) of anabasine and anabaseine on nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • TEVC setup (amplifier, headstage, micromanipulators, perfusion system).

  • Glass microelectrodes (filled with 3M KCl).

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Anabasine and anabaseine solutions of known concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-5 MΩ when filled with 3M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Drug Application: Apply acetylcholine or the test compounds (anabasine or anabaseine) at various concentrations via the perfusion system. Record the resulting inward currents, which are mediated by the influx of cations through the activated nAChR channels.

  • Data Acquisition and Analysis: Measure the peak current amplitude at each concentration. Plot the normalized current response against the logarithm of the agonist concentration. Fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient. Efficacy can be determined by comparing the maximal response elicited by the test compound to that of a full agonist like acetylcholine.

TEVC_Workflow start Start prep Prepare and inject Xenopus oocytes with nAChR cRNA start->prep setup Place oocyte in recording chamber and impale with two microelectrodes prep->setup clamp Voltage clamp the oocyte at a holding potential setup->clamp apply Apply varying concentrations of Anabasine/Anabaseine via perfusion clamp->apply record Record agonist-evoked membrane currents apply->record analyze Data analysis: - Measure peak currents - Generate dose-response curve - Determine EC50 and efficacy record->analyze end End analyze->end

Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Conclusion and Future Directions

The comparative analysis of anabasine and anabaseine reveals a fascinating structure-activity relationship, where the presence of a single double bond in anabaseine significantly enhances its potency at several nAChR subtypes, particularly the α7 and muscle receptors. Anabasine, while less potent overall, exhibits a distinct profile as a partial agonist at α4β2 nAChRs.

These differences have significant implications for their use in research and drug development. The high potency and toxicity of anabaseine make it a valuable pharmacological tool for studying nAChR function, but also a challenging lead compound for therapeutic development. Its derivatives, such as GTS-21, have been explored for their potential in treating cognitive deficits, highlighting the utility of the anabaseine scaffold for generating more selective ligands. Anabasine, with its partial agonism at α4β2 receptors, may offer a different therapeutic window, potentially for applications where a full agonist effect is not desirable.

Future research should continue to explore the subtype selectivity of these compounds across a wider range of nAChRs and investigate the molecular determinants of their differential activities. A deeper understanding of their interactions with the receptor binding pocket will be crucial for the rational design of novel nAChR modulators with improved therapeutic profiles.

References

A Comparative Guide to the Validation of Anabasine Hydrochloride as a Tobacco Use Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Specific Tobacco Use Biomarkers

In the landscape of clinical research and drug development, particularly in smoking cessation trials, the accurate assessment of a participant's tobacco use is paramount. Self-reporting, while valuable, is often subject to recall bias and social desirability bias, necessitating objective biochemical verification. For decades, cotinine, the primary metabolite of nicotine, has been the gold standard for detecting nicotine exposure. However, the increasing prevalence of nicotine replacement therapy (NRT) and other non-tobacco nicotine products presents a significant challenge: cotinine analysis cannot distinguish between nicotine derived from tobacco and that from therapeutic sources. This ambiguity can confound clinical trial data and impact the evaluation of new cessation therapies.

This guide provides an in-depth validation and comparison of anabasine hydrochloride as a specific biomarker for tobacco use. Anabasine, a minor alkaloid found in the tobacco plant (Nicotiana tabacum), is not present in commercial NRT products.[1][2] This unique characteristic makes it an invaluable tool for researchers seeking to definitively identify recent tobacco consumption in individuals using nicotine-containing medications. We will explore the analytical methodologies for its detection, compare its performance against other biomarkers, and provide detailed experimental protocols grounded in established regulatory guidelines to ensure scientific integrity.

The Scientific Rationale: Why Anabasine?

The utility of anabasine as a biomarker stems from its origin and pharmacokinetic properties. Unlike nicotine and its major metabolite cotinine, anabasine is present in tobacco but not in pharmaceutical-grade nicotine used in NRTs.[1][2] Therefore, its presence in a biological sample is a strong indicator of recent tobacco use.

Key Physicochemical and Pharmacokinetic Properties of Tobacco Alkaloids:
BiomarkerTypical Half-LifeSourcePrimary AdvantagePrimary Limitation
Anabasine ~16 hours[3]TobaccoSpecific to tobacco use, distinguishing it from NRT.[2][4]Lower concentrations in urine compared to cotinine.
Cotinine ~15-20 hoursNicotine (tobacco, NRT, some foods)Longer half-life than nicotine, well-established assays.Cannot differentiate between tobacco and NRT.
Nicotine ~2 hoursNicotine (tobacco, NRT, some foods)Direct measure of recent nicotine intake.Very short half-life, not suitable for assessing prolonged abstinence.
Nornicotine ~11.6 hoursTobacco, minor metabolite of nicotineAlso a minor tobacco alkaloid.Can be a metabolite of nicotine, potentially confounding results.

The longer half-life of anabasine compared to nicotine allows for a wider detection window of recent tobacco use.[3] Studies have shown that urinary anabasine levels can be used to validate abstinence in individuals undergoing NRT, with established cut-off points to differentiate tobacco users from non-users.[2][5]

Comparative Analysis of Anabasine and Other Tobacco Use Biomarkers

The selection of an appropriate biomarker depends on the specific research question. While cotinine remains a reliable indicator of general nicotine exposure, anabasine offers superior specificity for tobacco use.

Performance Metrics of Anabasine vs. Cotinine:
ParameterAnabasineCotinineJustification and Causality
Specificity for Tobacco Use High[2][6]Low (cannot distinguish from NRT)[1]Anabasine is a natural component of the tobacco leaf and is not added to NRT products. Cotinine is a metabolite of nicotine, regardless of its source.
Sensitivity Generally lower than cotinine due to lower concentrations in tobacco.[2]High, due to it being the primary metabolite of nicotine.The concentration of anabasine in tobacco is significantly lower than that of nicotine.[1]
Clinical Utility in Cessation Trials Excellent for verifying abstinence in participants on NRT.[2][4]Limited in NRT trials for verifying abstinence from tobacco.The ability to differentiate tobacco use from NRT adherence is crucial for accurate efficacy assessment of cessation therapies.
Established Cut-off Values A common cut-off is 2 ng/mL in urine.[2][5]Varies by matrix, but well-established (e.g., 10 ng/mL in serum).[5]Cut-off values are determined based on studies of known tobacco users and non-users to optimize sensitivity and specificity.

A study assessing the sensitivity of established cut points found that a urinary anabasine cut point of 2 ng/mL misclassified 14% of daily smokers, whereas a serum cotinine cut point of 10 ng/mL had a 0% misclassification rate for daily smokers.[5] This highlights the trade-off between the high specificity of anabasine and the higher sensitivity of cotinine for detecting any nicotine use. For smoking cessation trials involving NRT, the specificity of anabasine is often of greater value.

Experimental Protocols for the Validation of Anabasine

The validation of a bioanalytical method for anabasine should be conducted in accordance with international guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[7][8][9] This ensures the reliability, reproducibility, and accuracy of the data.

Logical Workflow for Anabasine Biomarker Validation

AnabasineDetectionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Add_IS Add Internal Standard (Anabasine-d4) Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Report Anabasine Concentration Quantification->Report

References

A Comparative Toxicological Assessment of Anabasine and Its Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Anabasine, a pyridine and piperidine alkaloid, is a structural isomer of nicotine found in plants of the Nicotiana genus, most notably tree tobacco (Nicotiana glauca).[1] Its potent activity as a nicotinic acetylcholine receptor (nAChR) agonist has made it a subject of interest for its insecticidal properties and as a potential pharmacological agent.[1][2] However, its inherent toxicity necessitates a thorough understanding of its toxicological profile. Anabasine possesses a chiral center, leading to the existence of two enantiomers, (S)-(-)-anabasine and (R)-(+)-anabasine. Emerging research indicates a stereoselective difference in their toxicities, a critical consideration for any therapeutic or toxicological investigation.

This guide provides a comparative analysis of the toxicity of anabasine and its enantiomers, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.

Stereochemistry and anabasine's toxicity

The three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. In the case of anabasine, the differential interaction of its (S) and (R) enantiomers with their biological targets, primarily nAChRs, results in varying degrees of toxicity.

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors

Anabasine exerts its toxic effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission in both the central and peripheral nervous systems.[3] At high doses, anabasine can lead to a depolarizing block of nerve transmission, causing symptoms akin to nicotine poisoning, which can culminate in death by asystole.[1]

The binding of anabasine to nAChRs is stereoselective. Studies have shown that the agonistic potencies of the enantiomers differ, with (R)-anabasine generally exhibiting a higher potency than (S)-anabasine at human fetal nicotinic neuromuscular receptors.[4] This differential binding affinity is a key determinant of their varying toxicities.

Anabasine poisoning presents with a biphasic pattern of symptoms.[3] The initial phase is characterized by nicotinic cholinergic stimulation, leading to symptoms such as nausea, vomiting, dizziness, confusion, and muscle weakness.[5][6] This is followed by an inhibitory phase, which can result in hypotension, bradycardia, paralysis, respiratory failure, and coma.[3][6]

Signaling Pathway of Anabasine-Induced Toxicity

Anabasine_Toxicity_Pathway cluster_enantiomers Anabasine Enantiomers cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular Cellular Response cluster_systemic Systemic Effects (S)-Anabasine (S)-Anabasine nAChR nAChR (S)-Anabasine->nAChR Lower Affinity (R)-Anabasine (R)-Anabasine (R)-Anabasine->nAChR Higher Affinity Ion_Channel_Opening Ion Channel Opening (Na+, K+, Ca2+ influx) nAChR->Ion_Channel_Opening Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Stimulatory_Phase Initial Stimulatory Phase: - Nausea, Vomiting - Muscle Weakness Depolarization->Stimulatory_Phase Inhibitory_Phase Prolonged Inhibitory Phase: - Paralysis - Respiratory Failure Stimulatory_Phase->Inhibitory_Phase Prolonged Exposure

Caption: Anabasine enantiomers' interaction with nAChRs.

Comparative Lethality: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. Experimental data from mouse bioassays reveal a clear difference in the lethality of anabasine enantiomers.

CompoundRoute of AdministrationAnimal ModelLD50 (mg/kg)
(R)-(+)-Anabasine IntravenousMouse11 ± 1.0
(S)-(-)-Anabasine IntravenousMouse16 ± 1.0
Anabaseine IntravenousMouse0.58 ± 0.05
Data sourced from a comparative study on the relative toxicities of anabasine enantiomers and anabaseine.[4]

These findings demonstrate that (R)-(+)-anabasine is significantly more toxic than (S)-(-)-anabasine when administered intravenously in mice.[4] For context, anabaseine, a structurally related nicotinic receptor agonist, is considerably more toxic than either anabasine enantiomer, being 18-fold more toxic than (R)-anabasine and 27-fold more toxic than (S)-anabasine.[4]

Experimental Protocols for Toxicity Assessment

The determination of LD50 values and the overall toxicological profile of compounds like anabasine enantiomers involves standardized in vivo studies.

Protocol: Acute Toxicity and LD50 Determination in Mice

This protocol outlines a general procedure for assessing the acute toxicity of anabasine enantiomers, similar to the methodology cited in the comparative study.[4]

1. Animal Model and Housing:

  • Species: Male mice are commonly used.
  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Preparation of Test Substances:

  • The enantiomers of anabasine are separated from the racemic mixture. This can be achieved through reaction with a chiral resolving agent, such as 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH), to form diastereomers, which are then separated by preparative reversed-phase HPLC. The individual enantiomer fractions are subsequently obtained via Edman degradation.[4]
  • The purified enantiomers are dissolved in a suitable vehicle, such as sterile saline, for administration.

3. Dose Administration:

  • A range of doses for each enantiomer is prepared.
  • The substances are administered intravenously (IV) to different groups of mice.

4. Observation and Data Collection:

  • Following administration, the animals are closely monitored for signs of toxicity and mortality over a specified period (e.g., 24 hours).
  • The number of mortalities at each dose level is recorded.

5. LD50 Calculation:

  • The LD50 value and its confidence limits are calculated using appropriate statistical methods, such as probit analysis.

Workflow for Determining Comparative Toxicity

Toxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Racemic Anabasine B Chiral Resolution & HPLC Separation A->B C Purified (S)- and (R)-Enantiomers B->C D Dose-Range Finding Study C->D E IV Administration to Mice D->E F Observation for Toxicity & Mortality E->F G Record Mortalities F->G H Statistical Analysis (Probit) G->H I Determine LD50 Values H->I

References

A Comparative Analysis of Anabasine and Anatabine on Memory and Attention

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the neurocognitive effects of two minor tobacco alkaloids, anabasine and anatabine. While structurally similar to nicotine, these compounds exhibit distinct pharmacological profiles, leading to differential effects on memory and attention. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nicotinic acetylcholine receptor (nAChR) agonists for cognitive enhancement.

Introduction: Beyond Nicotine

For decades, nicotine has been the most studied psychoactive compound in tobacco, with well-documented effects on cognitive functions like memory and attention.[1][2][3] However, tobacco contains a complex mixture of alkaloids, including anabasine and anatabine, which also act as agonists at nicotinic acetylcholine receptors (nAChRs).[1][2][3][4] Emerging preclinical evidence suggests these so-called "minor" alkaloids are not inert; instead, they possess unique cognitive-modulating properties that diverge from nicotine and from each other. Understanding these differences is crucial for the development of novel therapeutics with more targeted effects and potentially improved side-effect profiles.

This guide synthesizes the current experimental data to objectively compare the effects of anabasine and anatabine on memory and attention, delves into their underlying mechanisms of action, and provides detailed protocols for the behavioral assays used to elucidate these effects.

Dissociable Effects on Memory and Attention: Experimental Evidence

A pivotal study conducted by Levin et al. (2014) provides the most direct comparison of anabasine and anatabine on distinct cognitive domains in a preclinical model.[1][2][3] The researchers utilized established behavioral paradigms in female Sprague-Dawley rats to assess spatial memory and sustained attention, revealing a clear functional dissociation between the two compounds.

Anabasine: A Modulator of Spatial Memory

In the radial-arm maze, a task designed to assess spatial working and reference memory, anabasine demonstrated significant efficacy.[1][2] While the compound alone did not alter baseline performance, it effectively reversed memory impairments induced by the NMDA receptor antagonist dizocilpine (MK-801).[1][2] This suggests a restorative or protective effect on memory processes under challenge. In stark contrast, anatabine showed no significant effect in ameliorating dizocilpine-induced memory deficits in the same task.[1][2]

Table 1: Effects of Anabasine vs. Anatabine on Dizocilpine-Induced Memory Impairment

CompoundDoses Tested (mg/kg)Animal ModelMemory TaskKey Finding
Anabasine 0.02, 0.2, 2Sprague-Dawley Rats16-Arm Radial MazeSignificantly reversed memory impairment at 0.2 and 2 mg/kg doses.[2]
Anatabine 0.02, 0.2, 2Sprague-Dawley Rats16-Arm Radial MazeDid not significantly attenuate memory impairment at any dose tested.[2]
Anatabine: An Enhancer of Attentional Performance

The roles were reversed when attention was the cognitive domain under investigation. Using a visual signal detection operant task, the study found that anatabine significantly attenuated the attentional impairment caused by dizocilpine.[1][2][3] Anabasine, which was effective for memory, failed to show a similar restorative effect on attention.[1][2] This finding points to a specific role for anatabine in modulating the neural circuits responsible for sustained attention.

Table 2: Effects of Anabasine vs. Anatabine on Dizocilpine-Induced Attentional Impairment

CompoundDoses Tested (mg/kg)Animal ModelAttention TaskKey Finding
Anabasine 0.02, 0.2, 2Sprague-Dawley RatsVisual Signal DetectionDid not significantly reverse attentional impairment.[2]
Anatabine 0.02, 0.2, 2Sprague-Dawley RatsVisual Signal DetectionSignificantly attenuated attentional impairment.[1][2][3]

Further supporting a role for anatabine in cognitive health, studies in transgenic mouse models of Alzheimer's disease have shown that chronic anatabine treatment can alleviate social memory deficits and reduce Aβ pathology.[5][6] This suggests its mechanisms may also involve neuroprotective and anti-inflammatory pathways.

Mechanistic Insights: The Role of nAChR Subtype Selectivity

The distinct cognitive effects of anabasine and anatabine are likely rooted in their differential affinities and efficacies at various nAChR subtypes, which are widely distributed throughout the brain regions critical for memory and attention.

Anabasine's Affinity for α7 nAChRs

Anabasine has a greater affinity than nicotine for the α7 nAChR subtype, at which it acts as a full agonist.[2] It is also a partial agonist at α4β2 nAChRs.[2] The α7 subtype is densely expressed in the hippocampus, a brain region integral to learning and memory.[2] Activation of α7 nAChRs can lead to the release of several neurotransmitters, including glutamate, dopamine, and norepinephrine, which are essential for synaptic plasticity and memory formation.[7] This selective action on α7 receptors provides a strong mechanistic basis for anabasine's pro-mnesic effects.

Anabasine_Pathway Anabasine Anabasine a7_nAChR α7 nAChR (Hippocampus) Anabasine->a7_nAChR Full Agonist Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Neurotransmitter_Release Glutamate & Norepinephrine Release Ca_Influx->Neurotransmitter_Release Memory_Formation Enhanced Synaptic Plasticity & Memory Formation Neurotransmitter_Release->Memory_Formation

Proposed signaling pathway for anabasine's effects on memory.
Anatabine's Receptor Profile and Anti-inflammatory Action

Less is known about the specific receptor actions of anatabine, though it has been identified as a ligand for the α3β4 nAChR subtype.[2] Beyond direct nAChR agonism, anatabine exhibits significant anti-inflammatory properties. Research has shown it reduces the activation of key inflammatory mediators STAT3 and NF-κB.[5][6] Since neuroinflammation is a critical factor in cognitive impairment, particularly in neurodegenerative diseases and conditions of neurochemical challenge (like that induced by dizocilpine), anatabine's ability to mitigate these inflammatory pathways may be a primary mechanism for its attentional and neuroprotective effects.

Anatabine_Pathway Anatabine Anatabine nAChRs nAChRs (e.g., α3β4) Anatabine->nAChRs Ligand NFkB_STAT3 NF-κB & STAT3 Activation Anatabine->NFkB_STAT3 Inhibits Inflammatory_Stimulus Inflammatory Stimulus (e.g., Dizocilpine, Aβ) Inflammatory_Stimulus->NFkB_STAT3 Neuroinflammation Neuroinflammation (iNOS, Cox-2) NFkB_STAT3->Neuroinflammation Cognitive_Impairment Attentional Impairment Neuroinflammation->Cognitive_Impairment

Proposed dual-action pathway for anatabine's cognitive effects.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key behavioral assays used to differentiate the cognitive effects of anabasine and anatabine. These protocols are designed to be self-validating through the use of appropriate controls and challenge agents.

Radial-Arm Maze for Spatial Memory

This task assesses a rodent's ability to remember which arms of a maze it has already visited to retrieve a food reward, testing both working (short-term) and reference (long-term) memory.

Step-by-Step Methodology:

  • Habituation: Acclimate rats to the 16-arm radial maze for several days, allowing free exploration.

  • Baiting and Training: Bait a subset of arms (e.g., 8 of 16) with a food reward. The baited arms remain consistent for each rat (reference memory component).

  • Trial Initiation: Place the rat in the center of the maze and allow it to explore and consume rewards.

  • Data Recording: An entry into an arm is recorded when all four paws cross the entrance. Record the sequence of arm entries.

  • Error Measurement:

    • Working Memory Error: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Error: Entry into an arm that has never been baited.

  • Pharmacological Challenge: Once performance is stable, administer the test compound (anabasine or anatabine) followed by the impairing agent (e.g., dizocilpine 0.05 mg/kg) prior to the trial.

  • Data Analysis: Compare the number of working and reference memory errors between treatment groups (vehicle, dizocilpine alone, dizocilpine + test compound). A significant reduction in errors by the test compound relative to dizocilpine alone indicates efficacy.

Visual Signal Detection Task for Attention

This operant conditioning task measures an animal's ability to sustain attention and respond correctly to brief visual cues.

Step-by-Step Methodology:

  • Chamber Training: Train rats to press a lever in an operant chamber to receive a food reward.

  • Signal Introduction: Introduce a visual signal (e.g., a brief light illumination) that indicates a reward is available upon a lever press (a "hit"). A lever press in the absence of the signal results in a time-out (a "false alarm").

  • Task Parameters: The signal duration is kept short (e.g., 0.5 seconds) and presented at variable intervals to demand sustained attention.

  • Performance Metrics:

    • Percent Hits: Correct responses to the signal.

    • Percent False Alarms: Incorrect responses in the absence of the signal.

    • Response Latency: Time taken to respond to the signal.

  • Pharmacological Challenge: Once performance is stable, administer the test compound (anabasine or anatabine) followed by the impairing agent (e.g., dizocilpine 0.0625 mg/kg) prior to the session.

  • Data Analysis: Compare the percent hits and false alarms across treatment groups. A significant increase in the percentage of hits (or attenuation of a dizocilpine-induced decrease in hits) indicates improved attention.

Experimental_Workflow cluster_0 Phase 1: Behavioral Training cluster_1 Phase 2: Pharmacological Testing cluster_2 Phase 3: Data Analysis Training_Mem Radial-Arm Maze Training (Stable Performance) Dosing Administer Vehicle, Test Compound (Anabasine/Anatabine) &/or Challenge Agent (Dizocilpine) Training_Mem->Dosing Training_Att Signal Detection Training (Stable Performance) Training_Att->Dosing Behavioral_Test Conduct Behavioral Assay (Maze or Signal Detection) Dosing->Behavioral_Test Analysis Analyze Key Metrics: - Memory Errors - % Hits / False Alarms Behavioral_Test->Analysis Conclusion Draw Conclusions on Cognitive Effects Analysis->Conclusion

References

A Comparative Guide to the Differential Effects of Anabasine on α4β2 and α7 Nicotinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pharmacological effects of anabasine, a naturally occurring tobacco alkaloid, on two critical nicotinic acetylcholine receptor (nAChR) subtypes: the high-affinity α4β2 receptor and the homomeric α7 receptor. For researchers and drug development professionals, understanding the nuanced interactions of ligands like anabasine is paramount for designing next-generation therapeutics with improved selectivity and efficacy.

Anabasine, a structural analog of nicotine, serves as a fascinating molecular tool and potential therapeutic lead.[1][2] Its differential action on α4β2 and α7 nAChRs—subtypes implicated in everything from nicotine addiction and cognition to schizophrenia and Alzheimer's disease—highlights the importance of subtype-selective pharmacology.[3][4] This document synthesizes experimental data from binding and functional assays to elucidate this selectivity, providing both the results and the causal logic behind the methodologies used to obtain them.

Comparative Pharmacology: Affinity and Efficacy at a Glance

The pharmacological profile of a ligand is primarily defined by two parameters: its binding affinity (how tightly it binds to the receptor) and its functional efficacy (the degree to which it activates the receptor upon binding). Anabasine exhibits starkly different profiles at α4β2 and α7 nAChRs.

Binding Affinity: A Clear Preference for α7

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

Experimental data consistently show that anabasine has a significantly higher affinity for the α7 nAChR subtype compared to the α4β2 subtype.[1] In fact, its affinity for α7 is greater than that of nicotine itself.[1] Conversely, its affinity for α4β2 receptors is considerably lower than nicotine's.[1][5]

LigandReceptor SubtypeBinding Affinity (Ki)Source
Anabasine Rat α7 nAChR0.058 µM Tocris Bioscience[6]
Anabasine Rat α4β2 nAChR0.26 µM Tocris Bioscience[6]
NicotineRat α4β2 nAChR~0.04 µM[7][8]

Table 1: Comparative Binding Affinities of Anabasine. This table summarizes the reported Ki values, demonstrating an approximate 4.5-fold higher affinity of anabasine for the α7 subtype over the α4β2 subtype.

Functional Efficacy: A Tale of Two Agonist Profiles

While binding is a prerequisite for action, it is the functional consequence of that binding—the efficacy—that determines the physiological response. Here, the distinction between anabasine's effects is even more pronounced.

  • At α7 nAChRs, anabasine acts as a full agonist .[1] Electrophysiological studies demonstrate that the maximum currents generated by anabasine at α7 receptors are equivalent to those produced by the endogenous neurotransmitter, acetylcholine (ACh).[5]

  • At α4β2 nAChRs, anabasine is a weak partial agonist .[1][7] Its affinity and apparent efficacy at this subtype are much lower than nicotine's.[5] Functional assays show that anabasine can only elicit a small fraction of the maximal response achievable by a full agonist like nicotine at the α4β2 receptor (e.g., ~7% of nicotine's maximum activation).[7]

This differential efficacy is the cornerstone of anabasine's pharmacological profile. It preferentially and robustly activates α7 receptors while only minimally engaging α4β2 receptors. This profile is particularly valuable for investigating the specific roles of α7 receptors in cognitive processes, where potent α4β2 activation (as seen with nicotine) can introduce confounding addictive and systemic effects.[1][9]

Visualizing the Differential Interaction

The following diagram illustrates the distinct interactions of anabasine with the two nAChR subtypes, leading to disparate functional outcomes.

G cluster_ligand Ligand cluster_receptors Receptor Subtypes cluster_outcomes Functional Outcomes Anabasine Anabasine a7 α7 nAChR Anabasine->a7 High Affinity (Ki = 0.058 µM) a4b2 α4β2 nAChR Anabasine->a4b2 Lower Affinity (Ki = 0.26 µM) Full_Activation Full Agonist Activity (Strong Ion Flux) a7->Full_Activation Robust Conformational Change Partial_Activation Partial Agonist Activity (Weak Ion Flux) a4b2->Partial_Activation Limited Conformational Change

Caption: Anabasine's preferential high-affinity binding and full activation of α7 nAChRs versus its weaker interaction with α4β2 nAChRs.

Experimental Protocols for Characterization

The data presented above are derived from well-established experimental techniques. The trustworthiness of these findings relies on the robustness of the protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize anabasine's activity.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of an anabasine by measuring its ability to compete with a known high-affinity radiolabeled ligand for binding to nAChRs.

Objective: To determine the Ki of anabasine at α4β2 and α7 nAChRs.

Rationale: This protocol provides a direct measure of the interaction between the ligand and the receptor in a controlled in vitro environment, free from the complexities of cellular signaling. The choice of radioligand is critical; [³H]epibatidine or [³H]cytisine are often used for high-affinity nAChRs like α4β2, while [¹²⁵I]α-bungarotoxin is the classic radioligand for α7.[10]

Methodology:

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably expressing either human α4β2 or α7 nAChRs. Alternatively, use dissected brain tissue rich in the target receptor (e.g., rodent cerebral cortex for α4β2).[11]

    • Homogenize cells/tissue in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a fixed concentration of radioligand (e.g., 0.5 nM [³H]cytisine), and assay buffer.[10]

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a known non-radioactive nAChR ligand (e.g., 10 µM nicotine) to block all specific binding sites.

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of anabasine (typically from 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation:

    • Incubate the plates for a sufficient time to reach equilibrium (e.g., 3-4 hours at 4°C for [³H]cytisine).[10] The exact time and temperature must be optimized for the specific radioligand and receptor subtype.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the anabasine concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of anabasine that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare nAChR-expressing membranes C Incubate membranes with radioligand and anabasine A->C B Prepare radioligand and serial dilutions of anabasine B->C D Separate bound/free ligand via rapid filtration C->D E Quantify bound radioactivity (Scintillation Counting) D->E F Calculate Specific Binding E->F G Plot Competition Curve (% Inhibition vs. [Anabasine]) F->G H Determine IC50 via non-linear regression G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for a competitive radioligand binding assay to determine the affinity (Ki) of anabasine for nAChR subtypes.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay provides a direct functional measure of receptor activation (efficacy) by recording the ion currents that flow through the receptor channel when it is opened by an agonist.

Objective: To determine the efficacy and potency (EC50) of anabasine at α4β2 and α7 nAChRs.

Rationale: The Xenopus oocyte expression system is a robust and reliable method for studying ligand-gated ion channels.[5] It allows for the controlled expression of specific receptor subtypes and precise measurement of their function. TEVC measures the macroscopic current generated by the entire population of receptors on the oocyte surface, providing a clear indication of agonist potency and efficacy.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes enzymatically (e.g., with collagenase).

    • Microinject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2, or α7).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.

    • Clamp the membrane potential at a fixed holding potential (e.g., -70 mV) using the TEVC amplifier.

  • Agonist Application:

    • Establish a stable baseline current.

    • Apply a known concentration of anabasine to the oocyte by switching the perfusion solution. The agonist will bind to the expressed nAChRs and open the channels, causing an inward current (at negative holding potentials) carried by Na⁺ and Ca²⁺ ions.

    • Record the peak amplitude of this inward current.

    • Wash the oocyte with the control buffer until the current returns to baseline before applying the next concentration.

  • Data Acquisition and Analysis:

    • Apply a range of anabasine concentrations to generate a dose-response curve.

    • Normalize the current response at each concentration to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized response against the logarithm of the anabasine concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist). An Emax near 100% indicates a full agonist, while a significantly lower Emax indicates a partial agonist.

Conclusion and Future Directions

The experimental evidence is unequivocal: anabasine is a selective agonist for the α7 nAChR subtype, demonstrating both higher binding affinity and full functional efficacy compared to its interaction with the α4β2 subtype, where it acts as a weak partial agonist.[1][5][6] This pharmacological dichotomy makes anabasine a valuable tool for dissecting the physiological roles of these two receptors.

For drug development professionals, this profile is highly instructive. The development of selective α7 agonists is a key goal for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[3][9][12] The structure of anabasine provides a chemical scaffold that can be modified to further enhance selectivity and improve pharmacokinetic properties, guiding the design of novel therapeutics that harness the pro-cognitive benefits of α7 activation without the undesirable effects mediated by strong α4β2 agonism.[5]

References

A Comparative Analysis of the Insecticidal Efficacy of Anabasine and Nicotine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the insecticidal properties of anabasine and nicotine, two structurally related alkaloids. Designed for researchers and professionals in entomology, pest management, and drug development, this document synthesizes experimental data to evaluate their efficacy, mechanisms of action, and application protocols.

Introduction: A Tale of Two Alkaloids

Nicotine and anabasine are both pyridine alkaloids naturally synthesized by plants, primarily as a defense mechanism against herbivores. Nicotine is famously extracted from species of the Nicotiana genus (tobacco), while anabasine is the principal alkaloid in Anabasis aphylla and is also found in trace amounts in tobacco. Both compounds have a long history of use as broad-spectrum insecticides due to their potent effects on the insect central nervous system. They function as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to receptor overstimulation, paralysis, and ultimately, death of the insect. Despite their similar mode of action, differences in their chemical structure lead to variations in their insecticidal potency and spectrum of activity.

Comparative Efficacy: A Quantitative Look

The insecticidal efficacy of a compound is typically quantified using metrics such as the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration required to kill 50% of a test population. A lower LD50/LC50 value indicates higher toxicity and greater efficacy.

Anabasine has generally demonstrated greater insecticidal activity against a range of pests compared to nicotine. For instance, studies on the cotton aphid (Aphis gossypii) have shown anabasine to be significantly more potent. The LD50 of anabasine for the cotton aphid is reported to be 0.496 µg/g, whereas the LD50 for nicotine is 1.031 µg/g, indicating that nearly twice the amount of nicotine is required to achieve the same mortality rate. Similar trends have been observed in other insect species, establishing anabasine as the more powerful insecticide of the two.

Table 1: Comparative Toxicity of Anabasine and Nicotine against Various Insect Pests

CompoundInsect SpeciesAssay TypeLD50 / LC50Source
Anabasine Cotton Aphid (Aphis gossypii)Topical Application0.496 µg/g
Nicotine Cotton Aphid (Aphis gossypii)Topical Application1.031 µg/g
Anabasine Green Peach Aphid (Myzus persicae)Topical Application13.9 mg/L (LC50)
Nicotine Green Peach Aphid (Myzus persicae)Topical Application55.4 mg/L (LC50)
Anabasine House Fly (Musca domestica)Topical Application1.2 µg/g
Nicotine House Fly (Musca domestica)Topical Application8.0 µg/g

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary.

Mechanism of Action: A Shared Target, Different Affinities

The primary target for both anabasine and nicotine is the nicotinic acetylcholine receptor (nAChR) in the insect's postsynaptic membrane. These receptors are ligand-gated ion channels that, upon binding with their neurotransmitter acetylcholine, open to allow the influx of cations, leading to neuronal excitation.

Both alkaloids mimic acetylcholine, binding to the nAChR and causing uncontrolled receptor activation. However, unlike acetylcholine, they are not readily broken down by the enzyme acetylcholinesterase. This leads to persistent stimulation, membrane depolarization, and a blockade of nerve impulse transmission, resulting in tremors, paralysis, and death.

The difference in efficacy between anabasine and nicotine is attributed to variations in their binding affinity and interaction with the diverse subtypes of insect nAChRs. Anabasine's structural conformation may allow for a more optimal fit into the binding pocket of the nAChRs of certain insect species, leading to a more potent and sustained channel activation compared to nicotine.

nAChR_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_Neuron Action Potential Arrives Vesicles Vesicles release Acetylcholine (ACh) Pre_Neuron->Vesicles Triggers ACh Acetylcholine Vesicles->ACh AChE Acetylcholinesterase (Enzyme) ACh->AChE Degradation nAChR nACh Receptor (Ion Channel Closed) ACh->nAChR Binds to Insecticide Anabasine / Nicotine (nAChR Agonist) Insecticide->AChE Resists Degradation Insecticide->nAChR Mimics ACh & Binds nAChR_Open nACh Receptor (Ion Channel Open) nAChR->nAChR_Open Binds to Response Neuron Excitation > Paralysis > Death nAChR_Open->Response Leads to

Caption: Mechanism of action for Anabasine and Nicotine at the insect nAChR synapse.

Experimental Protocols for Efficacy Evaluation

To ensure reproducible and comparable results, standardized bioassays are critical. Below are detailed protocols for topical application and leaf-dip assays, commonly used for evaluating the contact and stomach toxicity of insecticides like anabasine and nicotine.

This method directly applies a known dose of the insecticide to the insect's body, typically the dorsal thorax, to determine the LD50.

Protocol Steps:

  • Insect Rearing: Rear the target insect species (e.g., Musca domestica, Aphis gossypii) under controlled conditions (25±1°C, 65±5% RH, 16:8 L:D photoperiod). Use a standardized artificial diet to ensure uniform insect size and health.

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide (anabasine or nicotine) in a suitable solvent, such as analytical grade acetone. Create a series of five to seven serial dilutions from the stock solution. A control group should be treated with the solvent alone.

  • Application: Immobilize adult insects (e.g., 3-5 days old) by chilling them or using brief CO2 anesthetization. Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of each test concentration to the dorsal surface of the thorax of each insect.

  • Incubation and Observation: Place the treated insects in clean containers with access to food and water. Maintain them under the same controlled environmental conditions as rearing.

  • Mortality Assessment: Record mortality at set time intervals, typically 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make any coordinated movement when prodded with a fine brush.

  • Data Analysis: Correct the observed mortality using Abbott's formula if control mortality is between 5% and 20%. Analyze the dose-mortality data using probit analysis to calculate the LD50 values and their 95% confidence intervals.

Topical_Assay_Workflow A Insect Rearing (Controlled Environment) C Immobilize Insects (CO2 or Chilling) A->C B Prepare Serial Dilutions (Insecticide in Acetone) D Micro-applicator Delivery (0.5 µL to Thorax) B->D C->D E Incubate & Observe (24, 48, 72 hrs) D->E F Assess Mortality (Probe for Movement) E->F G Data Analysis (Probit Analysis for LD50) F->G

Caption: Workflow for a standard topical application insecticidal bioassay.

This method is particularly useful for assessing insecticides against phytophagous (plant-eating) insects like aphids and caterpillars, as it combines both contact and stomach action.

Protocol Steps:

  • Plant Preparation: Grow host plants (e.g., cabbage for diamondback moth, cotton for aphids) under greenhouse conditions until they have a sufficient number of true leaves.

  • Preparation of Test Solutions: Prepare aqueous serial dilutions of the insecticide. Include a surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution should contain only water and the surfactant.

  • Leaf Treatment: Excise leaves from the host plants. Using forceps, dip each leaf into the appropriate test solution for a set time (e.g., 10-30 seconds), ensuring complete immersion.

  • Drying and Infestation: Allow the treated leaves to air-dry completely under a fume hood. Place the petiole of each leaf in a water-filled vial or on moist filter paper within a petri dish to maintain turgor. Introduce a known number of insects (e.g., 10-20 aphids or 10 second-instar larvae) onto each treated leaf.

  • Incubation and Observation: Seal the containers (e.g., with ventilated lids) and place them in a growth chamber under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-infestation.

  • Data Analysis: Use probit analysis on the concentration-mortality data to determine the LC50 values.

Conclusion and Future Directions

The available experimental evidence consistently indicates that anabasine possesses a higher intrinsic insecticidal activity than nicotine against several key insect pests. This is reflected in its lower LD50 and LC50 values. While both compounds share a common mode of action by targeting nAChRs, the superior potency of anabasine likely stems from more favorable interactions at the receptor binding site.

For researchers in insecticide development, anabasine represents a promising natural lead compound. Future research should focus on:

  • Expanding the Spectrum: Evaluating the efficacy of anabasine against a broader range of agricultural and public health pests.

  • Resistance Studies: Investigating the potential for cross-resistance in insect populations already resistant to neonicotinoids.

  • Toxicological Profile: Conducting comprehensive toxicological studies to assess its safety profile for non-target organisms and the environment.

By leveraging standardized protocols and a deeper understanding of its mechanism, the potential of anabasine and its derivatives as effective components of integrated pest management (IPM) programs can be fully explored.

A Researcher's Guide to Validating Anabasine Hydrochloride's Selectivity for nAChR Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of anabasine hydrochloride for various nicotinic acetylcholine receptor (nAChR) subtypes. We will delve into the core principles of selectivity validation, present detailed experimental protocols, and offer a comparative analysis with other well-characterized nicotinic ligands.

The Imperative of Subtype Selectivity: Anabasine in the nAChR Landscape

Anabasine, a tobacco alkaloid structurally similar to nicotine, has garnered interest for its interactions with nAChRs.[1][2] These ligand-gated ion channels are pivotal in synaptic transmission and are implicated in a wide array of neurological processes and disease states.[3] The nAChR family is remarkably diverse, with numerous subtypes formed by different combinations of α and β subunits. The most abundant and well-characterized subtypes in the central nervous system are the α4β2 and α7 receptors.[4][5]

The therapeutic potential of any nAChR-targeting compound is intrinsically linked to its subtype selectivity. A selective agonist or antagonist can precisely modulate a specific signaling pathway, minimizing off-target effects and enhancing therapeutic efficacy. Anabasine is known to act as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype.[1] Some studies suggest it has a greater affinity for the α7 subtype compared to nicotine, making it a valuable tool for probing the function of this receptor.[1] This guide outlines the essential experimental workflows to rigorously quantify this selectivity profile.

Designing a Robust Validation Strategy

A thorough validation of anabasine's selectivity requires a multi-faceted approach, combining binding affinity and functional potency assays. The core of this strategy is to compare anabasine's effects across key nAChR subtypes and against well-established nicotinic ligands.

2.1 Rationale for Subtype and Ligand Selection

  • Key nAChR Subtypes: The primary focus should be on the most prevalent CNS subtypes:

    • α4β2: A high-affinity nicotine binding site involved in reward, addiction, and cognitive processes.[5][6]

    • α7: Implicated in learning, memory, and sensory gating, and a target for cognitive enhancement.[1][7]

    • α3β4: A key player in the autonomic nervous system, its inclusion provides a measure of potential peripheral side effects.[8]

  • Comparative Ligands:

    • Nicotine: The prototypical nAChR agonist, serving as a benchmark for potency and efficacy.

    • Epibatidine: A high-affinity, non-selective agonist used to define total and non-specific binding in assays.[8]

    • Acetylcholine: The endogenous agonist, providing a physiological reference point for receptor activation.[9]

2.2 Experimental Workflow Overview

The validation process involves two primary experimental arms: radioligand binding assays to determine binding affinity (Ki) and electrophysiology to assess functional potency (EC50) and efficacy.

G cluster_0 Phase 1: Binding Affinity Profiling cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Data Synthesis & Selectivity Determination P1_Start Prepare Membranes Expressing nAChR Subtypes (α4β2, α7, α3β4) P1_Assay Competitive Radioligand Binding Assay P1_Start->P1_Assay Incubate with Radioligand & Anabasine P1_Data Determine IC50 Values P1_Assay->P1_Data Measure Bound Radioactivity P1_End Calculate Ki Values (Binding Affinity) P1_Data->P1_End Cheng-Prusoff Equation P2_End Determine EC50 & Emax Values (Potency & Efficacy) Analysis Compare Ki and EC50 Values Across Subtypes P1_End->Analysis Binding Data P2_Start Express nAChR Subtypes in Xenopus Oocytes or Cell Lines (e.g., HEK293) P2_Assay Two-Electrode Voltage Clamp or Patch-Clamp Electrophysiology P2_Start->P2_Assay Apply Increasing Concentrations of Anabasine P2_Data Generate Dose-Response Curves P2_Assay->P2_Data Measure Agonist-Evoked Ionic Currents P2_Data->P2_End P2_End->Analysis Functional Data

Caption: High-level workflow for validating anabasine's nAChR selectivity.

Core Methodologies for Selectivity Profiling

3.1 Method 1: Competitive Radioligand Binding Assays

  • Principle & Rationale: This technique quantifies the affinity of an unlabeled compound (anabasine) for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.[3][10] The output, the inhibition constant (Ki), is an intrinsic measure of the ligand's binding affinity.[3] This is a foundational step in characterizing any receptor-ligand interaction.[10]

  • Detailed Step-by-Step Protocol:

    • Membrane Preparation: Prepare cell membranes from tissues or cell lines heterologously expressing the nAChR subtypes of interest (e.g., rat brain membranes for α4β2 and α7, or IMR-32 cells for α3β4).[8][11]

    • Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each concentration of this compound:

      • Total Binding: Membrane preparation + radioligand + binding buffer.

      • Competition Binding: Membrane preparation + radioligand + corresponding dilution of anabasine.

      • Non-specific Binding: Membrane preparation + radioligand + a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine or epibatidine).[3]

    • Radioligand Selection: Choose a radioligand appropriate for each subtype. For example:

      • α4β2: [³H]Cytisine or [³H]Epibatidine.[8]

      • α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).[8][12]

      • α3β4: [³H]Epibatidine.[8]

    • Incubation: Incubate the plates to allow the binding to reach equilibrium. Incubation times and temperatures will vary depending on the radioligand and receptor subtype (e.g., 3 hours at 37°C for [¹²⁵I]α-Btx with α7 receptors).[11]

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the anabasine concentration.

      • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of anabasine that inhibits 50% of specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2 Method 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Principle & Rationale: This electrophysiological technique allows for the functional characterization of ligand-gated ion channels expressed in a heterologous system, typically Xenopus oocytes.[13][14] By applying the agonist (anabasine) and measuring the resulting ion flow (current) across the cell membrane, we can determine its potency (EC50) and efficacy (Emax). This provides crucial information on how binding translates into receptor activation.[9]

  • Detailed Step-by-Step Protocol:

    • Oocyte Preparation & Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the specific α and β subunits for the nAChR subtype of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.

    • Electrophysiological Recording Setup: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording. Clamp the membrane potential at a holding potential (typically -70 mV).

    • Agonist Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Ensure complete washout with buffer between applications to allow the receptors to recover from desensitization.

    • Data Acquisition: Record the inward current elicited by each concentration of anabasine. The peak current amplitude corresponds to the level of receptor activation.

    • Data Analysis:

      • Normalize the peak current response at each concentration to the maximal response observed.

      • Plot the normalized response against the logarithm of the anabasine concentration.

      • Use a non-linear regression algorithm to fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum efficacy relative to a full agonist like acetylcholine).

Comparative Analysis of this compound's Selectivity

The data obtained from the binding and functional assays should be compiled and compared to build a comprehensive selectivity profile.

4.1 Binding Affinity Profile (Ki)

The following table summarizes representative binding affinity (Ki) values for anabasine and nicotine at key nAChR subtypes, compiled from published data.

CompoundnAChR SubtypeBinding Affinity (Ki) in µMReference
(+)-Anabasine α7 0.058
α4β2 0.26
Nicotine α7 ~0.770[7]
α4β2 ~0.001 - 0.04[4][9]

Interpretation: The data indicates that anabasine has a higher affinity for the α7 subtype compared to the α4β2 subtype. Notably, while nicotine is significantly more potent at α4β2 receptors, anabasine demonstrates a higher affinity for α7 receptors than nicotine.[1]

4.2 Functional Potency and Efficacy (EC50 / Emax)

This table presents functional data, highlighting how binding affinity translates to receptor activation.

CompoundnAChR SubtypePotency (EC50) in µMEfficacy (Emax)Reference
Anabasine α4β2 0.9 Partial Agonist (~7% of Nicotine)[4]
α7 Data varies, but acts as a full agonistFull Agonist (~100% of ACh)[1][13]
Nicotine α4β2 0.8 - 1.2 Full Agonist (100%)[4][9]
α7 ~15 - 65 Partial Agonist (~65% of ACh)[13][15]

Interpretation: Functionally, anabasine is nearly equipotent to nicotine at α4β2 receptors but acts as a very weak partial agonist.[4] Conversely, at α7 receptors, anabasine behaves as a full agonist, similar in efficacy to the endogenous ligand acetylcholine, while nicotine is only a partial agonist.[1][13] This functional divergence is a critical aspect of its selectivity profile.

Signaling Pathway Context

Understanding the downstream consequences of nAChR activation provides context for the importance of subtype selectivity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR (e.g., α7 or α4β2) Depolarization Membrane Depolarization nAChR->Depolarization Channel Opening (Na⁺ Influx) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Directly (α7) or via VGCCs Agonist Agonist (e.g., Anabasine) Agonist->nAChR Binds to receptor NT_Release Neurotransmitter Release Depolarization->NT_Release PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK MAPK Pathway Ca_Influx->MAPK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression

Caption: Simplified nAChR signaling cascade upon agonist binding.

Activation of nAChRs leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization.[3] This can trigger an action potential and neurotransmitter release. The subsequent increase in intracellular Ca²⁺ can also activate downstream signaling cascades like the PI3K-Akt and MAPK pathways, which are involved in cell survival and plasticity.[3] Anabasine's selectivity for the α7 subtype, which has high calcium permeability, suggests it can potently modulate these calcium-dependent pathways.

Conclusion and Future Directions

The experimental framework outlined in this guide demonstrates that this compound is a selective nAChR agonist with a distinct profile compared to nicotine. It exhibits a higher binding affinity for α7 over α4β2 receptors and, more importantly, functions as a full agonist at α7 while being only a weak partial agonist at α4β2.[1][4]

This profile makes anabasine a valuable pharmacological tool for isolating the physiological and behavioral roles of the α7 nAChR subtype.[1] Its ability to antagonize behaviors in animal models of schizophrenia further highlights its potential therapeutic relevance.[16] Future research should aim to further delineate its activity at other nAChR subtypes and explore its in-vivo effects on cognition and neuroinflammation, areas where the α7 receptor is a key therapeutic target.

References

A Senior Application Scientist's Guide to Anabasine Hydrochloride Cross-Reactivity in Nicotine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Specificity in Nicotine Quantification

For researchers in pharmacology, toxicology, and drug development, the accurate measurement of nicotine exposure is paramount. Whether assessing compliance in smoking cessation trials, evaluating the pharmacokinetics of nicotine replacement therapies (NRT), or conducting epidemiological studies on tobacco use, the reliability of your data hinges on the specificity of your analytical methods. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for their high throughput and cost-effectiveness. However, a significant challenge in immunoassay-based nicotine quantification is the potential for cross-reactivity with structurally related compounds.

This guide provides an in-depth analysis of the cross-reactivity of anabasine hydrochloride, a minor tobacco alkaloid, in nicotine immunoassays. Anabasine is of particular interest as its presence can differentiate between the use of tobacco products and NRT[1][2]. Understanding and mitigating the risk of anabasine interference is, therefore, crucial for the unambiguous interpretation of nicotine exposure data. We will explore the structural basis for this cross-reactivity, present available data, and provide a robust experimental protocol for validating immunoassay specificity in your own laboratory.

The Immunological Basis of Cross-Reactivity: A Tale of Two Molecules

The potential for anabasine to cross-react in a nicotine immunoassay is rooted in its structural similarity to nicotine. Both are alkaloids containing a pyridine ring. Nicotine features a pyridine ring linked to a pyrrolidine ring, while anabasine has a pyridine ring attached to a piperidine ring[3].

While the antibodies used in nicotine immunoassays are designed to be highly specific to the nicotine molecule, the subtle difference in the saturated heterocyclic ring of anabasine can sometimes be insufficiently distinguished by the antibody's binding site. This can lead to anabasine being recognized by the anti-nicotine antibody, resulting in a false-positive signal or an overestimation of the true nicotine concentration.

Comparative Analysis of Cross-Reactivity: A Gap in the Data

A thorough review of commercially available nicotine immunoassay kits reveals a significant gap in publicly accessible data regarding anabasine cross-reactivity. While manufacturers of cotinine (the primary metabolite of nicotine) immunoassays often provide detailed cross-reactivity data for a panel of nicotine metabolites, similar data for anabasine in nicotine-specific assays is conspicuously absent from many product datasheets.

For instance, the Salimetrics Salivary Cotinine ELISA Kit reports 0.0293% cross-reactivity with nicotine and 24.82% with 3-OH-cotinine, but does not list anabasine[4]. This highlights a critical issue for researchers: the potential for interference from anabasine in nicotine immunoassays is often uncharacterized.

The lack of readily available data underscores the importance of in-house validation to ensure the specificity of the chosen immunoassay for its intended purpose. While direct comparative data for anabasine in nicotine immunoassays is scarce, we can infer the potential for cross-reactivity based on the structural similarities and the known cross-reactivity of other nicotine-related compounds in similar assays.

Table 1: Illustrative Cross-Reactivity Data for a Cotinine Immunoassay

Compound% Cross-Reactivity
Cotinine100%
3-OH-Cotinine24.82%[4]
Nicotine0.0293%[4]
NicotinamideNot Detected[4]
Nicotinic AcidNot Detected[4]
Anabasine Data Not Typically Provided

This table is for illustrative purposes using data from a cotinine immunoassay to demonstrate the concept of cross-reactivity reporting. Researchers must determine the cross-reactivity of anabasine for their specific nicotine immunoassay.

Experimental Protocol for Determining Anabasine Cross-Reactivity

To ensure the scientific integrity of your results, it is imperative to experimentally determine the cross-reactivity of anabasine in your chosen nicotine immunoassay. The following protocol is based on the principles of competitive ELISA.

Principle of the Assay

This is a competitive immunoassay. Nicotine in the standards and samples competes with a fixed amount of enzyme-labeled nicotine for a limited number of anti-nicotine antibody binding sites on a microtiter plate. The cross-reactivity of anabasine is determined by its ability to displace the enzyme-labeled nicotine from the antibody, thereby reducing the signal.

Materials
  • Nicotine ELISA Kit (including antibody-coated plates, nicotine-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • This compound

  • Assay buffer (as recommended by the kit manufacturer)

  • Precision pipettes and tips

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Anabasine Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the assay buffer to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Causality: A high-concentration stock allows for precise serial dilutions to cover a wide range of concentrations for testing.

  • Preparation of Serial Dilutions:

    • Perform a series of serial dilutions of both the nicotine standard (provided in the kit) and the this compound stock solution in the assay buffer. A typical range for both would be from 0.1 ng/mL to 1000 ng/mL.

    • Causality: This creates a dose-response curve for both the target analyte (nicotine) and the potential cross-reactant (anabasine).

  • Assay Procedure:

    • Follow the nicotine ELISA kit manufacturer's instructions.

    • In separate wells of the antibody-coated microplate, add the different concentrations of the nicotine standards and the anabasine dilutions.

    • Add the nicotine-HRP conjugate to all wells.

    • Incubate as per the kit protocol to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction and read the absorbance at the specified wavelength.

    • Causality: This procedure allows for a direct comparison of the ability of nicotine and anabasine to inhibit the binding of the nicotine-HRP conjugate.

  • Data Analysis:

    • For both the nicotine and anabasine dilution series, plot the absorbance against the logarithm of the concentration.

    • Determine the concentration of nicotine and anabasine that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Nicotine / IC50 of Anabasine) x 100%

    • Causality: The IC50 is a standard measure of the potency of an inhibitor in a competitive binding assay. Comparing the IC50 values provides a quantitative measure of cross-reactivity.

Visualizing the Workflow and Principles

To better illustrate the experimental and theoretical concepts, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis stock Prepare Anabasine Stock Solution dilute_anabasine Serially Dilute Anabasine stock->dilute_anabasine add_samples Add Nicotine Standards & Anabasine Dilutions to Plate dilute_anabasine->add_samples dilute_nicotine Serially Dilute Nicotine Standard dilute_nicotine->add_samples add_conjugate Add Nicotine-HRP Conjugate add_samples->add_conjugate incubate Incubate for Competitive Binding add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add Substrate & Incubate wash->add_substrate stop_read Stop Reaction & Read Absorbance add_substrate->stop_read plot Plot Dose-Response Curves stop_read->plot ic50 Determine IC50 for Nicotine & Anabasine plot->ic50 calculate Calculate % Cross-Reactivity ic50->calculate

Caption: Experimental workflow for determining anabasine cross-reactivity.

G cluster_well Antibody-Coated Well Ab Anti-Nicotine Antibody Nic_HRP Nicotine-HRP (Signal Generator) Nic_HRP->Ab Binding leads to Signal Nic Nicotine (Analyte) Nic->Ab High Affinity Binding Anabasine Anabasine (Potential Cross-Reactant) Anabasine->Ab Potential Low Affinity Binding (Cross-Reactivity)

Caption: Principle of competitive immunoassay and cross-reactivity.

Conclusion and Recommendations

The potential for this compound to cross-react in nicotine immunoassays is a significant consideration for researchers aiming for accurate quantification of nicotine exposure. Due to the structural similarity between nicotine and anabasine and the lack of comprehensive cross-reactivity data from many manufacturers, a cautious and rigorous approach is warranted.

As a Senior Application Scientist, I strongly recommend the following:

  • Scrutinize Manufacturer's Data: When selecting a nicotine immunoassay, prioritize kits that provide comprehensive cross-reactivity data, including for anabasine and other minor tobacco alkaloids.

  • Perform In-House Validation: Regardless of the manufacturer's claims, it is best practice to perform an in-house cross-reactivity study as detailed in this guide. This will provide you with empirical data on the performance of the assay in your laboratory.

  • Consider Confirmatory Analysis: For pivotal studies or when unexpected results are obtained with an immunoassay, consider confirming a subset of samples with a more specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS methods can chromatographically separate nicotine and anabasine, providing unambiguous quantification of each[5][6].

  • Interpret Data with Caution: If significant cross-reactivity with anabasine is detected, the immunoassay results should be interpreted as "nicotine and anabasine immunoreactivity" rather than solely nicotine concentration, especially in study populations where tobacco use is suspected.

References

A Comparative Study of Anabasine and Other Minor Tobacco Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of anabasine and other significant minor tobacco alkaloids, including anatabine and nornicotine. Designed for researchers, scientists, and professionals in drug development, this document delves into their pharmacological activities, analytical methodologies, and potential therapeutic implications.

Introduction: Beyond Nicotine, The Untapped Potential of Minor Alkaloids

While nicotine is the most abundant and well-studied alkaloid in tobacco, a host of minor alkaloids, including anabasine, anatabine, and nornicotine, are also present and exhibit significant biological activity.[1][2] These compounds, structurally similar to nicotine, offer a unique pharmacological profile and are increasingly recognized for their potential as therapeutic agents and as specific biomarkers for tobacco use.[2][3] Understanding the nuanced differences in their interactions with nicotinic acetylcholine receptors (nAChRs) and their downstream signaling effects is crucial for unlocking their full potential in neuroscience research and drug discovery.

Chemical Structures and Pharmacological Profiles: A Comparative Overview

Anabasine, anatabine, and nornicotine are all pyridine alkaloids, sharing a common structural backbone with nicotine. However, subtle variations in their chemical structures lead to significant differences in their pharmacological properties.

Anabasine , a structural isomer of nicotine, is a full agonist of nicotinic acetylcholine receptors (nAChRs).[4] It displays a higher affinity for the α7 subtype and is a partial agonist at α4β2 nAChRs.[5][6]

Anatabine , another isomer of anabasine, is also a ligand for nAChRs and has been identified to interact with the α3β4 subtype.[6] It has shown neuroprotective and anti-inflammatory effects in various studies.

Nornicotine , a metabolite of nicotine, is also found naturally in tobacco. It is a potent agonist at several nAChR subtypes, particularly those containing α6 subunits.[7]

The following table summarizes the comparative pharmacological data for these minor alkaloids.

AlkaloidReceptor SubtypeBinding Affinity (Ki, µM)Functional Potency (EC50, µM)Efficacy
Anabasine α4β2-0.9 ± 0.0Partial Agonist (7% of max nicotine activation)[5][8]
α7Higher than nicotine-Full Agonist[5]
Human Fetal Muscle-0.7[4]Full Agonist
Anatabine α3β4-70.6 ± 8.2[9]Agonist
α4β20.7 ± 0.1 (IC50)[8]6.1 ± 1.4[9]Agonist
α6/β2β3-3.6 ± 0.3[9]Agonist
α7-158.5 ± 11.4[9]Agonist
Nornicotine α6-containing-~4Strong Agonist (Imax 50% of ACh)[7]
α7-~17Agonist (Imax 50% of ACh)[7]

Toxicity Profile: A Comparative Assessment

The acute toxicity of these alkaloids is an important consideration for their potential therapeutic applications. While data is more readily available for nicotine, studies on the minor alkaloids provide valuable insights.

AlkaloidLD50 (Oral, Rat)Other Toxicity Data
Anabasine -Intravenous LD50 in mice ranges from 11 mg/kg to 16 mg/kg depending on the enantiomer.
Anatabine Harmful if swallowed (Acute Toxicity - Oral 4)[6]Causes serious eye irritation.[6]
Nornicotine Toxic if swallowed (Acute Toxicity - Oral 3)[10]Harmful in contact with skin or if inhaled.[11]
Nicotine 50 mg/kgFatal if swallowed, in contact with skin, or if inhaled.

Mechanism of Action: Modulating Nicotinic Acetylcholine Receptor Signaling

The primary mechanism of action for anabasine, anatabine, and nornicotine is their interaction with nAChRs. These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological processes.[3] Upon agonist binding, the receptor undergoes a conformational change, opening an ion channel permeable to cations like Na⁺, K⁺, and Ca²⁺. This influx of cations leads to depolarization of the cell membrane and the initiation of downstream signaling cascades.

The differential affinities and efficacies of these minor alkaloids for various nAChR subtypes result in distinct downstream effects. For instance, the activation of α7 nAChRs, for which anabasine has a high affinity, is linked to the modulation of cognitive function and inflammatory responses. The activation of α4β2 nAChRs, a primary target for nicotine, is heavily implicated in the rewarding and addictive properties of tobacco.

Activation of nAChRs can trigger several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation.[12][13][14][15]

Caption: nAChR Signaling Pathways modulated by minor tobacco alkaloids.

Comparative Effects on Dopamine Release

The modulation of dopamine release in the brain's reward pathways is a key factor in the addictive potential of nicotinic agonists. Studies have shown that minor tobacco alkaloids can also influence dopamine release. For example, anabasine, nornicotine, and other minor alkaloids have been demonstrated to increase dopamine release from rat striatal slices in a concentration-dependent manner.[16] The rank order of potency for this effect was found to be nicotine > nornicotine > anabaseine ≈ anabasine.[16] This suggests that while less potent than nicotine, these minor alkaloids can contribute to the overall neurochemical effects of tobacco.

Caption: Comparative potency of alkaloids on dopamine release.

Experimental Protocols

Extraction of Minor Tobacco Alkaloids from Tobacco Leaves (Ultrasound-Assisted Method)

This protocol describes an efficient method for extracting a broad spectrum of alkaloids from tobacco leaves using ultrasonication.[4][7][17]

Rationale: Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, allowing for rapid and efficient extraction of target compounds at lower temperatures, which helps to minimize degradation.[4]

Ultrasound-Assisted Extraction Workflow Start 1. Sample Preparation (Grind dried tobacco leaves) Mix 2. Slurry Formation (Mix with solvent, e.g., aqueous ethanol) Start->Mix Sonicate 3. Ultrasonication (e.g., 20-26 kHz, 5-10 min) Mix->Sonicate Separate 4. Solid-Liquid Separation (Centrifugation or filtration) Sonicate->Separate Collect 5. Collect Supernatant (Contains extracted alkaloids) Separate->Collect Analyze 6. Analysis (LC-MS/MS) Collect->Analyze

Caption: Workflow for ultrasound-assisted extraction of tobacco alkaloids.

Step-by-Step Methodology:

  • Sample Preparation: Grind dried tobacco leaves to a fine powder to increase the surface area for extraction.

  • Slurry Formation: Weigh a known amount of the tobacco powder and mix it with a suitable solvent (e.g., 70% ethanol in water) in a beaker. A solid-to-solvent ratio of 1:20 (w/v) is a good starting point.

  • Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Apply ultrasonic waves (e.g., at a frequency of 20-40 kHz) for a short period (e.g., 5-15 minutes). Monitor the temperature to avoid excessive heating.

  • Solid-Liquid Separation: After sonication, separate the solid plant material from the liquid extract by centrifugation (e.g., at 4000 rpm for 10 minutes) or vacuum filtration.

  • Collection: Carefully collect the supernatant, which contains the extracted alkaloids.

  • Further Processing (Optional): The extract can be concentrated using a rotary evaporator and then reconstituted in a suitable solvent for analysis.

Quantification of Minor Tobacco Alkaloids in Urine by LC-MS/MS

This protocol outlines a high-throughput method for the simultaneous quantification of anabasine, anatabine, and nornicotine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][18][19][20]

Rationale: LC-MS/MS provides high sensitivity and selectivity, allowing for the accurate quantification of low-concentration analytes in a complex matrix like urine. The use of isotopically labeled internal standards is crucial for correcting for matrix effects and variations in instrument response.

LC-MS/MS Analysis Workflow Start 1. Urine Sample Collection Spike 2. Internal Standard Spiking (Add deuterated standards) Start->Spike Precipitate 3. Protein Precipitation (Add acetone/acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer Inject 6. LC-MS/MS Analysis (MRM mode) Transfer->Inject Quantify 7. Data Analysis & Quantification Inject->Quantify

Caption: Workflow for LC-MS/MS analysis of minor tobacco alkaloids in urine.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Take a small aliquot (e.g., 100 µL) of the urine sample.

  • Internal Standard Spiking:

    • Add a known concentration of a mixture of isotopically labeled internal standards (e.g., anabasine-d4, anatabine-d4, nornicotine-d4) to each urine sample. This is critical for accurate quantification.

  • Protein Precipitation:

    • Add a protein precipitating agent, such as cold acetone or acetonitrile (e.g., 3 volumes), to the sample.

    • Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution program to separate the alkaloids. A mobile phase consisting of water and methanol or acetonitrile with a modifier like formic acid or ammonium acetate is typically used.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify each analyte and its corresponding internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis and Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of each minor alkaloid in the urine samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Conclusion and Future Directions

The minor tobacco alkaloids anabasine, anatabine, and nornicotine represent a fascinating and underexplored area of pharmacology. Their distinct interactions with nAChR subtypes and subsequent modulation of downstream signaling pathways highlight their potential for the development of novel therapeutics for a range of neurological and inflammatory disorders. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify and further investigate the biological effects of these compounds. Future research should focus on elucidating the complete pharmacological profiles of these alkaloids, including their effects on a wider range of nAChR subtypes and their potential off-target activities. A deeper understanding of their structure-activity relationships will be instrumental in the design of new, more selective, and efficacious drugs.

References

A Comparative Guide to Anabasine Hydrochloride and Other Nicotinic Agonists for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of anabasine hydrochloride with other prominent nicotinic acetylcholine receptor (nAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support experimental design and compound selection.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and their Agonists

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine and are also responsive to exogenous compounds like nicotine.[1] These receptors are widely expressed throughout the central and peripheral nervous systems and are implicated in a vast array of physiological processes, including cognitive function, reward, and motor control.[1] Consequently, nAChR agonists are of significant interest for their therapeutic potential in treating neurological disorders and as tools for dissecting the function of the cholinergic system.[2]

Anabasine, a structural isomer of nicotine found in certain plants of the Nicotiana genus, has emerged as a valuable research compound.[3] This guide will compare the pharmacological profile of this compound to a selection of other well-characterized nAChR agonists: nicotine, varenicline, cytisine, and epibatidine. The comparison will focus on their receptor subtype selectivity, functional efficacy, and downstream signaling effects, supported by experimental data and protocols.

Comparative Pharmacological Profiles

The diverse family of nAChRs is composed of various combinations of α and β subunits, leading to a wide range of receptor subtypes with distinct pharmacological properties. The interaction of an agonist with these subtypes dictates its overall physiological effect.

Receptor Binding Affinity (Ki)

Binding affinity, quantified by the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of anabasine and other nicotinic agonists for the two most predominant nAChR subtypes in the central nervous system: α4β2 and α7.

CompoundnAChR SubtypeBinding Affinity (Ki)Source
Anabasine α4β2Lower affinity than nicotine[4]
α7Higher affinity than nicotine[4]
Nicotine α4β2~2 nM (rat brain)[5]
α7~5-fold lower than α4β2[5]
Varenicline α4β2High affinity (partial agonist)[6][7]
Cytisine α4β2High affinity (partial agonist)[8][9]
Epibatidine α4β20.05 nM (very high affinity)[10]
α722 nM[10]

Note: Specific Ki values can vary depending on the experimental conditions and tissue source.

Anabasine exhibits a distinct binding profile, showing a preference for the α7 subtype over the α4β2 subtype, a characteristic that differentiates it from nicotine.[4] In contrast, epibatidine demonstrates exceptionally high affinity for the α4β2 receptor.[10] Varenicline and cytisine are also high-affinity ligands for the α4β2 receptor, where they act as partial agonists.[6][8]

Functional Efficacy (EC50 and Imax)

Functional efficacy describes the ability of an agonist to activate the receptor upon binding. This is often characterized by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response, and the maximum response (Imax) relative to a full agonist like acetylcholine.

CompoundnAChR SubtypeEfficacyKey Findings
Anabasine α4β2Partial AgonistLower efficacy than nicotine.[4][11]
α7Full AgonistEfficacy equivalent to acetylcholine.[4][11]
Nicotine α4β2Full Agonist
α7Partial AgonistEfficacy is ~65% of acetylcholine.[11]
Varenicline α4β2Partial AgonistMimics nicotine to a moderate degree, reducing withdrawal.[6][12]
Cytisine α4β2Partial AgonistProduces a weaker stimulation than nicotine.[8][9]
Epibatidine α4β2Full AgonistPotent analgesic effects, but high toxicity.[13][14]

Anabasine's functional profile is noteworthy for its full agonism at α7 nAChRs, while acting as a partial agonist at the α4β2 subtype.[4][11] This contrasts with nicotine, which is a full agonist at α4β2 and a partial agonist at α7 receptors.[11] Varenicline and cytisine are established partial agonists at α4β2 nAChRs, a property that underlies their use in smoking cessation therapies.[6][8][15][16][17][18] Epibatidine is a potent full agonist at α4β2 receptors, but its therapeutic potential is limited by a narrow therapeutic index and high toxicity.[10][13][19]

Downstream Signaling Pathways

Activation of nAChRs leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization.[1] The subsequent increase in intracellular Ca2+ can trigger a cascade of downstream signaling events.[1]

The signaling pathways activated by nAChR agonists are complex and can be broadly categorized into:

  • Instantaneous Effects: Direct consequences of ion influx, such as neurotransmitter release.[1]

  • Short-Term Effects: Modulation of cellular processes through second messenger systems.

  • Long-Term Effects: Regulation of gene expression and neuroprotective effects.[1]

Both α4β2 and α7 nAChRs are known to modulate the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival and neuroprotection.[20] The α7 subtype, in particular, has been shown to couple to G-proteins and activate Janus kinase 2 (JAK2), leading to the activation of the STAT3 transcription factor.[21]

Caption: Simplified nAChR downstream signaling pathways.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize nicotinic agonists.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from nAChRs.[22][23]

Workflow:

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest or from brain tissue homogenates.[22]

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound (e.g., this compound).[22] Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known nAChR ligand like nicotine).[22]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[22]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[22]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[22]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels expressed in Xenopus oocytes.[24][25][26][27] It allows for the measurement of ion currents evoked by agonist application.

Workflow:

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Step-by-Step Methodology:

  • Oocyte Preparation and Injection: Harvest and defolliculate stage V-VI Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits.[28]

  • Incubation: Incubate the injected oocytes for 2-7 days in a suitable medium to allow for receptor expression on the cell surface.

  • Electrode Preparation: Pull and fill two microelectrodes with a high concentration of KCl (e.g., 3 M). One electrode will measure membrane potential, and the other will inject current.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with a recording solution. Impale the oocyte with both microelectrodes.[24]

  • Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential, typically between -40 mV and -70 mV.[24]

  • Agonist Application: Apply the nicotinic agonist at a range of concentrations to the oocyte via the perfusion system. Record the resulting inward currents.[29]

  • Data Analysis: Measure the peak current amplitude for each agonist concentration. Normalize the responses to the maximal response evoked by a saturating concentration of a full agonist (e.g., acetylcholine). Plot the normalized current as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax.[29]

Protocol 3: In Vivo Drug Discrimination Assay

This behavioral assay in rodents is used to assess the subjective effects of a drug.[30][31] Animals are trained to discriminate between the administration of a known drug (e.g., nicotine) and a vehicle (e.g., saline) to receive a reward.[7][30]

Step-by-Step Methodology:

  • Apparatus: Use a standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reward (e.g., food pellet or sweetened liquid).

  • Training: Train food- or water-deprived rats to press one lever after an injection of the training drug (e.g., nicotine) and the other lever after an injection of saline to receive a reward.[30] Training continues until the animals consistently select the correct lever based on the injection they received.[30]

  • Substitution Testing: Once the discrimination is established, administer various doses of the test compound (e.g., this compound) before placing the animal in the chamber. Record the percentage of responses on the drug-appropriate lever. Full substitution occurs when the animal predominantly presses the drug-appropriate lever.

  • Antagonism Testing: To determine the receptor mechanisms involved, administer a suspected antagonist before the training drug and observe if it blocks the discriminative stimulus effects of the training drug.

  • Data Analysis: Plot the percentage of drug-lever responding as a function of the test drug dose. This allows for the characterization of the test compound's subjective effects relative to the training drug.

Concluding Remarks

This compound presents a unique pharmacological profile compared to other well-known nicotinic agonists. Its preferential binding to and full agonism at α7 nAChRs, coupled with partial agonism at α4β2 subtypes, distinguishes it from nicotine and other compounds.[4][11] This distinct profile makes anabasine a valuable tool for investigating the specific roles of α7 nAChRs in various physiological and pathological processes.

The choice of a nicotinic agonist for a particular research application should be guided by a thorough understanding of its receptor subtype selectivity and functional efficacy. This guide provides a foundational framework and detailed experimental protocols to aid researchers in making informed decisions and designing robust experiments to further elucidate the complex pharmacology of the nicotinic cholinergic system.

References

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Proper Disposal of Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the heart of discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses a crucial final stage: proper disposal. Anabasine hydrochloride, a potent alkaloid with significant biological activity, demands a meticulous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the responsible management of this compound waste, grounded in scientific principles and regulatory compliance.

The Chemical Profile of this compound: Understanding the "Why" Behind the Disposal Protocol

Anabasine is a pyridine and piperidine alkaloid, structurally similar to nicotine, and is found in plants of the Nicotiana genus.[1][2] Its hydrochloride salt is a common form used in research. The acute toxicity of this compound is a primary concern, acting as a nicotinic acetylcholine receptor agonist.[1][2] High doses can lead to severe health effects, underscoring the importance of minimizing exposure during handling and disposal.

From a regulatory standpoint, while this compound may not be explicitly listed by name on all hazardous waste manifests, its toxicological profile places it squarely in the category of hazardous waste. The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has stringent regulations for the disposal of toxic and acutely hazardous chemicals.[3][4] Many alkaloids and their salts fall under these regulations. For instance, nicotine is listed as an acute hazardous waste with the code P075.[5] Given the toxicological similarities, it is imperative to treat this compound with the same level of caution.

PropertyDescriptionSource
Chemical Formula C₁₀H₁₄N₂ · HCl[1][6]
Appearance White powder[1][6]
Solubility Soluble in water and alcohol[1][6]
Primary Hazard Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7][8][9]
UN Number 1544[6]
Proper Shipping Name Alkaloid salts, solid, n.o.s. (this compound)[6]

The Core Principle: Professional Disposal is Non-Negotiable

It is critical to understand that for most research laboratories, in-lab chemical neutralization of this compound is not a recommended or compliant practice. The efficacy of such procedures is difficult to validate in a standard laboratory setting, and the reactions themselves can produce hazardous byproducts. Therefore, the cornerstone of responsible disposal is the engagement of a licensed and certified hazardous waste disposal company. These companies have the infrastructure and expertise to handle and dispose of toxic chemicals in accordance with all federal, state, and local regulations.[6][10]

Step-by-Step Protocol for the Disposal of this compound Waste

This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation

The first and most crucial step is the accurate identification of all waste streams containing this compound. This includes:

  • Pure, unused, or expired this compound: This is considered a "P-listed" or acutely hazardous waste if it meets the criteria.

  • Contaminated materials: This includes personal protective equipment (PPE) such as gloves and lab coats, bench paper, pipette tips, and any other disposable items that have come into direct contact with the compound.

  • Solutions: Aqueous or solvent-based solutions containing this compound.

  • Empty Containers: Containers that once held pure this compound are also considered hazardous waste until properly decontaminated.[11][12]

Action: At the point of generation, immediately segregate this compound waste from non-hazardous and other chemical waste streams. Use dedicated, clearly labeled waste containers.

Step 2: Proper Containerization

The choice of waste container is vital to prevent leaks and exposure.

  • Solids: For solid waste such as contaminated PPE and unused powder, use a sturdy, leak-proof container with a secure lid. A dedicated, labeled hazardous waste bag placed within a rigid secondary container is a good practice.

  • Liquids: For liquid waste, use a chemically compatible, shatter-resistant container with a screw-top cap. Ensure the container material is compatible with the solvent used.

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-proof sharps container.

Action: Select the appropriate waste container for each type of this compound waste. Do not overfill containers; a headspace of at least 10% is recommended to accommodate expansion and prevent spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and essential for the safety of all personnel handling the waste.

Action: All this compound waste containers must be labeled with the following information:

  • The words "Hazardous Waste" [13]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)[13]

  • The concentration and composition of the waste (e.g., "this compound in 50% ethanol/water").

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 4: Safe Storage Pending Disposal

Designated and secure storage of hazardous waste is paramount to preventing accidents.

Action: Store sealed and labeled this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be:

  • Under the control of the laboratory personnel.

  • Away from general traffic.

  • In a well-ventilated area.

  • Segregated from incompatible chemicals.

  • Within a secondary containment bin to capture any potential leaks.

Step 5: Arranging for Professional Disposal

The final step is to coordinate the pickup and disposal of the waste with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.

Action:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all waste containers are properly sealed and labeled before the scheduled pickup.

  • Provide the waste disposal personnel with an accurate inventory of the waste.

Special Considerations: Spills and Empty Containers

Spill Cleanup: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE (gloves, lab coat, eye protection), absorb the spill with an inert absorbent material. The contaminated absorbent material must then be collected and disposed of as this compound hazardous waste.[13]

Empty Container Management: According to RCRA, a container that held an acutely hazardous waste (like a P-listed chemical) is not considered "empty" until it has been triple-rinsed with a solvent capable of removing the chemical.[11][12] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[11][12]

Disposal Workflow Diagram

Anabasine_Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Professional Disposal Start Waste Generation (this compound) Identify Identify & Segregate Waste Start->Identify Spill Spill Occurs Start->Spill Potential Event Containerize Select & Fill Appropriate Waste Container Identify->Containerize Label Label Container Correctly 'Hazardous Waste' Containerize->Label EmptyContainer Empty Container Containerize->EmptyContainer Results in Store Store in Designated Satellite Accumulation Area Label->Store Schedule Schedule Waste Pickup (via EHS/Contractor) Store->Schedule Transport Licensed Transporter Collects Waste Schedule->Transport Incineration High-Temperature Incineration Transport->Incineration End Compliant Disposal Incineration->End Cleanup Cleanup with Absorbent Dispose as Hazardous Waste Spill->Cleanup Cleanup->Containerize TripleRinse Triple Rinse Collect Rinsate as Hazardous Waste EmptyContainer->TripleRinse TripleRinse->Containerize Rinsate

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to a strict protocol of identification, segregation, proper containerization, and professional disposal, researchers can ensure that the lifecycle of this potent compound concludes in a manner that is safe, compliant, and scientifically sound. Always consult your institution's specific guidelines and your designated EHS professionals to ensure full compliance with all applicable regulations.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling Anabasine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with Anabasine hydrochloride. Anabasine is a potent nicotinic acetylcholine receptor (nAChR) agonist with significant toxicity, making strict adherence to safety protocols non-negotiable.[1][2] This document moves beyond a simple checklist, explaining the causality behind each safety measure to build a comprehensive and self-validating system of protection.

Understanding the Hazard: Why this compound Demands Respect

This compound is a pyridine and piperidine alkaloid that is structurally similar to nicotine but presents a significant toxicological threat.[3] Its primary mechanism of action is as a potent agonist of nAChRs, which can lead to a depolarizing block of nerve transmission at high doses.[1][3] Exposure can cause symptoms similar to severe nicotine poisoning, and it is classified as highly toxic.[3] The probable oral lethal dose in humans is estimated to be less than 5 mg/kg.[4]

The primary routes of occupational exposure are:

  • Ingestion: Acutely toxic if swallowed.[5]

  • Dermal Contact: Harmful or fatal if absorbed through the skin.[6] It is also a known skin irritant.[7][8]

  • Inhalation: The dust or aerosols can cause respiratory tract irritation.[5][7]

  • Eye Contact: Causes serious eye irritation.[7][8]

Given this hazard profile, all handling procedures must be designed to eliminate or minimize exposure through these routes.

The Hierarchy of Controls: A Foundation for Safety

Before discussing Personal Protective Equipment (PPE), we must acknowledge the hierarchy of controls, a fundamental principle of laboratory safety. PPE is the last line of defense, employed after other, more effective controls have been implemented.

  • Elimination/Substitution: In this context, this is not feasible as the research requires this compound.

  • Engineering Controls: These are the most critical physical barriers. For this compound, a certified chemical fume hood is mandatory for all operations that may generate dust or aerosols.[8] Eyewash stations and safety showers must be immediately accessible.[8][9]

  • Administrative Controls: These are your standard operating procedures (SOPs), training protocols, and work practices. This includes restricting access to authorized personnel, ensuring personnel are trained on the specific hazards of this compound, and establishing a designated handling area.

  • Personal Protective Equipment (PPE): This is the equipment worn by the user to protect against residual hazards that cannot be eliminated by other controls. The remainder of this guide focuses on the correct selection and use of PPE.

Essential PPE Protocol for this compound

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following are the minimum requirements for any task involving this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood.[8][9] This is the primary method to prevent respiratory exposure to hazardous dust or aerosols.

Hand Protection: The First Barrier

Anabasine is readily absorbed through the skin.[4] Therefore, robust hand protection is critical.

  • Glove Type: Use powder-free, chemically resistant gloves.[10] Nitrile gloves are a common and effective choice. Thicker gloves generally offer better protection.[10]

  • Double Gloving: It is best practice to wear two pairs of gloves. The outer glove is removed immediately after the handling procedure is complete, within the fume hood. The inner glove is worn until exiting the laboratory.

  • Integrity and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves frequently (every 30-60 minutes is a good guideline) or immediately if you suspect contamination or see any signs of degradation.[10]

Eye and Face Protection: Preventing Ocular Exposure

This compound can cause serious eye irritation.[5][7][8]

  • Minimum Requirement: Tight-fitting chemical safety goggles that meet ANSI Z87.1 standards (or equivalent, such as EN166 in Europe) are mandatory.[8] Standard safety glasses with side shields do not provide adequate protection from splashes.[10]

  • Enhanced Protection: When handling larger quantities or performing tasks with a higher splash risk (e.g., preparing concentrated stock solutions), a full-face shield should be worn in addition to safety goggles.[8][10]

Body Protection: Shielding the Skin
  • Lab Coat: A clean, buttoned lab coat is the minimum requirement.

  • Disposable Gown: For procedures involving larger quantities or with a significant risk of spills, a disposable, low-permeability gown should be worn over the lab coat.[10] Gowns with long, cuffed sleeves are preferred to ensure a complete barrier at the wrist when worn with gloves.[10]

Respiratory Protection: A Necessary Precaution

While the fume hood is the primary control, respiratory protection may be required in specific situations, such as:

  • Weighing large quantities of the powder if dust generation cannot be fully contained.

  • Responding to a significant spill outside of a fume hood.

  • When engineering controls are not available or are malfunctioning.

In these cases, a NIOSH-approved respirator is necessary. A particulate respirator (e.g., N95) may be sufficient for dust, but for greater protection, an air-purifying respirator with combination organic vapor and particulate cartridges is recommended.[8] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[11]

Step-by-Step Operational Plans

Weighing Solid this compound
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a spill tray or absorbent liner on the work surface.

  • PPE: Don inner gloves, lab coat/gown, and outer gloves. Don safety goggles and face shield.

  • Procedure: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the desired amount to a tared weigh boat or vessel. Close the primary container immediately.

  • Post-Weighing: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood.

Emergency Procedures: Exposure and Spills
  • Skin Exposure: Immediately flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[5][12][13] Remove all contaminated clothing while flushing. Seek immediate medical attention.[8]

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[8][13] Use an eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[5][12] If they are not breathing, perform artificial respiration (if trained to do so) and call for emergency medical services.[12]

  • Ingestion: Call a poison control center or emergency medical services immediately.[5][8][13] Rinse the mouth with water. Do not induce vomiting unless instructed by a medical professional.[5]

  • Spill Response: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and follow your institution's emergency procedures. For small spills inside a fume hood, use a chemical spill kit with an absorbent appropriate for the material. Wear full PPE, including respiratory protection if necessary. Decontaminate the area thoroughly and dispose of all cleanup materials as hazardous waste.

Decontamination and Disposal

  • Work Surfaces: All surfaces within the fume hood where this compound was handled should be wiped down with a deactivating solution or 70% ethanol after work is complete.

  • Non-Disposable Equipment: Glassware and tools should be thoroughly rinsed, with the initial rinsate collected as hazardous waste, before being washed normally.

  • PPE Disposal: All disposable PPE (gloves, gowns, etc.) that is contaminated or potentially contaminated must be disposed of as hazardous chemical waste. Do not place it in the regular trash.

  • Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[5] Disposal must be handled by a licensed professional waste disposal company in accordance with all federal, state, and local regulations.[5][8]

Quick Reference PPE Table

Task / ScenarioRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage & Transport (in sealed containers) Not normally requiredSingle pair of nitrile glovesSafety glassesLab coat
Weighing Powder (<1g in fume hood) Not normally requiredDouble-gloved nitrileChemical safety gogglesLab coat
Preparing Solutions (in fume hood) Not normally requiredDouble-gloved nitrileGoggles & Face ShieldLab coat or disposable gown
Large-Scale Work (>1g) Respirator may be neededDouble-gloved nitrileGoggles & Face ShieldDisposable gown over lab coat
Small Spill Cleanup (in fume hood) Not normally requiredDouble-gloved nitrileGoggles & Face ShieldDisposable gown
Large Spill Cleanup / Emergency Required (Air-purifying respirator)Heavy-duty chemical glovesGoggles & Face ShieldChemical-resistant suit/apron

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exit Exit & Disposal Phase risk_assessment 1. Conduct Risk Assessment & Review SDS gather_ppe 2. Assemble All Required PPE risk_assessment->gather_ppe prep_hood 3. Prepare Fume Hood (Spill tray, waste bags) gather_ppe->prep_hood don_ppe 4. Don PPE (Gown, Goggles, Inner/Outer Gloves) prep_hood->don_ppe enter_hood 5. Perform Handling (Weighing, Pipetting) INSIDE FUME HOOD don_ppe->enter_hood decontaminate_items 6. Decontaminate Equipment & Seal Waste enter_hood->decontaminate_items doff_outer 7. Doff Outer Gloves (Inside Hood) decontaminate_items->doff_outer decontaminate_items->doff_outer doff_remaining 8. Exit Hood & Doff Remaining PPE (Gown, Goggles, Inner Gloves) doff_outer->doff_remaining wash_hands 9. Wash Hands Thoroughly doff_remaining->wash_hands dispose_waste 10. Dispose of Hazardous Waste (Per Institutional Protocol) wash_hands->dispose_waste

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anabasine hydrochloride
Reactant of Route 2
Anabasine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.